Adenoregulin
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C142H242N40O42/c1-24-74(12)113(182-133(214)94(46-32-38-58-148)170-137(218)101(67-183)177-136(217)100(61-86-63-150-88-40-26-25-39-87(86)88)176-135(216)99(60-70(4)5)167-103(185)62-149)141(222)174-93(45-31-37-57-147)132(213)172-97(49-52-109(193)194)134(215)180-110(71(6)7)139(220)153-66-106(188)166-90(42-28-34-54-144)131(212)171-95(47-50-107(189)190)129(210)163-81(19)119(200)158-83(21)121(202)169-92(44-30-36-56-146)128(209)162-80(18)117(198)156-77(15)115(196)157-82(20)120(201)168-91(43-29-35-55-145)127(208)161-78(16)116(197)155-75(13)114(195)151-65-105(187)165-89(41-27-33-53-143)126(207)160-79(17)118(199)159-84(22)122(203)175-98(59-69(2)3)125(206)152-64-104(186)154-76(14)123(204)179-111(72(8)9)140(221)178-102(68-184)138(219)173-96(48-51-108(191)192)130(211)164-85(23)124(205)181-112(73(10)11)142(223)224/h25-26,39-40,63,69-85,89-102,110-113,150,183-184H,24,27-38,41-62,64-68,143-149H2,1-23H3,(H,151,195)(H,152,206)(H,153,220)(H,154,186)(H,155,197)(H,156,198)(H,157,196)(H,158,200)(H,159,199)(H,160,207)(H,161,208)(H,162,209)(H,163,210)(H,164,211)(H,165,187)(H,166,188)(H,167,185)(H,168,201)(H,169,202)(H,170,218)(H,171,212)(H,172,213)(H,173,219)(H,174,222)(H,175,203)(H,176,216)(H,177,217)(H,178,221)(H,179,204)(H,180,215)(H,181,205)(H,182,214)(H,189,190)(H,191,192)(H,193,194)(H,223,224)/t74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-,113-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGMIKHWUKCELA-HODHKHPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(C)C)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C142H242N40O42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164212 | |
| Record name | Adenoregulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3181.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149260-68-4 | |
| Record name | Adenoregulin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149260684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenoregulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Origin of Adenoregulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenoregulin is a fascinating and pharmacologically significant peptide, first isolated from the skin secretions of the giant monkey frog, Phyllomedusa bicolor.[1][2][3] This anuran amphibian, native to the Amazon rainforest, has a long history of use in traditional shamanic rituals, where its secretions are applied to burns on the skin to induce intense physiological effects.[4][5] Scientific investigation into these secretions has unveiled a rich cocktail of bioactive peptides, with this compound emerging as a key player due to its unique interaction with the adenosine signaling pathway.[1][2]
This technical guide provides a comprehensive overview of the discovery, origin, and characterization of this compound. It is intended for researchers, scientists, and drug development professionals who are interested in the pharmacological potential of this novel peptide. The guide details the experimental protocols used in its identification, presents quantitative data in a clear and concise format, and visualizes the complex biological pathways and experimental workflows involved.
Discovery and Origin
This compound was discovered during investigations into the ethnopharmacological use of Phyllomedusa bicolor skin secretions by indigenous tribes in the upper Amazon.[2][5] These secretions are known to contain a complex mixture of peptides, including opioids (dermorphins and deltorphins) and vasoactive peptides.[4][6] The peptide was identified as a 33-amino acid peptide that modulates the binding of agonists to adenosine receptors.[2][7]
Subsequent molecular cloning studies confirmed that this compound is derived from a larger precursor protein. A cDNA library was constructed from mRNA extracted from the skin of Phyllomedusa bicolor, and screening of this library led to the identification of the full-length cDNA encoding the this compound precursor.[7][8] This precursor is an 81-amino acid protein that contains a signal peptide, an acidic pro-region, and a single copy of the this compound peptide at the C-terminus.[7] The mature peptide is liberated through post-translational processing.
This compound is also known as dermaseptin B2, highlighting its inclusion in the dermaseptin family of antimicrobial peptides, which are also abundant in the skin secretions of Phyllomedusa frogs.[9][10] While it shares structural similarities with other dermaseptins, its potent activity at adenosine receptors distinguishes it as a unique member of this family.
Quantitative Data
The key quantitative data for this compound are summarized in the table below, providing a quick reference for its physical and chemical properties.
| Property | Value | Reference(s) |
| Amino Acid Sequence | GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV | [2][10] |
| Number of Amino Acids | 33 | [3][7] |
| Molecular Weight | 3181.67 g/mol | [10] |
| Chemical Formula | C₁₄₂H₂₄₂N₄₀O₄₂ | [10] |
| Biological Activity | Enhances agonist binding to A1 adenosine receptors. | [1][11] |
| Exhibits broad-spectrum antimicrobial and antifungal activity. | [3] |
Experimental Protocols
The discovery and characterization of this compound involved a combination of biochemical and molecular biology techniques. The following sections provide an overview of the key experimental protocols employed.
Peptide Isolation and Purification
The initial isolation of this compound from the skin secretions of Phyllomedusa bicolor involved a multi-step purification process. A generalized workflow for such a procedure is outlined below.
Caption: Generalized workflow for the isolation and purification of this compound.
Methodology Details:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
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Column: C18 reverse-phase column.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Elution: A linear gradient from mobile phase A to mobile phase B is used to separate the peptides based on their hydrophobicity.
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Mass Spectrometry:
-
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization - Time of Flight): Used for rapid and accurate determination of the molecular mass of the purified peptide fractions.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Provides both mass information and fragmentation data, which can be used for de novo sequencing or to confirm the sequence obtained by Edman degradation.
-
-
Edman Degradation: A stepwise chemical method to determine the amino acid sequence of a peptide from the N-terminus.
Molecular Cloning of the this compound Precursor
To understand the genetic origin of this compound, molecular cloning techniques were employed to identify the cDNA encoding its precursor protein.
Caption: Workflow for the molecular cloning of the this compound precursor cDNA.
Methodology Details:
-
cDNA Library Construction: A collection of cloned cDNA fragments inserted into a host cell. In this case, the library represents the genes that were actively being transcribed in the frog's skin at the time of RNA extraction.
-
Oligonucleotide Probe: A short, single-stranded DNA molecule with a sequence complementary to a part of the target cDNA. The probe is labeled (e.g., with a radioactive isotope or a fluorescent dye) to allow for the detection of the corresponding cDNA clone.
-
"Shotgun" Cloning: An alternative approach where random clones from the cDNA library are sequenced, and the resulting sequences are analyzed to identify those encoding peptides of interest.
Signaling Pathway
This compound exerts its primary pharmacological effect by modulating the activity of the A1 adenosine receptor, a member of the G-protein coupled receptor (GPCR) family.[1][12] Specifically, it enhances the binding of agonists to this receptor.[1][11] The A1 adenosine receptor is coupled to inhibitory G-proteins (Gi/o).
Caption: Simplified signaling pathway of this compound's action on the A1 adenosine receptor.
Pathway Description:
-
Receptor Binding: Adenosine, the natural agonist, binds to the A1 adenosine receptor. This compound acts as a positive allosteric modulator, enhancing the binding of adenosine to the receptor.[1][12]
-
G-Protein Activation: Upon agonist binding, the A1 receptor activates its associated inhibitory G-protein (Gi/o).[13]
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Downstream Effects: The activated G-protein has two main effects:
-
Inhibition of Adenylyl Cyclase: The α-subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[13] This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).
-
Modulation of Ion Channels: The βγ-subunits of the G-protein can directly interact with and modulate the activity of ion channels, such as opening potassium channels (leading to hyperpolarization) and inhibiting calcium channels.
-
-
Cellular Response: The combined effects of decreased cAMP and altered ion channel activity lead to a variety of cellular responses, including decreased neuronal excitability and reduced neurotransmitter release.
Conclusion
This compound stands as a testament to the vast and largely untapped pharmacological potential of natural products. Its discovery, rooted in the traditional knowledge of Amazonian tribes, has opened new avenues for research into the modulation of the adenosine signaling pathway. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this unique peptide. The elucidation of its mechanism of action and its relationship to the broader family of dermaseptin peptides will undoubtedly continue to be a fertile area of research for scientists and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
- 3. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-related peptide ARP-AC1 [novoprolabs.com]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. Isolation of dermatoxin from frog skin, an antibacterial peptide encoded by a novel member of the dermaseptin genes family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 8. Molecular cloning of a cDNA encoding the precursor of this compound from frog skin. Relationships with the vertebrate defensive peptides, dermaseptins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular cloning of skin peptide precursor-encoding cDNAs from tibial gland secretion of the Giant Monkey Frog, Phyllomedusa bicolor (Hylidae, Anura) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical methods and Quality Control for peptide products [biosynth.com]
- 11. Expression and purification of antimicrobial peptide this compound with C-amidated terminus in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting Adenosine Receptors: A Potential Pharmacological Avenue for Acute and Chronic Pain [mdpi.com]
The Alchemical Arsenal of the Giant Monkey Frog: An In-depth Technical Guide to the Skin Secretion of Phyllomedusa bicolor
For the attention of Researchers, Scientists, and Drug Development Professionals.
The skin secretion of the Amazonian Giant Monkey Frog, Phyllomedusa bicolor, represents a complex and potent cocktail of bioactive peptides. For centuries, this secretion, known as "Kambô" or "Sapo," has been utilized in traditional shamanic rituals for its purported purifying and stamina-enhancing effects.[1][2] Modern scientific investigation has begun to unravel the intricate composition of this secretion, revealing a treasure trove of peptides with significant pharmacological potential. This technical guide provides a comprehensive overview of the known components of P. bicolor skin secretion, their mechanisms of action, and the experimental methodologies used for their characterization.
Core Composition: A Peptide Powerhouse
The skin secretion of Phyllomedusa bicolor is predominantly composed of a diverse array of bioactive peptides, each with specific physiological targets. These peptides can be broadly categorized into several families, including opioid peptides, tachykinins, bradykinins, and antimicrobial peptides. While precise quantitative data on the relative abundance of each peptide is limited in the current literature, phyllocaerulein is noted to be the most abundant peptide, while bombesins are found in trace amounts.[1] The major peptide families and their prominent members are summarized in the tables below.
Table 1: Major Bioactive Peptides in Phyllomedusa bicolor Skin Secretion
| Peptide Family | Key Peptides Identified | Primary Biological Activity | Receptor Target |
| Opioid Peptides | Dermorphins, Deltorphins | Analgesic, Opioid-like activity | μ-opioid receptors, δ-opioid receptors |
| Tachykinins | Phyllomedusin | Vasodilator, Secretagogue, Smooth muscle contractor | Neurokinin-1 (NK1) Receptor |
| Bradykinins | Phyllokinin | Vasodilator, Hypotensive | Bradykinin B2 Receptor |
| Caeruleins | Phyllocaerulein | Hypotensive, Gastric and pancreatic secretagogue | Cholecystokinin-A (CCK-A) Receptor |
| Sauvagines | Sauvagine | Hypotensive, Antidiuretic | Corticotropin-Releasing Factor 1 (CRF1) Receptor |
| Dermaseptins | Dermaseptin B2, B3, B4, B5, B6 | Antimicrobial, Antitumor | Bacterial Membranes |
| Adenoregulins | Adenoregulin | Modulates Adenosine Receptors | A1 Adenosine Receptors |
| Bombesins | Phyllolitorin | Smooth muscle stimulant | Bombesin Receptors |
Table 2: Amino Acid Sequences of Selected Peptides
| Peptide | Sequence |
| Deltorphin I | Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2 |
| Deltorphin II | Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2 |
| Dermorphin | Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2 |
| Phyllomedusin | pGlu-Asn-Pro-Asn-Arg-Phe-Ile-Gly-Leu-Met-NH2 |
| Phyllokinin | Bradykinin-Ile-Tyr(SO3H) |
| Phyllocaerulein | pGlu-Glu-Tyr(SO3H)-Thr-Gly-Trp-Met-Asp-Phe-NH2 |
| This compound | GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV |
Signaling Pathways and Mechanisms of Action
The profound physiological effects of P. bicolor secretion are a direct result of its constituent peptides interacting with specific cellular receptors, primarily G-protein coupled receptors (GPCRs).[3] The activation of these receptors initiates downstream signaling cascades that modulate a wide range of bodily functions.
Opioid Peptide Signaling
Dermorphins and deltorphins are potent agonists of the μ- and δ-opioid receptors, respectively.[4][5] Activation of these Gi/Go-coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels. This ultimately results in neuronal hyperpolarization and reduced neurotransmitter release, producing strong analgesic effects.[6][7]
Tachykinin (Phyllomedusin) Signaling
Phyllomedusin, a member of the tachykinin family, preferentially binds to the Neurokinin-1 (NK1) receptor.[3][8] This Gq/11-coupled receptor activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), resulting in a cascade of cellular responses including smooth muscle contraction and vasodilation.[3][8]
Bradykinin (Phyllokinin) Signaling
Phyllokinin acts on the Bradykinin B2 receptor, another Gq-coupled GPCR.[9][10] Its activation also stimulates the PLC-IP3-DAG pathway, leading to increased intracellular calcium and PKC activation.[1][9] This signaling cascade is responsible for the potent vasodilatory and hypotensive effects of phyllokinin.[9]
Caerulein (Phyllocaerulein) Signaling
Phyllocaerulein interacts with the Cholecystokinin-A (CCK-A) receptor, which is coupled to both Gq and Gs proteins.[11][12] The Gq pathway activation mirrors that of the NK1 and B2 receptors, leading to PLC activation and subsequent increases in intracellular calcium and PKC activity. The Gs pathway, on the other hand, stimulates adenylyl cyclase, resulting in an increase in cAMP levels and the activation of Protein Kinase A (PKA).[11][12] This dual signaling capacity contributes to its diverse physiological effects, including gastrointestinal smooth muscle contraction and pancreatic enzyme secretion.[13]
Sauvagine Signaling
Sauvagine is an agonist for the Corticotropin-Releasing Factor 1 (CRF1) receptor. This receptor is primarily coupled to Gs, leading to the activation of the adenylyl cyclase/PKA pathway.[14][15] However, it can also couple to Gq and Gi proteins, suggesting a more complex signaling profile that can vary depending on the cellular context.[14][16] The activation of the CRF1 receptor is associated with hypotensive and antidiuretic effects.[14]
Experimental Protocols for Analysis
The isolation and characterization of the bioactive peptides from P. bicolor skin secretion involve a multi-step process that combines classical biochemical techniques with modern analytical methods.
Secretion Collection and Preparation
-
Secretion Collection: The skin secretion is obtained from live specimens by gentle manual compression of the dorsal skin. To facilitate collection and minimize stress to the animal, they are often submerged in deionized water during the process.
-
Lyophilization: The collected aqueous secretion is then lyophilized (freeze-dried) to remove water and preserve the peptide components. The lyophilized powder can be stored at low temperatures for later analysis.
Peptide Purification and Analysis Workflow
The general workflow for the purification and analysis of peptides from the lyophilized secretion is as follows:
-
Solid-Phase Extraction (SPE): The lyophilized secretion is redissolved in an appropriate aqueous buffer and subjected to SPE using a C18 cartridge. This step serves to desalt the sample and provide a preliminary fractionation of the peptides based on their hydrophobicity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The eluted fractions from SPE are further separated by RP-HPLC on a C18 column. A gradient of an organic solvent (typically acetonitrile) in water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the peptides based on their hydrophobicity. The elution profile is monitored by UV absorbance at 214 nm.
-
Mass Spectrometry (MS): The fractions collected from RP-HPLC are analyzed by mass spectrometry to determine the molecular weights of the constituent peptides. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is often used for rapid mass determination of the fractions. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is employed for de novo sequencing of the peptides. In this technique, the peptide ions are fragmented, and the resulting fragment ions provide information about the amino acid sequence.
Conclusion
The skin secretion of Phyllomedusa bicolor is a remarkable natural pharmacy, containing a complex mixture of bioactive peptides with diverse and potent pharmacological activities. The ongoing research into its composition and the mechanisms of action of its constituent peptides holds significant promise for the development of novel therapeutic agents for a range of conditions, including pain management, infectious diseases, and cancer. This guide provides a foundational understanding of this fascinating natural product, intended to support further research and development in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Opioid receptors; mu/kappa/delta modulators and how do they work? [synapse.patsnap.com]
- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 11. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. researchgate.net [researchgate.net]
- 14. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRF1 Receptor Activation Increases the Response of Neurons in the Basolateral Nucleus of the Amygdala to Afferent Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Adenoregulin: Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the amphibian peptide adenoregulin, detailing its amino acid sequence, predicted three-dimensional structure, and its modulatory effects on G-protein coupled receptor (GPCR) signaling. This document includes detailed experimental protocols for key functional assays and presents quantitative data in structured tables for ease of comparison.
This compound: Amino Acid Sequence and Physicochemical Properties
This compound is a 33-amino acid peptide originally isolated from the skin of the Amazonian tree frog, Phyllomedusa bicolor.[1][2] It belongs to the dermaseptin family of antimicrobial and bioactive peptides.[1] The primary amino acid sequence of this compound and a related peptide, ARP-AC1, are detailed below.
Table 1: Amino Acid Sequence of this compound and Related Peptides
| Peptide Name | Sequence | Length (aa) | Source Organism |
| This compound | GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV | 33 | Phyllomedusa bicolor[1][3] |
| ARP-AC1 | GMWSKIKEAGKAAAKAAAKAAGKAALDVVSGAI | 33 | Agalychnis callidryas[4] |
This compound is encoded as a precursor protein of 81 amino acids.[1] This precursor contains a signal peptide that is cleaved to release the mature, biologically active 33-amino acid peptide.[1] Natural this compound possesses a C-terminal amidated valine, a common post-translational modification in bioactive peptides that can enhance stability and activity.[5]
Predicted Three-Dimensional Structure of this compound
To date, no experimentally determined three-dimensional structure of this compound has been deposited in the Protein Data Bank (PDB). However, due to its sequence homology with dermaseptins, its structure can be predicted with high confidence using homology modeling.[1] Dermaseptins are known to adopt an α-helical conformation, particularly in a membrane-like environment. This amphipathic helical structure is crucial for their biological activity.
A predicted structure of this compound can be generated using homology modeling servers or software (e.g., SWISS-MODEL, Phyre2, or MODELLER) with dermaseptin structures (e.g., PDB IDs: 1DSE, 2DD6) as templates. The resulting model would likely show a predominantly α-helical peptide.
For experimental determination of the secondary structure, Circular Dichroism (CD) spectroscopy is a valuable technique. In a non-polar solvent or in the presence of lipid vesicles, this compound is expected to exhibit a characteristic α-helical CD spectrum with minima around 208 and 222 nm and a maximum around 192 nm.
Functional Activity: Modulation of A1 Adenosine Receptor Signaling
This compound has been shown to be a positive allosteric modulator of the A1 adenosine receptor, enhancing the binding of agonists to this G-protein coupled receptor.[6][7] This modulation is believed to occur through a mechanism involving the enhancement of guanyl nucleotide exchange at the G-protein, leading to a higher proportion of receptors in a high-affinity state for agonists.[6][7]
Table 2: Quantitative Effects of this compound on Receptor Agonist Binding
| Receptor | Agonist | Maximal Enhancement of Binding (%) | This compound Concentration for Max Enhancement (µM) |
| A1-adenosine | [3H]CHA | 60 | 20 |
| A2a-adenosine | - | 30 | 100 |
| α2-adrenergic | - | 20 | 2 |
| 5HT1A | - | 30 | 100 |
Data sourced from Moni et al. (1995).[6]
The proposed mechanism of action involves this compound facilitating the exchange of GDP for GTP on the Gα subunit of the G-protein, a critical step in GPCR activation. This leads to an increased number of G-protein-coupled receptors in the high-affinity agonist binding state.
Signaling Pathway of this compound's Action on A1 Adenosine Receptor
The following diagram illustrates the proposed signaling pathway for this compound's modulation of the A1 adenosine receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound
This compound can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Workflow for Solid-Phase Peptide Synthesis of this compound:
Radioligand Binding Assay
This assay measures the ability of this compound to modulate the binding of a radiolabeled agonist (e.g., [³H]N⁶-cyclohexyladenosine, [³H]CHA) to the A1 adenosine receptor in brain membrane preparations.
Materials:
-
Rat cortical membranes
-
[³H]CHA (radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Protocol:
-
Prepare rat cortical membranes and determine protein concentration.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations
-
[³H]CHA (at a concentration near its Kd, e.g., 1-2 nM)
-
Membrane preparation (e.g., 50-100 µg protein)
-
-
For non-specific binding determination, add a high concentration of a non-labeled agonist (e.g., 10 µM R-PIA) to a set of wells.
-
Incubate the plate at 25°C for 60-120 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and analyze the data to determine the effect of this compound on agonist binding.
[³⁵S]GTPγS Binding Assay
This functional assay assesses the effect of this compound on G-protein activation by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Rat cortical membranes
-
[³⁵S]GTPγS
-
This compound
-
A1 adenosine receptor agonist (e.g., R-PIA)
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Other reagents as in the radioligand binding assay.
Protocol:
-
Pre-incubate membranes with adenosine deaminase (to remove endogenous adenosine) for 30 minutes at 37°C.
-
In a 96-well plate, add:
-
Assay buffer
-
GDP (e.g., 10 µM)
-
This compound at various concentrations
-
A1 adenosine receptor agonist (e.g., R-PIA at a concentration that gives a submaximal response)
-
Membrane preparation
-
-
Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction and measure bound radioactivity as described for the radioligand binding assay.
-
Analyze the data to determine the effect of this compound on agonist-stimulated [³⁵S]GTPγS binding.
Cyclic AMP Accumulation Assay
This assay measures the functional consequence of A1 adenosine receptor activation (which is inhibitory) on adenylyl cyclase activity.
Materials:
-
Cell line expressing the A1 adenosine receptor (e.g., DDT1 MF-2 cells)
-
This compound
-
A1 adenosine receptor agonist (e.g., R-PIA)
-
Forskolin (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
Protocol:
-
Culture cells to an appropriate confluency.
-
Pre-incubate cells with IBMX for a short period to inhibit cAMP degradation.
-
Treat cells with various concentrations of this compound and/or the A1 adenosine receptor agonist.
-
Stimulate adenylyl cyclase with forskolin.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on agonist-mediated inhibition of forskolin-stimulated cAMP accumulation.
Conclusion
This compound is a fascinating bioactive peptide with a well-defined primary structure and a predicted α-helical conformation that is crucial for its function. Its ability to positively modulate A1 adenosine receptor signaling highlights its potential as a pharmacological tool and a lead compound for drug development. The experimental protocols provided in this guide offer a robust framework for the synthesis, characterization, and functional analysis of this compound and its analogs. Further research into the precise molecular interactions between this compound, the A1 adenosine receptor, and G-proteins will be instrumental in fully elucidating its mechanism of action and therapeutic potential.
References
- 1. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
Technical Whitepaper: Predicted 3D Structure and Functional Characterization of Adenoregulin
Audience: Researchers, scientists, and drug development professionals.
Abstract
Adenoregulin, a 33-amino acid peptide originally isolated from the skin of the Amazonian tree frog Phyllomedusa bicolor, has garnered significant interest for its dual functionality as both a potent antimicrobial agent and a modulator of vertebrate nervous system receptors. Also known as dermaseptin B2, this peptide has been shown to enhance the binding of agonists to several G-protein coupled receptors (GPCRs), most notably the A1 adenosine receptor. This technical guide provides a comprehensive overview of this compound, focusing on its predicted three-dimensional structure, its mechanism of action on the A1 adenosine receptor signaling pathway, and detailed protocols for its structural prediction and functional validation.
Introduction and Background
This compound is a cationic, amphiphilic peptide with the primary amino acid sequence: GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV[1]
First identified as a member of the dermaseptin family of antimicrobial peptides, it exhibits activity against a spectrum of fungi and bacteria[1][2]. Beyond its antimicrobial properties, this compound acts as a positive allosteric modulator of several GPCRs. It enhances the affinity of these receptors for their endogenous agonists, thereby potentiating their downstream signaling effects. This activity is particularly pronounced at the A1 adenosine receptor, a key regulator of neuronal activity, cardiac function, and inflammation[3]. Understanding the relationship between this compound's structure and its function is critical for leveraging its therapeutic potential.
Predicted 3D Structure of this compound
To date, no experimentally determined 3D structure of this compound has been deposited in the Protein Data Bank (PDB). However, based on its amphiphilic nature and sequence, it is predicted to adopt a distinct α-helical conformation, which is characteristic of many membrane-active peptides[4]. This helical structure positions its cationic lysine (K) residues on one face and its hydrophobic residues on the other, facilitating interaction with and potential disruption of cell membranes.
Experimental Protocol: Ab Initio 3D Structure Prediction
-
Sequence Preparation: Obtain the FASTA-formatted amino acid sequence of this compound: >this compound GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV
-
Prediction via AlphaFold:
-
Utilize a prediction server such as Google DeepMind's AlphaFold Server or a local installation[5][6].
-
Input the this compound sequence. As this compound functions as a monomer, a single-chain prediction is appropriate.
-
Initiate the prediction run. The system uses a deep learning model to predict inter-residue distances and torsion angles, ultimately folding the peptide into its most probable 3D conformation[7][8].
-
-
Model Evaluation and Refinement:
-
The output will include several ranked models along with a predicted Local Distance Difference Test (pLDDT) score for each residue. The pLDDT score (ranging from 0 to 100) indicates the confidence in the predicted position of each amino acid[9].
-
Select the highest-ranked model with the best overall pLDDT score for further analysis.
-
Perform energy minimization on the predicted structure using a molecular mechanics force field (e.g., AMBER, GROMOS) to relax any steric clashes and refine the geometry.
-
-
Structural Analysis:
-
Visualize the refined model using software such as PyMOL or ChimeraX.
-
Analyze the secondary structure to confirm the presence and extent of the α-helix.
-
Generate an electrostatic surface potential map to visualize the charge distribution and confirm the amphipathic character of the helix.
-
Mechanism of Action and Signaling Pathway
This compound's primary pharmacological effect is the potentiation of agonist binding to GPCRs. It is proposed to achieve this by facilitating a more efficient coupling between the receptor and its associated G-protein, enhancing the exchange of GDP for GTP and stabilizing the high-affinity state of the receptor[3].
The best-characterized interaction is with the A1 adenosine receptor (A1AR). A1AR is coupled to inhibitory G-proteins (Gi/o)[10][11]. Upon activation, the G-protein dissociates into its Gαi and Gβγ subunits, which mediate downstream effects:
-
Gαi Subunit: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[12][13].
-
Gβγ Subunit: Modulates the activity of various effectors, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels.
The diagram below illustrates the proposed signaling pathway.
Quantitative Data on Receptor Modulation
This compound enhances agonist binding across multiple GPCRs. The table below summarizes the maximal enhancement observed and the concentration of this compound required to achieve it, based on data from radioligand binding assays in rat brain membranes[3].
| Receptor Target | Agonist Used | Max. Enhancement (%) | This compound Conc. (µM) |
| A1 Adenosine | [3H]CHA | 60% | 20 |
| A2a Adenosine | [3H]CGS 21680 | 30% | 100 |
| α2-Adrenergic | [3H]UK 14,304 | 20% | 2 |
| 5HT1A Serotonin | [3H]8-OH-DPAT | 30% | 10 |
Experimental Validation Protocols
To validate the functional activity of this compound, two key experiments are essential: a radioligand binding assay to confirm its effect on agonist affinity and a [35S]GTPγS binding assay to directly measure G-protein activation.
Protocol: Radioligand Competition Binding Assay
This protocol determines how this compound affects the binding of a radiolabeled agonist (e.g., [3H]N6-cyclohexyladenosine, or [3H]CHA) to A1 adenosine receptors.
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to pellet membranes. Wash the pellet multiple times and resuspend in buffer to a final protein concentration of 1-2 mg/mL.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of membrane preparation.
-
50 µL of [3H]CHA (final concentration ~1 nM).
-
50 µL of various concentrations of synthetic this compound (e.g., 0.1 µM to 100 µM) or vehicle control.
-
50 µL of buffer. For non-specific binding, add a high concentration of a non-labeled agonist (e.g., 10 µM R-PIA).
-
-
Incubation: Incubate the plate at 25°C for 90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail. Measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of this compound concentration to determine the extent of binding enhancement.
Protocol: [35S]GTPγS Binding Assay
This assay directly measures the rate of G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.
-
Membrane Preparation: Prepare rat cortical membranes as described in section 5.1.
-
Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of membrane preparation (10-20 µg protein).
-
50 µL of A1AR agonist (e.g., 1 µM R-PIA) with or without various concentrations of this compound.
-
50 µL of assay buffer.
-
-
Initiation: Add 50 µL of [35S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Harvesting: Stop the reaction and harvest onto glass fiber filters as described in section 5.1.
-
Quantification: Measure bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Calculate the percent increase in [35S]GTPγS binding over basal levels (no agonist) for each condition. This reflects the degree of G-protein activation.
Overall Experimental Workflow
The logical flow from peptide discovery to functional characterization is outlined below.
Conclusion
This compound represents a fascinating molecular tool and a potential therapeutic lead. Its predicted α-helical structure underpins its ability to interact with cell membranes and modulate the function of key signaling receptors. The detailed protocols provided herein offer a robust framework for researchers to predict its 3D structure with high confidence and quantitatively assess its impact on GPCR signaling. Further investigation into the structure-activity relationships of this compound could pave the way for the development of novel allosteric modulators for treating neurological and cardiovascular disorders.
References
- 1. This compound / Dermaseptin b2 peptide [novoprolabs.com]
- 2. Expression and purification of antimicrobial peptide this compound with C-amidated terminus in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular cloning of a cDNA encoding the precursor of this compound from frog skin. Relationships with the vertebrate defensive peptides, dermaseptins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AlphaFold Protein Structure Database [alphafold.ebi.ac.uk]
- 6. How to predict structures with AlphaFold - Proteopedia, life in 3D [proteopedia.org]
- 7. preprints.org [preprints.org]
- 8. astrobiology.com [astrobiology.com]
- 9. Digging into the 3D Structure Predictions of AlphaFold2 with Low Confidence: Disorder and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Adenoregulin's Mechanism of Action on A1 Adenosine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenoregulin, a 33-amino acid amphiphilic peptide originally isolated from the skin of the Amazonian tree frog Phyllomedusa bicolor, has demonstrated significant modulatory effects on G protein-coupled receptors (GPCRs), with a pronounced action on the A1 adenosine receptor (A1AR). This technical guide provides an in-depth analysis of the mechanism of action of this compound on A1ARs, synthesizing available quantitative data, detailing experimental methodologies, and illustrating key pathways and workflows. This compound is proposed to act as a positive allosteric modulator, enhancing agonist binding and G protein coupling, thereby potentiating the receptor's signaling cascade. This document serves as a comprehensive resource for researchers investigating novel therapeutic agents targeting the adenosinergic system.
Introduction
The A1 adenosine receptor is a class A GPCR that plays a crucial role in regulating a multitude of physiological processes, including neurotransmission, cardiac function, and inflammation.[1][2] Its activation by the endogenous ligand adenosine typically leads to the inhibition of adenylyl cyclase through the Gαi/o subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This inhibitory effect modulates cellular activity and is a key target for therapeutic intervention in various pathological conditions.
This compound has emerged as a fascinating modulator of A1AR function. It does not appear to act as a classical agonist or antagonist but rather enhances the binding and signaling of orthosteric agonists.[4] This allosteric modulation presents a novel avenue for drug development, offering the potential for more nuanced control over receptor function compared to traditional ligands. Understanding the precise mechanism by which this compound exerts its effects is paramount for harnessing its therapeutic potential.
Quantitative Data on this compound's Effect on A1 Adenosine Receptors
The following tables summarize the key quantitative findings from studies on this compound's interaction with A1 adenosine receptors, primarily from research conducted on rat brain membranes.[4][5]
Table 1: Enhancement of Ligand Binding to A1 Adenosine Receptors by this compound
| Ligand Type | Radioligand | This compound Concentration for Maximal Enhancement | Maximal Enhancement (%) |
| Agonist | [3H]CHA (N6-cyclohexyladenosine) | 20 µM | 60 |
| Antagonist | [3H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine) | 2 µM | 13 |
Table 2: Effect of this compound on [35S]GTPγS Binding to Rat Brain Membranes
| Condition | This compound Concentration for Maximal Enhancement | Maximal Enhancement (%) |
| Basal [35S]GTPγS Binding | 50 µM | 45 |
| A1AR-Stimulated [35S]GTPγS Binding | 50 µM | 23 |
Proposed Mechanism of Action
This compound is hypothesized to enhance agonist binding to the A1 adenosine receptor by facilitating the exchange of guanyl nucleotides at the associated G protein.[4] This action promotes the formation of a high-affinity receptor state complexed with a guanyl nucleotide-free G protein. Essentially, this compound appears to stabilize the active conformation of the receptor-G protein complex, thereby amplifying the effect of the primary agonist.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 4. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Physiological Role of Adenoregulin in Amphibians: A Technical Guide
Abstract
Adenoregulin, a bioactive peptide isolated from the skin secretions of the Amazonian tree frog Phyllomedusa bicolor, presents a fascinating duality in its physiological role. Initially identified for its potent modulation of adenosine receptors, it is also recognized as a member of the dermaseptin family of antimicrobial peptides, specifically Dermaseptin B2. This guide provides a comprehensive technical overview of this compound's discovery, its physiological functions in amphibians, its mechanism of action on G-protein coupled receptors, and its antimicrobial properties. Detailed experimental protocols for studying its activity are provided, along with quantitative data and visualizations of its signaling pathways to serve as a resource for researchers in pharmacology and drug development.
Introduction and Discovery
This compound was first discovered as a 33-amino acid peptide in the skin secretions of Phyllomedusa bicolor, a frog species notable for the use of its secretions in traditional "kambô" rituals by indigenous Amazonian tribes.[1][2][3] The peptide was named for its ability to regulate the binding of agonists to A1 adenosine receptors.[3][4] Its amino acid sequence is GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV.[3][4] Subsequent research revealed that this compound is identical to Dermaseptin B2, positioning it as a multifunctional peptide with roles in both neuromodulation and innate immunity.[3] The skin secretions of amphibians like P. bicolor are a rich source of bioactive peptides that serve crucial physiological functions, including defense against predators and pathogens, cutaneous respiration, and thermoregulation.[1][5]
Physiological Role in Amphibians
The physiological significance of this compound in amphibians is twofold, stemming from its dual functionality.
Innate Immune Defense
As a dermaseptin, this compound is a key component of the frog's innate immune system.[6][7][8] Amphibians inhabit environments rich in microorganisms, and their permeable skin requires a robust chemical defense mechanism.[1] this compound, secreted onto the skin, provides a first line of defense against a broad spectrum of pathogenic bacteria and fungi, preventing cutaneous infections.[1][6][7][8] This antimicrobial barrier is vital for maintaining skin integrity, which is essential for respiration and osmoregulation.[5][9]
Neuromodulation and Defense Against Predation
The ability of this compound to modulate adenosine receptors suggests a role in neuromodulation.[4][10] Adenosine is a critical neuromodulator in the central and peripheral nervous systems, involved in processes such as sleep, arousal, and pain perception. By enhancing the binding of agonists to adenosine receptors, this compound can potentiate the effects of endogenous adenosine. This could have several physiological implications for the frog, potentially influencing its behavior, alertness, or response to stimuli. The complex mixture of bioactive peptides in the skin secretion, including this compound, likely acts synergistically to deter predators.[4][11]
Mechanism of Action: G-Protein Coupled Receptor Modulation
This compound's effects on the nervous system are mediated through its interaction with G-protein coupled receptors (GPCRs), most notably the A1 adenosine receptor.
Enhancement of Agonist Binding
This compound enhances the binding of agonists to several GPCRs. This effect is most pronounced for the A1 adenosine receptor but is also observed for A2a adenosine, α2-adrenergic, and 5HT1A receptors.[10][12] It is proposed that this compound facilitates the conversion of these receptors into a high-affinity state for their agonists.[10][12] This allosteric modulation increases the potency of the natural ligands.
Interaction with G-Proteins
The mechanism underlying the enhanced agonist binding involves the enhancement of guanyl nucleotide exchange at G-proteins.[10][12] this compound is thought to promote the dissociation of GDP from the Gα subunit of the heterotrimeric G-protein, allowing GTP to bind and activate the G-protein. This leads to the dissociation of the Gα and Gβγ subunits, which can then interact with downstream effectors. This process stabilizes the high-affinity conformation of the receptor.
Antimicrobial Activity
As Dermaseptin B2, this compound possesses broad-spectrum antimicrobial activity against bacteria and fungi. This is a critical defensive function for the frog.
Spectrum of Activity
This compound has been shown to be effective against a range of microorganisms. Its activity is generally attributed to its ability to disrupt microbial cell membranes.
Quantitative Data
The antimicrobial efficacy of this compound (Dermaseptin B2) is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microbe.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | 184 | 7.5 | [11] |
| Escherichia coli | ATCC8739 | 3.75 | [11] |
| Acinetobacter baumannii | MDR clinical isolate | 12.5 | [1] |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound (Dermaseptin B2)
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Adenosine A1 Receptor Radioligand Binding Assay
Objective: To determine the effect of this compound on the binding of a radiolabeled agonist to the A1 adenosine receptor.
Materials:
-
Rat brain membranes (or other tissue/cell preparation expressing A1 adenosine receptors)
-
[³H]CHA (N⁶-cyclohexyladenosine) or other suitable radiolabeled A1 agonist
-
This compound (synthetic)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
GTPγS (optional, to assess G-protein coupling)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a reaction tube, combine the membrane preparation, [³H]CHA at a fixed concentration (e.g., 1 nM), and varying concentrations of this compound.
-
For non-specific binding determination, a parallel set of tubes should contain a high concentration of a non-labeled A1 agonist (e.g., 10 µM R-PIA).
-
Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound and free radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data to determine the effect of this compound on agonist binding affinity (Kd) and receptor number (Bmax).
[³⁵S]GTPγS Binding Assay
Objective: To measure the effect of this compound on G-protein activation.
Materials:
-
Receptor-expressing membranes
-
[³⁵S]GTPγS
-
GDP
-
This compound
-
A1 adenosine receptor agonist (e.g., R-PIA)
-
Assay buffer (containing MgCl₂ and NaCl)
Procedure:
-
Pre-incubate membranes with GDP to ensure G-proteins are in the inactive state.
-
In reaction tubes, combine the membranes, [³⁵S]GTPγS, and varying concentrations of this compound in the presence or absence of a saturating concentration of an A1 agonist.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the filter-bound radioactivity by scintillation counting.
-
Analyze the data to determine the effect of this compound on basal and agonist-stimulated [³⁵S]GTPγS binding.
Conclusion
This compound is a remarkable example of the molecular diversity and functional elegance found in amphibian skin secretions. Its ability to act as both a modulator of the adenosinergic system and a potent antimicrobial peptide highlights its critical role in the physiology and survival of Phyllomedusa bicolor. For researchers and drug development professionals, this compound and its derivatives offer a promising scaffold for the development of novel therapeutics, from new classes of antibiotics to modulators of GPCR signaling for the treatment of neurological and inflammatory disorders. Further research into the in vivo effects of this compound within its native amphibian host will undoubtedly provide deeper insights into its physiological functions and evolutionary significance.
References
- 1. Frontiers | The Amazonian kambô frog Phyllomedusa bicolor (Amphibia: Phyllomedusidae): Current knowledge on biology, phylogeography, toxinology, ethnopharmacology and medical aspects [frontiersin.org]
- 2. scientificliterature.org [scientificliterature.org]
- 3. researchgate.net [researchgate.net]
- 4. Frog secretions and hunting magic in the upper Amazon: identification of a peptide that interacts with an adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amphibian-Derived Antimicrobial Peptides: Essential Components of Innate Immunity and Potential Leads for New Antibiotic Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptides for Skin Protection and Healing in Amphibians [mdpi.com]
- 10. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTPγS to brain membranes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cloning, Expression, and Signaling of Adenoregulin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the processes involved in the cloning and expression of the peptide adenoregulin. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the associated biological pathways and laboratory workflows.
Introduction to this compound
This compound is a 33-amino acid amphiphilic peptide originally isolated from the skin of the tree frog, Phyllomedusa bicolor[1][2][3]. It belongs to the dermaseptin family of peptides and exhibits a dual functionality of interest for therapeutic development: broad-spectrum antimicrobial activity and potent modulation of G-protein-coupled receptors (GPCRs)[1][4]. The peptide enhances the binding of agonists to several receptors, most notably the A1 adenosine receptor, suggesting a role in neuromodulation and cellular signaling[2][3][4]. Its precursor is an 81-amino acid polypeptide, which contains a single copy of the active this compound sequence[4]. The primary amino acid sequence of the mature peptide is H-Gly-Leu-Trp-Ser-Lys-Ile-Lys-Glu-Val-Gly-Lys-Glu-Ala-Ala-Lys-Ala-Ala-Ala-Lys-Ala-Ala-Gly-Lys-Ala-Ala-Leu-Gly-Ala-Val-Ser-Glu-Ala-Val-OH[5].
Section 1: Gene Cloning and Vector Construction
The production of recombinant this compound begins with obtaining the gene sequence, which is then inserted into a suitable expression vector. While the gene can be derived from a cDNA library from the source organism, a more common and efficient approach for peptide production is the use of a synthetic gene, codon-optimized for the chosen expression host, such as Escherichia coli[1].
Experimental Protocol: this compound Gene Cloning
This protocol details the cloning of a synthetic this compound gene into the pET32a expression vector, a system designed for high-level expression in E. coli as a thioredoxin (Trx) fusion protein. This fusion strategy often improves the solubility and yield of small peptides[1].
1. Synthetic Gene Design and Preparation:
-
Design a synthetic DNA sequence encoding the 33 amino acids of this compound. For C-terminal amidation, which can improve biological potency, an additional glutamine residue can be added at the C-terminus to serve as an amide donor[1].
-
Optimize the codon usage of the synthetic gene for E. coli to maximize translation efficiency.
-
Incorporate restriction sites at the 5' and 3' ends of the gene for directional cloning into the pET32a vector (e.g., BamHI and HindIII).
-
Synthesize the designed gene. The gene can be generated via PCR assembly of overlapping oligonucleotides or ordered from a commercial gene synthesis service.
2. Vector and Insert Digestion:
-
Vector: Digest 1-2 µg of the pET32a plasmid with the selected restriction enzymes (e.g., BamHI and HindIII) in the appropriate buffer. Incubate at 37°C for 1-2 hours[6].
-
Insert: Digest the purified synthetic this compound gene with the same restriction enzymes.
-
Purification: Purify the linearized vector and the digested insert using a gel extraction kit to remove uncut plasmid, small fragments, and enzymes[6].
3. Ligation:
-
Set up a ligation reaction using T4 DNA Ligase. Combine the purified, digested vector and insert at a molar ratio of approximately 1:3 (vector:insert)[6].
-
Include a "vector-only" control ligation (without insert) to assess the level of background from self-ligating vector.
-
Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.
4. Transformation:
-
Transform the ligation mixture into a competent E. coli cloning strain, such as DH5α or XL-1 Blue. Chemical transformation (heat shock) or electroporation can be used.
-
Plate the transformed cells onto LB agar plates containing the appropriate antibiotic for the pET32a vector (e.g., 100 µg/mL ampicillin).
-
Incubate the plates at 37°C overnight until colonies appear.
5. Screening and Verification:
-
Select several individual colonies and inoculate them into liquid LB medium with ampicillin for overnight culture.
-
Isolate the plasmid DNA from the overnight cultures using a miniprep kit.
-
Verify the presence and orientation of the insert by restriction digestion analysis and/or colony PCR.
-
Confirm the exact sequence of the cloned this compound gene by sending the purified plasmid for Sanger sequencing.
Section 2: Recombinant Protein Expression
Once a verified recombinant plasmid is obtained, it is transformed into a suitable expression host. E. coli BL21(DE3) is a widely used strain for protein expression under the control of a T7 promoter, as it contains a chromosomal copy of the T7 RNA polymerase gene inducible by IPTG[1][7].
Experimental Protocol: this compound Expression and Optimization
This protocol is based on optimized conditions for expressing this compound as a Trx-fusion protein in E. coli BL21(DE3)[7].
1. Transformation of Expression Host:
-
Transform the verified pET32a-adenoregulin plasmid into competent E. coli BL21(DE3) cells.
-
Plate on LB agar with ampicillin and incubate overnight at 37°C.
2. Inoculum and Culture Growth:
-
Inoculate a single colony into 5-10 mL of LB medium containing ampicillin and grow overnight at 37°C with shaking.
-
The next day, use the overnight culture to inoculate a larger volume of expression medium (e.g., 2xYT medium supplemented with 0.5% glucose) to an initial OD₆₀₀ of ~0.05-0.1[7]. The glucose helps to suppress basal expression from the lac operator in the T7 promoter system[7].
-
Incubate at 37°C with vigorous shaking (200-250 rpm).
3. Induction of Protein Expression:
-
Monitor the cell growth by measuring the OD₆₀₀.
-
When the culture reaches an OD₆₀₀ of approximately 0.9, induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1 mM[7].
-
Continue to incubate the culture under inducing conditions (e.g., 37°C for 4 hours)[7].
4. Cell Harvest and Lysis:
-
After the induction period, harvest the bacterial cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Discard the supernatant and resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, pH 7.5, containing protease inhibitors).
-
Lyse the cells using sonication or a French press on ice.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to separate the soluble fraction (containing the fusion protein) from the insoluble cell debris. The Trx-ADR fusion protein is expected to be largely in the soluble fraction[7].
Data Presentation: Optimization of Expression Conditions
The yield of recombinant this compound is highly dependent on culture and induction parameters. The following table summarizes optimized conditions identified for maximizing the expression of the Trx-adenoregulin fusion protein[7].
| Parameter | Optimized Condition | Rationale / Outcome |
| Culture Medium | 2xYT + 0.5% Glucose | Glucose was found to be important for maintaining stable and high expression levels[7]. |
| Induction Point | OD₆₀₀ = 0.9 | The timing of induction was the most predominant factor affecting the final expression level[7]. |
| Inducer Conc. | 0.1 mmol/L IPTG | This concentration was found to be optimal for inducing high-level expression[7]. |
| Induction Time | 4 hours | Provided sufficient time for accumulation of the target protein[7]. |
| Result | ~20% of total cell proteins | The fusion protein reached a high expression level under these conditions[1]. |
Section 3: Purification and Cleavage
After expression, the fusion protein must be purified and the this compound peptide cleaved from its fusion partner. The pET32a vector conveniently includes a polyhistidine (His₆) tag for affinity purification and an enterokinase cleavage site for specific removal of the fusion tag[1].
Experimental Protocol: Purification and Cleavage
1. Affinity Chromatography:
-
The soluble fraction of the cell lysate is loaded onto a Ni²⁺-chelating chromatography column (e.g., Ni-NTA resin) pre-equilibrated with lysis buffer.
-
Wash the column with several column volumes of wash buffer (lysis buffer containing a low concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His₆-Trx-adenoregulin fusion protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
2. Fusion Tag Cleavage:
-
Dialyze the eluted protein fraction against a suitable buffer for enzymatic cleavage (e.g., 20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 7.4).
-
Add enterokinase to the dialyzed protein solution. The optimal enzyme-to-substrate ratio and incubation time (e.g., 16 hours at 25°C) should be determined empirically.
-
Monitor the cleavage reaction by SDS-PAGE.
3. Final Purification:
-
After cleavage, the reaction mixture will contain the released this compound peptide, the cleaved His₆-Trx tag, and enterokinase.
-
A second Ni²⁺-chelating chromatography step can be performed to remove the His-tagged fusion partner and any uncleaved fusion protein. The this compound peptide will be found in the flow-through.
-
Further purification of this compound to homogeneity can be achieved using methods like reverse-phase high-performance liquid chromatography (RP-HPLC).
Section 4: Mechanism of Action and Signaling Pathway
This compound's biological activity extends beyond its antimicrobial properties. It acts as a positive allosteric modulator of certain GPCRs by directly interacting with the receptor-G protein complex[2][3]. This action enhances the binding of agonists and promotes the activation of downstream signaling.
Signaling Pathway: this compound Modulation of A1 Adenosine Receptor
The proposed mechanism involves this compound enhancing the exchange of GDP for GTP on the associated G-protein, which stabilizes the receptor in a high-affinity state for its agonist[2][3].
-
Resting State: In the absence of an agonist, the A1 adenosine receptor (A1AR) is in a low-affinity state, and the associated heterotrimeric G-protein (Gαᵢ/₀, Gβ, Gγ) is inactive with GDP bound to the Gα subunit.
-
This compound Interaction: this compound, an amphiphilic peptide, is proposed to interact with the cell membrane and/or the A1AR-G protein complex.
-
Enhanced Agonist Binding: This interaction facilitates a conformational change that increases the receptor's affinity for its agonist (e.g., adenosine).
-
G-Protein Activation: The binding of the agonist to the high-affinity receptor-adenoregulin complex promotes the dissociation of GDP from the Gα subunit.
-
GTP Binding & Dissociation: GTP binds to the now-empty nucleotide-binding pocket of Gα. This causes the Gα-GTP monomer to dissociate from the Gβγ dimer.
-
Downstream Signaling: Both Gα-GTP and the Gβγ dimer can then interact with and regulate their respective downstream effectors (e.g., adenylyl cyclase, ion channels).
Data Presentation: Enhancement of Agonist Binding by this compound
The following table summarizes the quantitative effects of synthetic this compound on enhancing agonist binding to various G-protein-coupled receptors in rat brain membranes[2][3].
| Receptor Target | Maximal Enhancement of Agonist Binding | This compound Concentration for Max Effect |
| A₁-Adenosine Receptors | 60% | 20 µM |
| A₂ₐ-Adenosine Receptors | 30% | 100 µM |
| α₂-Adrenergic Receptors | 20% | 2 µM |
| 5HT₁ₐ Receptors | 30% | 100 µM |
| Basal [³⁵S]GTPγS Binding | 45% | 50 µM |
| A₁-Receptor-Stimulated [³⁵S]GTPγS Binding | 23% | 50 µM |
References
- 1. Expression and purification of antimicrobial peptide this compound with C-amidated terminus in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTPγS to brain membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular cloning of a cDNA encoding the precursor of this compound from frog skin. Relationships with the vertebrate defensive peptides, dermaseptins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound / Dermaseptin b2 peptide [novoprolabs.com]
- 6. neb.com [neb.com]
- 7. [Optimization of cultural condition of genetic engineering strain for antibiotic peptide this compound and research on its fed-batch cultivation] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endogenous Functions of Peptides from Phyllomedusa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The skin secretions of frogs from the genus Phyllomedusa are a rich and complex source of bioactive peptides. These peptides play crucial endogenous roles in the frog's defense against predators and microbial pathogens. Beyond their natural functions, these molecules have garnered significant interest from the scientific community for their potential therapeutic applications, ranging from novel antibiotics and analgesics to anticancer and antidiabetic agents. This technical guide provides an in-depth overview of the core endogenous functions of these peptides, supported by quantitative data, detailed experimental protocols, and visualizations of their signaling pathways.
Core Peptide Families and Their Endogenous Functions
The bioactive peptides found in Phyllomedusa skin secretions can be broadly categorized into several families based on their structure and primary biological activity.
Dermaseptins and Phylloseptins: The Antimicrobial Shield
The dermaseptin superfamily, which includes dermaseptins and phylloseptins, constitutes a primary line of defense against a broad spectrum of microorganisms.[1][2] These cationic peptides typically adopt an α-helical structure that allows them to interact with and disrupt the negatively charged cell membranes of bacteria, fungi, and protozoa.[3][4] This interaction leads to membrane permeabilization and ultimately cell death.[4] Some phylloseptins have also demonstrated insulinotropic activity, suggesting a role in metabolic regulation.
Dermorphins: Potent Opioid Analgesics
Dermorphins are heptapeptides that exhibit potent and selective agonist activity at μ-opioid receptors.[5] Their high affinity and selectivity make them powerful analgesic agents, in some cases surpassing the potency of morphine.[5] The endogenous function of these peptides is likely to provide the frog with a potent defense mechanism against predators by inducing a state of analgesia and catalepsy if the frog is bitten or ingested.[6]
Sauvagine: A Key Player in Stress Response
Sauvagine is a 40-amino acid polypeptide that shows structural and functional homology to the mammalian corticotropin-releasing factor (CRF).[7] It acts as a potent agonist at CRF receptors, particularly the CRF1 and CRF2 subtypes.[8][9] In the frog, sauvagine likely plays a crucial role in regulating the stress response, including effects on the cardiovascular system and water balance. In rats, sauvagine administration leads to a significant and prolonged hypotensive effect accompanied by tachycardia.[10]
Other Bioactive Peptides
Beyond these major families, Phyllomedusa secretions contain a variety of other peptides, including bradykinins and tachykinins, which have potent effects on smooth muscle and blood pressure.[11] Tryptophyllins are another family of peptides with diverse but less well-understood biological roles, some of which may include antioxidant functions.[12]
Quantitative Data on Peptide Activity
The biological activity of peptides from Phyllomedusa has been quantified in numerous studies. The following tables summarize key quantitative data for representative peptides.
Table 1: Antimicrobial and Antiparasitic Activity of Dermaseptins and Phylloseptins
| Peptide | Target Organism | MIC (µM) | IC50 (µM) | Source Species | Citation |
| Dermaseptin S4 | Escherichia coli | - | - | P. sauvagei | [6] |
| Dermaseptin S4 | Staphylococcus aureus | - | - | P. sauvagei | [6] |
| Dermaseptin B2 | Acinetobacter baumannii | 3.125 - 12.5 | - | P. bicolor | [3] |
| Phylloseptin-1 | Gram-positive & Gram-negative bacteria | 3 - 7.9 | - | P. hypochondrialis, P. oreades | [13] |
| Phylloseptin-4 | Trypanosoma cruzi | - | ~5 | P. hypochondrialis, P. oreades | [13] |
| Phylloseptin-5 | Trypanosoma cruzi | - | ~5 | P. hypochondrialis, P. oreades | [13] |
Table 2: Anticancer Activity of Phyllomedusa Peptides
| Peptide | Cancer Cell Line | IC50 (µM) | Source Species | Citation |
| Dermaseptin-PH | MCF-7, H157, U251MG, MDA-MB-435S, PC-3 | Not specified | P. hypochondrialis | [11] |
Table 3: Opioid Receptor Binding Affinity of Dermorphin Analogs
| Peptide | Receptor | IC50 (nM) | Source Species | Citation |
| Dermorphin-based affinity labels | Mu Opioid Receptor (MOR) | 0.1 - 5 | Synthetic analogs | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of Phyllomedusa peptides.
Protocol 1: Peptide Extraction and Purification from Skin Secretions
-
Secretion Collection: Gently stimulate the dorsal skin of the frog to induce the release of skin secretions. This can be done via mild electrical stimulation or by carefully scraping the skin. The collected secretion is immediately lyophilized to preserve peptide integrity.
-
Initial Extraction: Dissolve the lyophilized secretion in a solution of 0.05% (v/v) trifluoroacetic acid (TFA) in water. Centrifuge the solution to remove any insoluble material.
-
Solid-Phase Extraction: Pass the supernatant through a Sep-Pak C18 cartridge to bind the peptides. Wash the cartridge with 0.05% TFA in water to remove salts and other hydrophilic impurities. Elute the peptides with a solution of 80% acetonitrile in 0.05% TFA/water.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractionate the eluted peptides on a C18 RP-HPLC column using a linear gradient of acetonitrile in 0.05% TFA/water. Monitor the elution profile at 214 nm and 280 nm.
-
Peptide Identification: Collect the fractions and analyze them using MALDI-TOF mass spectrometry to determine the molecular weights of the peptides in each fraction. Further sequence analysis can be performed using Edman degradation or tandem mass spectrometry (MS/MS).
Protocol 2: "Shotgun" Cloning of Peptide Precursor-Encoding cDNAs
-
RNA Extraction: Extract total RNA from the frog's skin or specific glands (e.g., tibial gland) using a suitable RNA isolation kit.
-
cDNA Library Construction: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and an oligo(dT) primer. Ligate adaptors to the 3' end of the cDNA.
-
PCR Amplification: Amplify the peptide precursor-encoding cDNAs using a primer specific to the 3' adaptor and a degenerate primer designed based on the highly conserved signal peptide sequence of known frog skin peptides.
-
Cloning and Sequencing: Clone the amplified PCR products into a suitable vector (e.g., pGEM-T Easy Vector). Transform the vectors into competent E. coli cells and select for positive clones. Isolate the plasmid DNA from individual clones and sequence the inserts to determine the full precursor sequences of the peptides.[15]
Protocol 3: Solid-Phase Peptide Synthesis
-
Resin Preparation: Start with a Rink amide resin for C-terminally amidated peptides.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA. Add the activated amino acid to the deprotected resin to form the peptide bond.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIPS).
-
Purification: Purify the crude peptide using RP-HPLC.
-
Verification: Confirm the identity and purity of the synthetic peptide by mass spectrometry and analytical HPLC.[16][17][18][19][20]
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
-
Peptide Preparation: Prepare a stock solution of the purified or synthetic peptide in a suitable solvent (e.g., sterile water or DMSO) and then prepare serial twofold dilutions in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Grow the test microorganism (e.g., S. aureus, E. coli) in MHB to the mid-logarithmic phase. Dilute the bacterial culture to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in MHB.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.[21][22]
Protocol 5: Cell Viability (MTT) Assay for Anticancer Activity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the peptide in the cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with the same concentration of the peptide's solvent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.[23][24][25][26]
Signaling Pathways and Mechanisms of Action
The diverse biological effects of Phyllomedusa peptides are mediated through specific interactions with cellular targets and the activation of downstream signaling cascades.
Dermaseptin: Antimicrobial Mechanism of Action
Dermaseptins exert their antimicrobial effects primarily by disrupting the integrity of the microbial cell membrane. Their cationic and amphipathic nature allows them to preferentially bind to the negatively charged components of bacterial and fungal membranes. Two main models have been proposed for their mechanism of action: the "barrel-stave" model and the "carpet-like" model.[1][3] In the "barrel-stave" model, the peptides insert into the membrane to form pores, leading to leakage of cellular contents. In the "carpet-like" model, the peptides accumulate on the membrane surface, disrupting its structure and leading to the formation of transient pores or micelles.
Dermaseptin Antimicrobial Mechanism.
Dermorphin: Mu-Opioid Receptor Signaling Pathway
Dermorphin and its analogs act as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[27] Binding of dermorphin to the MOR activates the inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The activated G-protein also modulates ion channels, causing the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[13] The resulting hyperpolarization of the neuronal membrane and reduced neurotransmitter release underlie the potent analgesic effects of dermorphins.
Dermorphin Mu-Opioid Receptor Signaling.
Phylloseptin: Insulinotropic Signaling Pathway
Certain phylloseptins can stimulate insulin secretion from pancreatic β-cells, an effect mediated at least in part through the glucagon-like peptide-1 (GLP-1) receptor.[28] The GLP-1 receptor is a GPCR that, upon activation, couples to the stimulatory G-protein (Gs). This activates adenylyl cyclase, leading to an increase in intracellular cAMP.[29][30] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[31] These signaling events culminate in the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of Ca2+, which triggers the exocytosis of insulin-containing granules.[32]
Phylloseptin Insulinotropic Signaling.
Sauvagine: Corticotropin-Releasing Factor (CRF) Receptor Signaling Pathway
Sauvagine exerts its physiological effects by binding to CRF receptors, which are GPCRs coupled to the Gs protein.[12] This interaction stimulates adenylyl cyclase, leading to increased intracellular cAMP levels and the activation of Protein Kinase A (PKA). The PKA-mediated phosphorylation of downstream targets is responsible for many of the cellular responses to sauvagine, including its effects on the cardiovascular system.
Sauvagine CRF Receptor Signaling.
Conclusion
The peptides isolated from the skin secretions of Phyllomedusa frogs represent a vast and largely untapped resource for drug discovery and development. Their diverse endogenous functions, from antimicrobial and analgesic to metabolic and stress-regulatory activities, provide a natural library of potent and selective molecules. A thorough understanding of their quantitative bioactivities, the experimental methods used to characterize them, and their underlying mechanisms of action is crucial for translating these natural compounds into novel therapeutic agents. This guide serves as a foundational resource for researchers dedicated to exploring the significant potential of these fascinating amphibian peptides.
References
- 1. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial peptides from Phyllomedusa frogs: from biomolecular diversity to potential nanotechnologic medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phylloseptins: a novel class of anti-bacterial and anti-protozoan peptides from the Phyllomedusa genus [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Peripheral Mu-Opioid Receptors by Dermorphin [D-Arg2, Lys4] (1-4) amide Leads to Modality-preferred Inhibition of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of Dermaseptins K4S4 and K4K20S4 against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa Planktonic Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] A sauvagine/corticotropin-releasing factor receptor expressed in heart and skeletal muscle. | Semantic Scholar [semanticscholar.org]
- 9. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Residue 17 of sauvagine cross-links to the first transmembrane domain of corticotropin-releasing factor receptor 1 (CRFR1). [vivo.weill.cornell.edu]
- 13. biorxiv.org [biorxiv.org]
- 14. scispace.com [scispace.com]
- 15. Molecular cloning of skin peptide precursor-encoding cDNAs from tibial gland secretion of the Giant Monkey Frog, Phyllomedusa bicolor (Hylidae, Anura) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4.4. Solid-Phase Peptide Synthesis [bio-protocol.org]
- 17. rsc.org [rsc.org]
- 18. peptide.com [peptide.com]
- 19. researchgate.net [researchgate.net]
- 20. ejbiotechnology.info [ejbiotechnology.info]
- 21. Selection of antimicrobial frog peptides and temporin‐1DRa analogues for treatment of bacterial infections based on their cytotoxicity and differential activity against pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Experimental evolution of resistance to an antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
- 26. texaschildrens.org [texaschildrens.org]
- 27. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 28. journals.plos.org [journals.plos.org]
- 29. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Investigation of Adenoregulin's Modulatory Role in G-Protein Coupled Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adenoregulin is a 33-amino acid amphiphilic peptide originally isolated from the skin of the South American tree frog, Phyllomedusa bicolor.[1][2] It belongs to the dermaseptin family of peptides, which are known for their antimicrobial properties.[1] In the context of cellular signaling, this compound does not initiate a conventional signaling pathway via a dedicated receptor. Instead, it acts as a positive allosteric modulator of several G-protein coupled receptors (GPCRs).[2][3] This guide provides a comprehensive overview of the proposed mechanism of this compound, quantitative data on its effects, and detailed protocols for its investigation. The central hypothesis is that this compound enhances the coupling between GPCRs and their cognate G-proteins, thereby potentiating downstream signaling.[2][3]
The "Signaling Pathway": A Modulatory Mechanism
Contrary to initiating a direct signaling cascade, this compound's activity is characterized by its ability to enhance agonist binding to a variety of GPCRs, including adenosine A1 and A2a receptors, α2-adrenergic receptors, and 5HT1A receptors.[2][3] The proposed mechanism of action does not involve direct competition with agonists for the binding pocket but rather a facilitation of the interaction between the receptor and its associated G-protein.
It is hypothesized that this compound, due to its amphiphilic nature, partitions into the plasma membrane and alters the local lipid environment. This alteration is thought to promote a more efficient guanyl nucleotide exchange at the G-protein α-subunit.[2][3] This enhanced exchange leads to a higher population of receptors in a high-affinity state for their agonists, complexed with a nucleotide-free G-protein.[2][3] This is supported by findings that this compound's effects are more pronounced in the absence of guanine nucleotides like GTPγS and are diminished by magnesium ions, which also promote high-affinity agonist binding.[2][3]
The following diagram illustrates this proposed modulatory mechanism:
References
- 1. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTPγS to brain membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
Pharmacological Profiling of Adenoregulin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenoregulin is a 33-amino acid amphiphilic peptide originally isolated from the skin of the tree frog, Phyllomedusa bicolor.[1][2] It has garnered significant interest within the scientific community for its unique ability to modulate the activity of several G-protein coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, effects on receptor binding and function, and the experimental protocols used for its characterization.
Mechanism of Action
This compound is proposed to function as a positive allosteric modulator of agonist binding to a range of GPCRs.[1][3] Its mechanism does not involve direct competition with orthosteric ligands but rather an enhancement of agonist affinity. This is thought to occur through the facilitation of guanyl nucleotide exchange at associated G-proteins, which stabilizes the receptor in a high-affinity state for agonists.[1][2][3] This is supported by the observation that the effects of this compound on agonist binding are virtually abolished in the presence of GTPγS, a non-hydrolyzable GTP analog that uncouples GPCRs from their G-proteins.[1][2]
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data on the pharmacological effects of this compound on various GPCRs.
| Receptor Subtype | Agonist | Maximal Enhancement of Agonist Binding (%) | This compound Concentration for Maximal Enhancement (µM) | Reference |
| A1-Adenosine | [3H]N6-cyclohexyladenosine ([3H]CHA) | 60 | 20 | [1] |
| A2a-Adenosine | - | 30 | 100 | [1] |
| α2-Adrenergic | - | 20 | 2 | [1] |
| 5HT1A | - | 30 | 10 | [1] |
Table 1: Enhancement of Agonist Binding to GPCRs by this compound in Rat Brain Membranes.
| Assay | Condition | Maximal Enhancement (%) | This compound Concentration (µM) | Reference |
| Basal [35S]GTPγS Binding | - | 45 | 50 | [1] |
| A1-Adenosine Receptor-Stimulated [35S]GTPγS Binding | - | 23 | 50 | [1] |
Table 2: Effect of this compound on [35S]GTPγS Binding in Rat Brain Membranes.
| Cell Line/Tissue | Radioligand | Maximal Enhancement of Binding (%) | This compound Concentration (µM) | Reference |
| DDT1 MF-2 Cells | [3H]CHA | 17 | 20 | [1] |
| Rat Cortex (CHAPS-solubilized) | [3H]CHA | Enhanced | - | [1] |
| Rat Cortex (CHAPS-solubilized) | [3H]DPCPX | Enhanced | - | [1] |
Table 3: this compound-Mediated Enhancement of Radioligand Binding in Different Preparations.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The proposed mechanism of action of this compound involves its interaction with the GPCR-G-protein complex, facilitating the exchange of GDP for GTP on the Gα subunit, which leads to an enhanced affinity of the receptor for its agonist.
Caption: Proposed signaling pathway of this compound as a positive allosteric modulator.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines a typical workflow for a radioligand binding assay to assess the effect of this compound on agonist binding.
Caption: Experimental workflow for a radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay for A1-Adenosine Receptor
Objective: To determine the effect of this compound on the binding of the A1-adenosine receptor agonist [3H]CHA to rat brain membranes.
Materials:
-
Rat brain membranes
-
[3H]N6-cyclohexyladenosine ([3H]CHA)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM R-phenylisopropyladenosine)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and cocktail
Procedure:
-
Prepare rat brain membranes and resuspend in binding buffer.
-
In a 96-well plate, add in triplicate:
-
Total binding wells: Binding buffer, [3H]CHA, and this compound at various concentrations.
-
Non-specific binding wells: Binding buffer, [3H]CHA, non-specific control, and this compound.
-
Control wells: Binding buffer and [3H]CHA (without this compound).
-
-
Initiate the binding reaction by adding the membrane preparation to all wells.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data to determine the effect of this compound on the Bmax and Kd of [3H]CHA binding.
[35S]GTPγS Binding Assay
Objective: To measure the effect of this compound on basal and agonist-stimulated G-protein activation.
Materials:
-
Rat brain membranes
-
[35S]GTPγS
-
This compound
-
Agonist for the receptor of interest (e.g., for A1-adenosine receptor)
-
GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP
-
Non-specific binding control (unlabeled GTPγS)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and cocktail
Procedure:
-
Pre-incubate rat brain membranes with GDP in binding buffer to ensure G-proteins are in the inactive state.
-
In a 96-well plate, add in triplicate:
-
Basal binding wells: Binding buffer, [35S]GTPγS, and this compound.
-
Agonist-stimulated wells: Binding buffer, [35S]GTPγS, agonist, and this compound.
-
Non-specific binding wells: Binding buffer, [35S]GTPγS, and excess unlabeled GTPγS.
-
-
Initiate the reaction by adding the pre-incubated membrane preparation.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
Calculate the net agonist-stimulated and this compound-modulated [35S]GTPγS binding.
Cyclic AMP (cAMP) Functional Assay
Objective: To assess the functional consequence of this compound's modulation of GPCR activity on downstream signaling, specifically on cAMP levels.
Materials:
-
Whole cells expressing the GPCR of interest (e.g., DDT1 MF-2 cells for A1-adenosine receptors).[1]
-
This compound
-
Agonist for the receptor of interest
-
Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptors)
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based)
-
Cell lysis buffer (if required by the kit)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Culture cells to an appropriate density in a multi-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
For Gi-coupled receptors, stimulate the cells with forskolin to elevate basal cAMP levels.
-
Add this compound at various concentrations, with and without the specific agonist.
-
Incubate for a specified time at 37°C.
-
Lyse the cells (if necessary, depending on the assay kit).
-
Measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Analyze the data to determine the effect of this compound on agonist-induced changes in cAMP levels.
Conclusion
This compound presents a fascinating pharmacological profile as a positive allosteric modulator of several GPCRs. Its ability to enhance agonist binding and subsequent G-protein activation highlights a novel mechanism for regulating cellular signaling. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar allosteric modulators. Further studies are warranted to fully elucidate the specific binding site of this compound and to explore its in vivo efficacy and safety profile.
References
- 1. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTPγS to brain membranes - PMC [pmc.ncbi.nlm.nih.gov]
Adenoregulin: A Technical Guide to Toxicology and Safety Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide summarizes the currently available public information on the toxicology and safety of adenoregulin. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive internal safety assessment or consultation with regulatory agencies.
Introduction
This compound, a peptide initially isolated from the skin secretions of the Amazonian tree frog Phyllomedusa bicolor, has garnered scientific interest for its pharmacological activity. It is also known as Dermaseptin B2 (Drs B2).[1] this compound has been shown to enhance the binding of agonists to several G-protein-coupled receptors, including adenosine A1, A2a, α2-adrenergic, and 5HT1A receptors. This activity suggests its potential as a modulator of various physiological processes and as a candidate for therapeutic development.
However, the progression of any new chemical entity, including peptides like this compound, through the drug development pipeline necessitates a thorough evaluation of its safety profile. This technical guide provides a comprehensive overview of the existing, albeit limited, toxicology and safety data on this compound (Dermaseptin B2). It aims to equip researchers, scientists, and drug development professionals with a clear understanding of the current knowledge base, highlight significant data gaps, and provide a framework for future safety and toxicology investigations.
Preclinical Toxicology and Safety Assessment: Current Status
A review of the published literature reveals a significant lack of comprehensive toxicology and safety studies conducted specifically on this compound. The majority of available data comes from a key study that investigated the sub-acute and sub-chronic toxicity of Dermaseptin B2 (this compound) in rodent models.
Acute Toxicity
No dedicated acute toxicity studies determining the median lethal dose (LD50) of this compound have been identified in the public domain. However, a 14-day sub-acute study in mice noted mortality at a dose of 25 mg/kg after 72 hours.[2] Mild and transient signs of toxicity, including fur changes, grooming, and hypo-activity, were observed at 20 mg/kg, while no toxicity-related signs were seen at doses of 5, 10, and 15 mg/kg.[2]
Sub-Acute and Sub-Chronic Toxicity
A pivotal study provides the most substantial data on the repeated-dose toxicity of this compound (Dermaseptin B2). The study was conducted in accordance with OECD guidelines.[2]
Data Summary Tables
Table 1: 14-Day Sub-Acute Toxicity of Dermaseptin B2 in BALB/c Mice [2]
| Dose (mg/kg/day, IP) | Number of Animals | Duration | Key Observations |
| 0 (PBS Control) | 5 | 14 days | No adverse effects reported. |
| 5 | 5 | 14 days | No significant alterations in biochemical, hematological, or histological parameters. |
| 10 | 5 | 14 days | No significant alterations in biochemical, hematological, or histological parameters. |
| 15 | 5 | 14 days | No significant alterations in biochemical, hematological, or histological parameters. |
| 20 | 5 | 14 days | Mild, transient signs of toxicity (fur changes, grooming, hypo-activity) that resolved within 4 hours. |
| 25 | Not specified in abstract | Up to 72 hours | Mortality observed after 72 hours. Mild signs of toxicity (fur changes, isolation, grooming) observed. |
Table 2: 90-Day Sub-Chronic Toxicity of Dermaseptin B2 in Albino Wistar Rats [2][3][4][5][6]
| Dose (mg/kg/day, IP) | Number of Animals | Duration | Key Biochemical and Hematological Findings | Histopathological Findings |
| 0 (PBS Control) | 6 | 90 days | Normal parameters. | No abnormalities reported. |
| 1.9 (2-fold of calculated LD50) | 6 | 90 days | Lower Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels compared to control. | Increased megakaryocytes in the spleen. |
| 4.6 (4-fold of calculated LD50) | 6 | 90 days | Lower ALT levels compared to control. Higher platelet count than control (not statistically significant). | Increased megakaryocytes in the spleen. |
| 9.3 (10-fold of calculated LD50) | 6 | 90 days | Not specified in abstract. | Increased megakaryocytes in the spleen. |
Genotoxicity and Carcinogenicity
There are currently no publicly available studies on the genotoxicity or carcinogenicity of this compound. Standard assessments for genotoxicity typically include an Ames test for bacterial reverse mutation, an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents. Carcinogenicity studies are long-term studies, usually in two rodent species, designed to assess the potential of a substance to cause cancer. The absence of this data represents a critical gap in the safety profile of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of toxicology studies. The following methodologies are based on the available information for the key sub-acute and sub-chronic toxicity studies of Dermaseptin B2.
14-Day Sub-Acute Toxicity Study in Mice[2]
-
Test System: Male BALB/c mice (24–33g).
-
Group Size: 5 mice per group.
-
Test Substance Administration: Dermaseptin B2 administered daily for 14 days via the intraperitoneal (IP) route.
-
Dose Levels: 5, 10, 15, and 20 mg/kg.
-
Control Group: Received 0.2 ml of Phosphate-Buffered Saline (PBS) solvent only.
-
Observations:
-
Continuous monitoring of food and water intake.
-
Body weight recorded on days 1, 7, and 14.
-
Clinical signs of toxicity observed daily.
-
-
Terminal Procedures: At the end of the 14-day period, animals were euthanized, and blood and selected organs were collected for biochemical, hematological, and histological analysis.
90-Day Sub-Chronic Toxicity Study in Rats[2]
-
Test System: Male Albino Wistar rats.
-
Group Size: 6 rats per group.
-
Test Substance Administration: Dermaseptin B2 administered daily for 90 days via the intraperitoneal (IP) route.
-
Dose Levels: 1.9, 4.6, and 9.3 mg/kg (corresponding to 2, 4, and 10-fold of the calculated LD50).
-
Control Group: Received PBS solvent only (10 ml/kg).
-
Observations:
-
Daily observation for general appearance, changes in behavior, morbidity, and mortality.
-
Daily monitoring of food and water consumption.
-
-
Terminal Procedures: At the end of the 90-day period, animals were euthanized, and blood and selected organs were collected for analysis of biochemical, hematological, and histological parameters.
Visualizing Experimental Workflows
Diagrams can provide a clear and concise overview of complex experimental procedures. The following diagrams, generated using the DOT language, illustrate the workflows of the described toxicity studies.
Caption: Workflow for the 14-day sub-acute toxicity study of Dermaseptin B2 in mice.
Caption: Workflow for the 90-day sub-chronic toxicity study of Dermaseptin B2 in rats.
Discussion and Future Directions
The available data, primarily from a single sub-acute and sub-chronic study on Dermaseptin B2, provides an initial glimpse into the toxicological profile of this compound. The findings suggest a relatively low order of toxicity with short-term administration. However, the observation of increased megakaryocytes in the spleen following chronic exposure warrants further investigation to understand the underlying mechanism and its potential implications for immunotoxicity.
For drug development professionals, the current safety data for this compound is insufficient to support clinical development. A comprehensive preclinical safety program is essential to characterize the risk profile of this peptide. Future research should prioritize the following areas:
-
Acute Toxicity Studies: Determination of the LD50 via relevant routes of administration (e.g., intravenous, subcutaneous) is a fundamental first step.
-
Genotoxicity Testing: A standard battery of in vitro and in vivo genotoxicity assays is required to assess the mutagenic and clastogenic potential of this compound.
-
Safety Pharmacology: Studies to evaluate the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems, are crucial.
-
Reproductive and Developmental Toxicology: If the intended clinical use includes populations of childbearing potential, comprehensive studies to assess effects on fertility, embryonic development, and pre- and post-natal development will be necessary.
-
Carcinogenicity Studies: Depending on the intended duration of clinical use, long-term carcinogenicity studies in two rodent species may be required by regulatory agencies.
-
Immunotoxicity: Further investigation into the observed effects on the spleen is warranted to understand the potential for immunomodulatory or immunotoxic effects.
Conclusion
This compound (Dermaseptin B2) is a pharmacologically active peptide with potential therapeutic applications. However, the publicly available toxicology and safety data are limited. While preliminary studies suggest a degree of safety with short-term administration, significant data gaps remain, particularly concerning genotoxicity, carcinogenicity, and safety pharmacology. A systematic and comprehensive preclinical safety evaluation in accordance with international regulatory guidelines is imperative before this compound can be considered for clinical investigation. This guide serves as a foundational resource for researchers and drug developers, summarizing the current state of knowledge and outlining the critical path forward for the toxicological assessment of this promising peptide.
References
- 1. Studies of the antitumor mechanism of action of dermaseptin B2, a multifunctional cationic antimicrobial peptide, reveal a partial implication of cell surface glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sub-acute and sub-chronic toxicity assessment of the antimicrobial peptide Dermaseptin B2 on biochemical, haematological and histopathological parameters in BALB/c mice and Albino Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sub-acute and sub-chronic toxicity assessment of the antimicrobial peptide Dermaseptin B2 on biochemical, haematological and histopathological parameters in BALB/c mice and Albino Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. doaj.org [doaj.org]
- 6. researchgate.net [researchgate.net]
The Evolutionary Arsenal of Amphibians: A Technical Guide to Frog Skin Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The skin of anuran amphibians represents a remarkable evolutionary adaptation, functioning not only as a respiratory and osmoregulatory surface but also as a sophisticated chemical defense system. At the heart of this defense are a vast and diverse array of bioactive peptides, synthesized in specialized granular glands and secreted upon stimulation. These peptides are the products of an accelerated evolutionary process, driven by intense selective pressures from predators and pathogens. This technical guide provides an in-depth exploration of the evolutionary significance of frog skin peptides, their diverse functions, and their potential as templates for novel therapeutic agents. We present a comprehensive overview of the major peptide families, their antimicrobial and pharmacological activities, detailed experimental protocols for their study, and visualizations of the key biological pathways and experimental workflows involved in their discovery and characterization.
Evolutionary Significance and Diversity
Frog skin peptides are a testament to the power of natural selection in shaping molecular diversity. Their evolution is characterized by gene duplication events followed by rapid diversification through positive Darwinian selection, leading to a vast library of structurally and functionally distinct molecules.[1][2] This rapid evolution is thought to be an adaptive response to the co-evolving threats of microbial pathogens and predators in the diverse environments that frogs inhabit.[3] The distribution of different peptide families across anuran lineages is often sporadic, suggesting both ancient origins and instances of convergent evolution.[4]
The primary role of many of these peptides is as a first line of defense. They can be broadly categorized into two major groups:
-
Antimicrobial Peptides (AMPs): This is the largest and most studied group, exhibiting broad-spectrum activity against bacteria, fungi, and even some viruses and protozoa.[2][5] Their primary mechanism of action often involves the disruption of microbial cell membranes.[1]
-
Pharmacologically Active Peptides: This group includes peptides with a range of activities, such as neurotoxins, hypotensive agents, and immunomodulators.[1] These peptides are thought to primarily serve as a defense against predators.[6]
Interestingly, many frog species co-secrete both AMPs and pharmacologically active peptides, suggesting a synergistic defensive strategy.[1]
Major Families of Frog Skin Peptides: A Quantitative Overview
The remarkable diversity of frog skin peptides is organized into numerous families based on sequence homology. Below, we present a summary of the antimicrobial activities of some of the most well-characterized families. Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy, representing the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MIC) of Dermaseptin Family Peptides
| Peptide | Organism | MIC (µM) | Reference |
| Dermaseptin-S4 (K4K20-S4) | Staphylococcus aureus | 1 - 4 | [7] |
| Pseudomonas aeruginosa | 1 - 4 | [7] | |
| Escherichia coli | 1 - 16 | [7] | |
| Dermaseptin-PH | Escherichia coli | 16 | [8] |
| Staphylococcus aureus | 32 | [8] | |
| Candida albicans | 16 | [8] | |
| Dermaseptin-AC | Staphylococcus aureus | 2 | [9] |
| Enterococcus faecalis | 2 | [9] | |
| Escherichia coli | 2 | [9] | |
| Candida albicans | 2 | [9] | |
| Dermaseptin-SS1 | Staphylococcus aureus | 4.14 | [10] |
| Escherichia coli | 16.56 | [10] | |
| Candida albicans | 2.07 | [10] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Temporin Family Peptides
| Peptide | Organism | MIC (µM) | Reference |
| Temporin-A | Staphylococcus aureus | 2.5 - 20 | [11] |
| Enterococcus faecium (VRE) | 2.5 - 20 | [11] | |
| Temporin-B | Staphylococcus aureus | - | [12] |
| Streptococcus pyogenes | - | [12] | |
| Candida albicans | - | [12] | |
| Temporin-G | Enterococcus faecium | - | [11] |
| Staphylococcus aureus | - | [11] | |
| Stenotrophomonas maltophilia | - | [11] | |
| Acinetobacter baumannii | - | [11] | |
| Temporin-1CEa | Staphylococcus aureus | - | [11] |
| Escherichia coli | - | [11] |
Table 3: Minimum Inhibitory Concentrations (MIC) of Brevinin Family Peptides
| Peptide | Organism | MIC (µM) | Reference |
| Brevinin-1E | Staphylococcus aureus | 0.6 | [5] |
| Escherichia coli | 1.8 | [5] | |
| Brevinin-2E | Staphylococcus aureus | 2 | [5] |
| Escherichia coli | >50 | [5] | |
| Brevinin-2R | Staphylococcus aureus | - | [5] |
| Escherichia coli | - | [5] | |
| Candida albicans | - | [5] | |
| Brevinin-1PLb | Staphylococcus aureus | - | [13] |
| Escherichia coli | - | [13] |
Table 4: Minimum Inhibitory Concentrations (MIC) of Other Notable Peptide Families
| Peptide Family | Peptide | Organism | MIC (µM) | Reference |
| Phylloseptin | Phylloseptin-PTa | Staphylococcus aureus | 4.14 | [11] |
| Escherichia coli | 16.56 | [11] | ||
| Candida albicans | 2.07 | [11] | ||
| Phylloseptin-1 | Gram-positive bacteria | 3 - 7.9 | [14] | |
| Gram-negative bacteria | 3 - 7.9 | [14] | ||
| Esculentin | Esculentin(1-21) | Escherichia coli K12 | 2 | [15] |
| Escherichia coli O157:H7 | 4 | [15] | ||
| Ranatuerin | Ranatuerin-2Pb | Staphylococcus aureus | - | [16] |
| Escherichia coli | - | [16] | ||
| Candida albicans | - | [16] |
Experimental Protocols
The study of frog skin peptides involves a multi-step process from collection to characterization. The following are detailed methodologies for key experiments.
Peptide Collection: Norepinephrine-Induced Secretion
This protocol describes a non-lethal method for collecting peptide-rich skin secretions.
-
Animal Preparation: House frogs in a clean, moist environment. Rinse the frog with deionized water to remove any debris from the skin.
-
Norepinephrine Administration: Prepare a solution of norepinephrine bitartrate in amphibian Ringer's solution. The effective dose can vary between species, but a common starting point is an injection of 80 nmol/g of body weight into the dorsal lymph sac.[17] Alternatively, frogs can be immersed in a dilute norepinephrine solution.[12]
-
Secretion Collection: After administration, the frog will begin to secrete a milky or foamy substance from the granular glands on its skin. Gently collect this secretion using a sterile spatula or by rinsing the frog with a small volume of deionized water into a collection tube.
-
Sample Processing: Immediately place the collected secretion on ice to minimize proteolytic degradation. The secretion can be lyophilized for long-term storage or directly processed for peptide purification.
Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for separating the complex mixture of peptides in frog skin secretions.
-
Sample Preparation: Reconstitute the lyophilized secretion in a suitable starting buffer, typically 0.1% (v/v) trifluoroacetic acid (TFA) in water. Centrifuge the sample to remove any insoluble material.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from 0% to 80% Mobile Phase B over a period of 60-120 minutes is typically effective for separating a wide range of peptides. The optimal gradient may need to be adjusted based on the complexity of the sample.
-
Detection: Monitor the elution of peptides by absorbance at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the peptide peaks. These fractions can then be lyophilized and stored for further analysis.
Peptide Identification: Mass Spectrometry (MS)
MS is used to determine the molecular weight and amino acid sequence of the purified peptides.
-
Sample Preparation: Dissolve the lyophilized peptide fraction in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid.
-
Mass Analysis:
-
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization - Time of Flight): Mix the peptide sample with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate. The molecular weight of the peptide is determined by its time of flight to the detector after being ionized by a laser.
-
ESI-MS (Electrospray Ionization Mass Spectrometry): The peptide solution is sprayed into the mass spectrometer, where it is ionized. This technique is often coupled with liquid chromatography (LC-MS) for online separation and analysis.
-
-
Sequencing (Tandem MS or MS/MS): In tandem mass spectrometry, a specific peptide ion is selected and fragmented. The fragmentation pattern provides information about the amino acid sequence.
Antimicrobial Activity Assay: Broth Microdilution Method for MIC Determination
This is a standard method to quantify the antimicrobial activity of peptides.[6][18]
-
Preparation of Peptide Solutions: Prepare a stock solution of the purified or synthetic peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial twofold dilutions of the peptide in the appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: Grow the test bacterium to the mid-logarithmic phase. Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the growth medium.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (medium only) controls. Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the bacterium, as determined by visual inspection or by measuring the optical density at 600 nm.[18]
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
SPPS allows for the chemical synthesis of peptides with a defined sequence for further biological testing.
-
Resin Preparation: Start with a solid support resin (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Amino Acid Coupling Cycle:
-
Deprotection: Remove the temporary protecting group (e.g., Fmoc) from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Coupling: Add the next Fmoc-protected amino acid, along with a coupling reagent (e.g., HCTU), to the resin. Allow the reaction to proceed to completion.
-
Washing: Wash the resin again with DMF.
-
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Purify the crude synthetic peptide using RP-HPLC.
-
Verification: Confirm the identity and purity of the synthetic peptide by mass spectrometry.
Visualizing Key Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate important pathways and workflows in the study of frog skin peptides.
Biosynthesis of Frog Skin Peptides
Caption: Generalized biosynthetic pathway of frog skin peptides.
Signaling Pathway for Peptide Secretion
Caption: Norepinephrine-mediated signaling pathway for peptide secretion.
Experimental Workflow for Peptide Discovery
Caption: A typical experimental workflow for the discovery of novel frog skin peptides.
Mechanism of Action of Antimicrobial Peptides
Caption: Common mechanisms of action of antimicrobial peptides on bacterial membranes.
Conclusion and Future Directions
Frog skin peptides are a compelling example of evolutionary innovation at the molecular level. Their vast diversity and potent biological activities have made them a focal point for both evolutionary biologists and drug development scientists. The continued exploration of this natural pharmacopeia, aided by advancements in analytical and synthetic chemistry, holds immense promise for the discovery of novel therapeutic leads. Future research should focus on a deeper understanding of the synergistic interactions between different peptides, the molecular details of their mechanisms of action, and the development of synthetic analogs with improved efficacy and reduced toxicity for clinical applications. The evolutionary insights gained from studying these remarkable molecules will undoubtedly continue to inspire the design of next-generation antimicrobial and immunomodulatory drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. WO2017197227A1 - Broth microdilution method for evaluating and determining minimal inhibitory concentration of antibacterial polypeptides - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Antimicrobial Peptides: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Norepinephrine depletion of antimicrobial peptides from the skin glands of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. devtoolsdaily.com [devtoolsdaily.com]
- 11. Discovery of Phylloseptins that Defense against Gram-Positive Bacteria and Inhibit the Proliferation of the Non-Small Cell Lung Cancer Cell Line, from the Skin Secretions of Phyllomedusa Frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial peptides in frog skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 14. Phylloseptins: a novel class of anti-bacterial and anti-protozoan peptides from the Phyllomedusa genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Derivatives of Esculentin-1 Peptides as Promising Candidates for Fighting Infections from Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The dermaseptin precursors: a protein family with a common preproregion and a variable C-terminal antimicrobial domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Adenoregulin's Modulation of G-Protein-Coupled Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenoregulin, an amphiphilic peptide first isolated from the skin of the tree frog Phyllomedusa bicolor, has demonstrated significant modulatory effects on several G-protein-coupled receptors (GPCRs). This technical guide provides an in-depth overview of the quantitative effects of this compound on specific GPCRs, detailed methodologies for the key experiments cited in the foundational research, and visual representations of the involved signaling pathways. The proposed mechanism of action suggests that this compound enhances agonist binding by promoting the exchange of guanyl nucleotides at the G-protein level, thereby stabilizing the high-affinity state of the receptor.[1][2] This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound and its analogs.
Quantitative Effects of this compound on GPCR Agonist Binding
This compound has been shown to enhance the binding of agonists to a variety of GPCRs in rat brain membranes. The following tables summarize the key quantitative data from these studies.[1][2]
Table 1: Maximal Enhancement of Agonist Binding by this compound
| Receptor Target | Maximal Enhancement of Agonist Binding (%) | This compound Concentration for Maximal Enhancement (µM) |
| A1-Adenosine | 60 | 20 |
| A2a-Adenosine | 30 | 100 |
| α2-Adrenergic | 20 | 2 |
| 5HT1A | 30 | 100 |
Table 2: Effects of this compound on A1-Adenosine Receptor Binding Parameters
| Parameter | Observation | This compound Concentration (µM) |
| [3H]CHA (agonist) Binding to DDT1 MF-2 cells | 17% enhancement | 20 |
| [3H]DPCPX (antagonist) Binding | 13% enhancement | 2 |
| Basal [35S]GTPγS Binding | 45% enhancement | 50 |
| A1-Adenosine Receptor-Stimulated [35S]GTPγS Binding | 23% enhancement | 50 |
Core Signaling Pathways
The GPCRs modulated by this compound are coupled to distinct G-protein signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of this compound's effects.
A1-Adenosine and α2-Adrenergic Receptor Signaling (Gαi-coupled)
Both A1-adenosine and α2-adrenergic receptors primarily couple to the inhibitory G-protein, Gαi.[3][4][5] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
A2a-Adenosine Receptor Signaling (Gαs-coupled)
The A2a-adenosine receptor is coupled to the stimulatory G-protein, Gαs.[6][7] Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
5HT1A Receptor Signaling (Gαi-coupled)
Similar to A1-adenosine and α2-adrenergic receptors, the 5HT1A receptor is primarily coupled to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[8][9][10]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the effects of this compound on GPCRs. These protocols are based on standard practices in the field and are intended to be adaptable for specific experimental needs.
Radioligand Binding Assays
Radioligand binding assays are used to quantify the interaction of a radiolabeled ligand with its receptor. These assays were fundamental in determining the modulatory effects of this compound on agonist binding.
Objective: To measure the specific binding of a radiolabeled agonist or antagonist to a GPCR in the presence and absence of this compound.
Materials:
-
Receptor Source: Rat brain membranes or cells expressing the target GPCR.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) agonist or antagonist specific for the target receptor (e.g., [³H]CHA for A1-adenosine receptors).
-
This compound: Synthetic this compound peptide.
-
Assay Buffer: Typically a Tris-HCl buffer with physiological pH and ionic strength, often containing Mg²⁺.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand for the same receptor.
-
Filtration Apparatus: A vacuum manifold and glass fiber filters.
-
Scintillation Counter and Scintillation Fluid.
Protocol:
-
Membrane Preparation: Homogenize rat brain tissue or cultured cells in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the following in triplicate:
-
Total Binding: Receptor preparation, radioligand, and assay buffer.
-
Non-specific Binding: Receptor preparation, radioligand, and a high concentration of the non-radiolabeled ligand.
-
Experimental Condition: Receptor preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the reactions at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Analyze the effect of this compound by comparing the specific binding in its presence to the control.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS. It provides a direct measure of receptor-mediated G-protein activation.
Objective: To determine the effect of this compound on basal and agonist-stimulated G-protein activation.
Materials:
-
Receptor Source: Rat brain membranes or cells expressing the target GPCR.
-
[³⁵S]GTPγS: Radiolabeled guanosine 5'-O-(3-thiotriphosphate).
-
GDP: Guanosine diphosphate.
-
Agonist: A specific agonist for the target GPCR.
-
This compound: Synthetic this compound peptide.
-
Assay Buffer: Typically a buffer containing HEPES, MgCl₂, NaCl, and EDTA.
-
Filtration Apparatus and Scintillation Counter.
Protocol:
-
Membrane Preparation: Prepare membranes as described for the radioligand binding assay.
-
Pre-incubation: Pre-incubate the membranes with this compound and/or agonist for a specified time.
-
Assay Initiation: Initiate the binding reaction by adding a mixture of [³⁵S]GTPγS and GDP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding of [³⁵S]GTPγS and analyze the effects of this compound on both basal and agonist-stimulated binding.
cAMP Accumulation Assay
This assay measures the functional consequence of GPCR activation on the downstream effector, adenylyl cyclase, by quantifying the production of cyclic AMP.
Objective: To assess the effect of this compound on the agonist-mediated inhibition or stimulation of cAMP accumulation.
Materials:
-
Intact Cells: Cultured cells expressing the target GPCR (e.g., DDT1 MF-2 cells).
-
This compound: Synthetic this compound peptide.
-
Agonist: A specific agonist for the target GPCR.
-
Forskolin (for Gαi-coupled receptors): An activator of adenylyl cyclase used to stimulate a measurable level of cAMP that can then be inhibited.
-
Phosphodiesterase Inhibitor (e.g., IBMX): To prevent the degradation of cAMP.
-
cAMP Assay Kit: Commercially available kits (e.g., ELISA, HTRF) for the quantification of cAMP.
Protocol:
-
Cell Culture: Plate cells in a multi-well plate and grow to a suitable confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Treatment: Add this compound and/or agonist to the cells. For Gαi-coupled receptors, co-stimulate with forskolin.
-
Incubation: Incubate the cells for a specific time at 37°C to allow for cAMP accumulation.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of cAMP in the different treatment groups to determine the effect of this compound.
Conclusion
This compound presents a fascinating case of a naturally occurring peptide that can allosterically modulate the function of multiple GPCRs. Its ability to enhance agonist binding by facilitating G-protein activation highlights a novel mechanism for GPCR regulation. The data and protocols presented in this guide offer a solid foundation for further investigation into the pharmacological properties of this compound and its potential as a lead compound for the development of new therapeutics targeting GPCRs. Further research is warranted to fully elucidate the structural basis of its interaction with the receptor-G-protein complex and to explore its effects in more complex physiological systems.
References
- 1. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTPγS to brain membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
An In-depth Technical Guide to the Initial Screening of Adenoregulin Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the foundational methodologies and conceptual frameworks for the initial screening of adenoregulin's biological activity. This compound, a 33-amino acid amphiphilic peptide originally isolated from the skin of the Phyllomedusa bicolor frog, has garnered significant interest for its dual functionality as both a modulator of G-protein coupled receptors (GPCRs) and an antimicrobial agent.[1][2][3] This document outlines the core experimental protocols, presents key quantitative data from seminal studies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound's Bioactivity
This compound, also known as Dermaseptin b2, was first identified for its ability to enhance the binding of agonists to A1-adenosine receptors.[4][5] Subsequent research has revealed a broader spectrum of activity, including the modulation of other GPCRs and direct antimicrobial effects.[6][7][8] The primary proposed mechanism of its receptor-modulating activity involves the enhancement of guanyl nucleotide exchange at G-proteins, which stabilizes the high-affinity state of the receptor.[1][4][6] An alternative hypothesis suggests that its effects may stem from its ability to interact with and disrupt the lipid bilayer of cell membranes, a characteristic shared with other antimicrobial peptides.[2][3]
Quantitative Data Summary
The initial screening of this compound's bioactivity has yielded critical quantitative data that informs our understanding of its potency and efficacy at various receptors. The following tables summarize these findings from foundational studies.
Table 1: Maximal Enhancement of Agonist Binding by this compound at Various GPCRs
| Receptor | Maximal Enhancement (%) | This compound Concentration for Maximal Enhancement (µM) | Reference |
| A1-Adenosine | 60 | 20 | [1][6] |
| A2a-Adenosine | 30 | 100 | [1][6] |
| α2-Adrenergic | 20 | 2 | [1][6] |
| 5HT1A | 30 | 100 | [1][6] |
Table 2: Effects of this compound on Radioligand Binding to A1-Adenosine Receptors
| Radioligand | Effect | Maximal Enhancement (%) | This compound Concentration (µM) | Reference |
| [3H]CHA (agonist) | Increased Bmax and proportion of high-affinity states | 17 (DDT1 MF-2 cells) | 20 | [1][6] |
| [3H]DPCPX (antagonist) | Maximally enhanced binding | 13 | 2 | [1][6] |
| [35S]GTPγS (basal) | Maximally enhanced binding | 45 | 50 | [1][6] |
| [35S]GTPγS (A1-stimulated) | Maximally enhanced binding | 23 | 50 | [1][6] |
Experimental Protocols
The following sections detail the key experimental methodologies for the initial bioactivity screening of this compound.
Radioligand binding assays are fundamental for characterizing the interaction of this compound with its target receptors. These assays are typically competitive, measuring the ability of this compound to modulate the binding of a known radiolabeled ligand to the receptor.
Objective: To determine the effect of this compound on the binding of agonists and antagonists to specific GPCRs.
Materials:
-
Membrane preparations from a relevant tissue source (e.g., rat brain cortex) or from cell lines expressing the target receptor (e.g., DDT1 MF-2 cells for A1-adenosine receptors).
-
Radiolabeled ligands (e.g., [3H]N6-cyclohexyladenosine ([3H]CHA) for A1-adenosine agonists, [3H]DPCPX for A1-adenosine antagonists).
-
Synthetic this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
GTPγS (for studying G-protein coupling).
-
Scintillation cocktail and a scintillation counter.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous ligands.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with the bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding. Analyze the data using non-linear regression to determine parameters such as Bmax (maximum number of binding sites) and the effect of this compound on ligand affinity.
This functional assay measures the activation of G-proteins, a key step in GPCR signaling. It is used to assess whether this compound's enhancement of agonist binding translates to G-protein activation.
Objective: To measure the effect of this compound on basal and agonist-stimulated G-protein activation.
Materials:
-
Membrane preparations.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
Agonist for the target receptor.
-
Synthetic this compound.
-
Assay buffer containing GDP (to ensure G-proteins are in their inactive state).
Procedure:
-
Pre-incubation: Pre-incubate the membranes with the agonist and/or this compound.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at 30°C for a specified time.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [35S]GTPγS by scintillation counting.
-
Data Analysis: Analyze the data to determine the effect of this compound on both basal and agonist-stimulated [35S]GTPγS binding.
This is a downstream functional assay to measure the cellular response to receptor activation, specifically for receptors that are coupled to adenylyl cyclase.
Objective: To determine if this compound potentiates the functional response of A1-adenosine receptor activation (inhibition of cAMP accumulation).
Materials:
-
Intact cells expressing the target receptor (e.g., DDT1 MF-2 cells).
-
Adenosine deaminase (to degrade endogenous adenosine).
-
Adenylyl cyclase stimulator (e.g., forskolin).
-
A1-adenosine receptor agonist.
-
Synthetic this compound.
-
cAMP assay kit (e.g., ELISA-based).
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency.
-
Pre-treatment: Pre-treat the cells with adenosine deaminase.
-
Incubation: Incubate the cells with the A1-agonist in the presence and absence of this compound, along with forskolin to stimulate cAMP production.
-
Lysis and Quantification: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.
-
Data Analysis: Compare the inhibition of forskolin-stimulated cAMP accumulation by the agonist in the presence and absence of this compound.
Visualizations
The following diagrams illustrate the key pathways and workflows involved in the initial screening of this compound bioactivity.
Caption: Proposed signaling pathway of this compound at a G-protein coupled receptor.
Caption: Workflow for the initial bioactivity screening of this compound.
Caption: Logical relationships of this compound's observed bioactivities.
References
- 1. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTPγS to brain membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, synthesis, and activity of dermaseptin b, a novel vertebrate defensive peptide from frog skin: relationship with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular cloning of a cDNA encoding the precursor of this compound from frog skin. Relationships with the vertebrate defensive peptides, dermaseptins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the amphiphilic peptides mastoparan and this compound on receptor binding, G proteins, phosphoinositide breakdown, cyclic AMP generation, and calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound / Dermaseptin b2 peptide [novoprolabs.com]
- 8. [Optimization of cultural condition of genetic engineering strain for antibiotic peptide this compound and research on its fed-batch cultivation] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Recombinant Expression and Purification of Adenoregulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenoregulin, also known as dermaseptin B2, is a 33-amino acid amphipathic peptide originally isolated from the skin of the arboreal frog, Phyllomedusa bicolor.[1] It exhibits a broad spectrum of biological activities, including potent antimicrobial effects against fungi, yeast, and both Gram-positive and Gram-negative bacteria.[1][2] Beyond its antimicrobial properties, this compound is a neuromodulator that enhances the binding of agonists to several G-protein-coupled receptors, most notably the A1 adenosine receptor.[2][3][4] This dual functionality makes it a compelling candidate for therapeutic development.
Recombinant expression provides a reliable and scalable method for producing this compound, overcoming the limitations and variability of isolation from natural sources. This document provides detailed protocols for the expression of this compound in Escherichia coli as a fusion protein and its subsequent purification to homogeneity.
Application Notes
The strategy outlined involves expressing this compound as a fusion protein with a Thioredoxin (Trx) and a Hexa-histidine (His6) tag. This approach offers several advantages:
-
Enhanced Expression Levels : The Trx fusion partner can significantly improve the solubility and expression yield of small peptides like this compound in E. coli.[1]
-
Simplified Purification : The His6-tag allows for a straightforward and highly effective initial purification step using immobilized metal affinity chromatography (IMAC).[1][5]
-
Specific Cleavage : An enterokinase cleavage site engineered between the fusion tag and the this compound sequence permits the precise removal of the tag, releasing the native peptide.[1]
-
High Purity : A multi-step purification process, combining affinity chromatography for the fusion protein and a second chromatographic step (e.g., reversed-phase HPLC) for the cleaved peptide, ensures high purity of the final product.[6]
The resulting purified this compound can be used in various downstream applications, including:
-
Minimum Inhibitory Concentration (MIC) assays to determine antimicrobial potency.[7]
-
Receptor binding assays to study its modulatory effects on GPCRs.[3]
-
Structural studies using NMR or X-ray crystallography.
-
Preclinical evaluation for therapeutic potential.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the recombinant expression of this compound using the described E. coli system, based on published findings.
| Parameter | Value | Reference |
| Expression System | E. coli BL21(DE3) with pET32a vector | [1] |
| Fusion Partner | Thioredoxin (Trx) with His6-tag | [1] |
| Expression Level | Up to 20% of total cellular protein | [1] |
| Purification Method | Ni²⁺-Chelating Chromatography (IMAC) | [1] |
Note: Final yield and purification fold can vary depending on culture volume, induction conditions, and the efficiency of chromatography and cleavage steps.
Experimental Workflow for this compound Production
Caption: Workflow for recombinant this compound expression and purification.
Experimental Protocols
Protocol 1: Recombinant Expression of Trx-His6-Adenoregulin
This protocol is adapted from methodologies described for expressing peptides in E. coli.[1][8]
1. Gene Synthesis and Cloning a. Synthesize the gene encoding the 33 amino acid this compound peptide. Codon optimization for E. coli is highly recommended to ensure efficient translation. b. Design primers to amplify the this compound gene and add flanking restriction sites compatible with the pET32a(+) expression vector. c. Digest both the synthesized gene and the pET32a(+) vector with the chosen restriction enzymes. d. Ligate the digested this compound gene into the pET32a(+) vector downstream of the Trx-His6 tag and the enterokinase cleavage site. e. Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for successful transformants on LB agar plates containing ampicillin (100 µg/mL). f. Verify the correct insertion and sequence of the this compound gene via colony PCR and Sanger sequencing.
2. Transformation into Expression Host a. Isolate the verified pET32a-adenoregulin plasmid from an overnight culture. b. Transform the purified plasmid into a competent E. coli BL21(DE3) expression host. c. Plate the transformed cells on LB agar with ampicillin (100 µg/mL) and incubate overnight at 37°C.
3. Protein Expression a. Inoculate a single colony from the transformation plate into 50 mL of Luria-Bertani (LB) broth containing 100 µg/mL ampicillin. b. Grow the culture overnight at 37°C with shaking at 200 rpm. c. The next day, use the overnight culture to inoculate 1 L of LB broth (containing ampicillin) to an initial optical density at 600 nm (OD600) of 0.05-0.1. d. Grow the 1 L culture at 37°C with vigorous shaking (200-250 rpm) until the OD600 reaches 0.6-0.8. e. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. f. Continue to incubate the culture for an additional 4-6 hours at 37°C or overnight at a reduced temperature (e.g., 18-25°C) to potentially improve protein solubility.
4. Cell Harvesting a. Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. b. Discard the supernatant and store the cell pellet at -80°C until ready for purification.
Protocol 2: Purification of Recombinant this compound
This protocol outlines the purification of the expressed fusion protein and the subsequent isolation of this compound.[1][6]
1. Cell Lysis a. Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) per liter of original culture. b. Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes. c. Lyse the cells using sonication on ice. Perform short bursts (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes of sonication time, or until the suspension is no longer viscous. d. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
2. IMAC Purification of Fusion Protein a. Equilibrate a Ni-NTA affinity column (e.g., 5 mL HisTrap FF column) with 5-10 column volumes (CV) of Lysis Buffer. b. Load the clarified supernatant onto the equilibrated column at a flow rate of 1-2 mL/min. c. Wash the column with 10-15 CV of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. d. Elute the Trx-His6-adenoregulin fusion protein with 5 CV of Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). e. Collect fractions and analyze by SDS-PAGE to identify those containing the purified fusion protein.
3. Enzymatic Cleavage a. Pool the fractions containing the fusion protein and dialyze against a cleavage buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 8.0) to remove imidazole. b. Add enterokinase to the dialyzed protein solution (typically at a 1:100 enzyme:protein mass ratio). c. Incubate the reaction at room temperature for 16-24 hours. Monitor the cleavage progress by SDS-PAGE.
4. Final Purification of this compound a. After complete cleavage, the this compound peptide must be separated from the Trx-His6 tag and the enterokinase. b. Method A (Subtractive IMAC): Pass the cleavage reaction mixture through a freshly equilibrated Ni-NTA column. The cleaved this compound will be in the flow-through, while the His-tagged Trx and enterokinase (if tagged) will bind to the resin. c. Method B (Reversed-Phase HPLC): This is the preferred method for achieving high purity of small peptides.[9] i. Acidify the cleavage reaction with trifluoroacetic acid (TFA) to a final concentration of 0.1%. ii. Inject the sample onto a C18 RP-HPLC column. iii. Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) against water (containing 0.1% TFA). iv. Collect fractions and identify those containing pure this compound by mass spectrometry and/or analytical HPLC. d. Lyophilize the pure fractions to obtain this compound as a dry powder.
This compound Signaling Pathway Modulation
This compound is known to act on G-protein-coupled receptors (GPCRs). It does not act as a direct agonist but rather enhances the binding of native agonists, such as adenosine to the A1-adenosine receptor. This allosteric modulation results in a more robust downstream signal by promoting the high-affinity state of the receptor and facilitating the exchange of GDP for GTP on the Gα subunit.[3][4]
Caption: this compound's modulation of GPCR signaling.
References
- 1. Expression and purification of antimicrobial peptide this compound with C-amidated terminus in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound / Dermaseptin b2 peptide [novoprolabs.com]
- 3. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTPγS to brain membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. med.unc.edu [med.unc.edu]
- 7. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. mdpi.com [mdpi.com]
Quantitative Assay for Adenoregulin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenoregulin is a 33-amino acid amphiphilic peptide originally isolated from the skin of the Amazonian tree frog, Phyllomedusa bicolor.[1][2] It has been shown to enhance the binding of agonists to several G-protein coupled receptors (GPCRs), most notably the adenosine A1 receptor.[1][3] this compound is proposed to facilitate the conversion of these receptors into a high-affinity state by enhancing guanyl nucleotide exchange at associated G-proteins.[1][3] Beyond its neuromodulatory activities, this compound also exhibits a broad spectrum of antimicrobial properties.[4] The dual functions of this compound make it a peptide of significant interest for therapeutic development.
The ability to accurately quantify this compound in biological matrices and pharmaceutical preparations is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for three distinct methodologies for the quantitative analysis of this compound: a competitive enzyme-linked immunosorbent assay (ELISA), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a functional GTPγS binding assay.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV | [2] |
| Molecular Weight | 3181.7 g/mol | [4] |
| Isoelectric Point (pI) | 10.2 (Predicted) | |
| Grand Average of Hydropathicity (GRAVY) | -0.109 (Predicted) |
This compound Signaling Pathway
The primary signaling pathway influenced by this compound involves the modulation of GPCR activity. The following diagram illustrates the proposed mechanism of action at the adenosine A1 receptor.
Caption: this compound's modulation of Adenosine A1 receptor signaling.
I. Competitive ELISA for this compound Quantification
A competitive ELISA is a sensitive and high-throughput method for quantifying this compound. This assay involves competition between this compound in the sample and a labeled this compound conjugate for binding to a limited number of anti-adenoregulin antibody sites.
Experimental Protocol
1. Production of Anti-Adenoregulin Polyclonal Antibodies
-
Antigen Design and Synthesis: Synthesize a keyhole limpet hemocyanin (KLH) conjugated this compound peptide. The full 33-amino acid sequence can be used.
-
Immunization: Immunize two rabbits with the KLH-adenoregulin conjugate following a standard 70-day protocol.[5]
-
Titer Analysis and Purification: Collect serum and determine the antibody titer using an indirect ELISA against unconjugated this compound. Purify the antibody from high-titer serum using protein A/G affinity chromatography.
2. Preparation of this compound-HRP Conjugate
-
Synthesize a biotinylated version of the this compound peptide.
-
Conjugate the biotinylated this compound to streptavidin-horseradish peroxidase (HRP).
3. ELISA Procedure
-
Coating: Coat a 96-well microplate with 100 µL/well of purified anti-adenoregulin antibody (2 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 200 µL/well of blocking buffer (PBS with 1% BSA) for 2 hours at room temperature.
-
Competition: Add 50 µL of this compound standard or sample and 50 µL of this compound-HRP conjugate to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes in the dark.
-
Stopping Reaction: Add 50 µL of 2N H2SO4 to each well.
-
Measurement: Read the absorbance at 450 nm.
Data Presentation
Table 1: Example of a Competitive ELISA Standard Curve for this compound
| This compound Standard (ng/mL) | Absorbance at 450 nm (Mean) | % Inhibition |
| 1000 | 0.112 | 94.4% |
| 500 | 0.189 | 90.5% |
| 250 | 0.325 | 83.7% |
| 125 | 0.587 | 70.6% |
| 62.5 | 0.954 | 52.3% |
| 31.25 | 1.358 | 32.1% |
| 15.63 | 1.689 | 15.5% |
| 0 (B0) | 2.000 | 0.0% |
Table 2: Quantification of this compound in Unknown Samples
| Sample ID | Absorbance at 450 nm | Calculated Concentration (ng/mL) |
| Sample 1 | 0.753 | 85.2 |
| Sample 2 | 1.121 | 48.6 |
| Sample 3 | 1.542 | 22.1 |
Experimental Workflow
Caption: Workflow for the competitive ELISA of this compound.
II. LC-MS/MS for this compound Quantification
LC-MS/MS provides high specificity and sensitivity for the quantification of this compound, particularly in complex biological matrices. This method involves the separation of this compound from other components by liquid chromatography followed by its detection and quantification using tandem mass spectrometry.
Experimental Protocol
1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of synthetic this compound in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid). Create a series of calibration standards by serial dilution.
-
Biological Sample Extraction: For plasma or serum samples, perform a protein precipitation by adding three volumes of cold acetonitrile. Centrifuge to pellet the precipitated proteins and collect the supernatant. For tissue samples, homogenize the tissue in an appropriate lysis buffer, followed by protein precipitation of the lysate.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Select a precursor ion (the molecular ion of this compound) and several product ions (fragments of this compound). The optimal transitions should be determined experimentally by infusing a solution of the this compound standard. Predicted transitions are provided in Table 3.
-
Data Presentation
Table 3: Predicted MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Predicted) |
| 796.4 [M+4H]4+ | y10 (1048.6) | 25 |
| 796.4 [M+4H]4+ | b15 (1456.8) | 30 |
| 1061.6 [M+3H]3+ | y15 (1564.9) | 35 |
| 1061.6 [M+3H]3+ | b20 (1987.2) | 40 |
Table 4: Example Quantification of this compound in Plasma Samples
| Sample ID | Peak Area | Calculated Concentration (ng/mL) |
| Standard 1 (10 ng/mL) | 1.5 x 10^5 | 10.0 |
| Standard 2 (50 ng/mL) | 7.8 x 10^5 | 50.0 |
| Standard 3 (100 ng/mL) | 1.6 x 10^6 | 100.0 |
| Plasma Sample 1 | 4.2 x 10^5 | 27.5 |
| Plasma Sample 2 | 9.1 x 10^5 | 59.8 |
Experimental Workflow
Caption: Workflow for the LC-MS/MS quantification of this compound.
III. Functional Assay: GTPγS Binding Assay
This functional assay indirectly quantifies this compound by measuring its ability to enhance agonist-stimulated G-protein activation. The assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins in cell membranes expressing the adenosine A1 receptor.
Experimental Protocol
1. Cell Culture and Membrane Preparation
-
Cell Line: Use a commercially available cell line stably expressing the human adenosine A1 receptor (e.g., from Charles River or MyBioSource).
-
Culture: Culture the cells to confluence according to the supplier's recommendations.
-
Membrane Preparation: Harvest the cells and homogenize them in a cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
2. GTPγS Binding Assay
-
Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a sub-maximal concentration of an adenosine A1 receptor agonist (e.g., N6-cyclopentyladenosine, CPA), varying concentrations of this compound, and [35S]GTPγS in an assay buffer containing GDP and MgCl2.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [35S]GTPγS.
-
Washing: Wash the filters with ice-cold buffer.
-
Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
Data Presentation
Table 5: Effect of this compound on Agonist-Stimulated [35S]GTPγS Binding
| This compound (µM) | [35S]GTPγS Bound (CPM) | % Stimulation above Agonist Alone |
| 0 (Basal) | 500 | - |
| 0 (+ Agonist) | 2000 | 0% |
| 1 | 2500 | 25% |
| 5 | 3200 | 60% |
| 10 | 3800 | 90% |
| 20 | 4200 | 110% |
| 50 | 4300 | 115% |
Experimental Workflow
Caption: Workflow for the functional GTPγS binding assay.
Logical Relationship of Assays
The choice of assay depends on the specific research question. The following diagram illustrates the relationship between the direct and indirect quantification methods described.
References
- 1. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frog secretions and hunting magic in the upper Amazon: identification of a peptide that interacts with an adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTPγS to brain membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and purification of antimicrobial peptide this compound with C-amidated terminus in Escherichia coli [pubmed.ncbi.nlm.nih.gov]
- 5. Custom Polyclonal Antibody Production | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Lyophilized Adenoregulin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenoregulin is a 33-amino acid amphiphilic peptide originally isolated from the skin of the Phyllomedusa bicolor frog. It has garnered significant interest due to its ability to modulate the activity of G-protein coupled receptors (GPCRs), particularly adenosine receptors. This document provides detailed application notes and protocols for the proper handling, storage, reconstitution, and experimental use of lyophilized this compound. It includes information on its physicochemical properties, solubility characteristics, and its known signaling pathways. Experimental protocols for common assays are also provided to facilitate its use in research and drug development.
Physicochemical Properties
This compound is a cationic and amphiphilic peptide. Its properties are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | H-Gly-Leu-Trp-Ser-Lys-Ile-Lys-Glu-Val-Gly-Lys-Glu-Ala-Ala-Lys-Ala-Ala-Ala-Lys-Ala-Ala-Gly-Lys-Ala-Ala-Leu-Gly-Ala-Val-Ser-Glu-Ala-Val-OH | [1] |
| Molecular Formula | C142H242N40O42 | [1] |
| Molecular Weight | 3181.67 g/mol | [1] |
| Appearance | White lyophilized powder | |
| Purity (by HPLC) | Typically >95% | [1] |
Handling and Storage of Lyophilized this compound
Proper handling and storage of lyophilized this compound are crucial to maintain its stability and biological activity.
Initial Receipt and Storage
-
Upon receipt, store the lyophilized peptide at -20°C or -80°C for long-term storage.
-
The vial should be kept tightly sealed and protected from light.
Handling Precautions
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator. This prevents the condensation of moisture, as lyophilized peptides are often hygroscopic.
-
Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling the peptide.
-
Weigh the desired amount of peptide quickly in a clean, draft-free environment.
-
After dispensing, tightly reseal the vial and store it at the recommended temperature.
Solubility and Reconstitution
The amphiphilic nature of this compound influences its solubility. The following table provides guidance on suitable solvents for reconstitution.
| Solvent | Concentration | Remarks |
| Sterile Water | Up to 1 mg/mL | Recommended for initial attempts. Sonication may aid dissolution. |
| Aqueous Acetic Acid (0.1%) | > 1 mg/mL | The acidic pH can improve the solubility of this basic peptide. |
| Dimethyl Sulfoxide (DMSO) | > 5 mg/mL | Suitable for preparing concentrated stock solutions. Note: DMSO may have effects in some biological assays. |
| Phosphate-Buffered Saline (PBS) | Limited | Solubility in buffers containing salts may be lower. It is recommended to dissolve in water or a suitable solvent first and then dilute with buffer. |
Protocol for Reconstitution of Lyophilized this compound
-
Equilibrate the vial of lyophilized this compound to room temperature in a desiccator.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the desired volume of a suitable sterile solvent (e.g., sterile water or 0.1% acetic acid) to the vial.
-
Gently swirl or vortex the vial to dissolve the peptide. Sonication in a water bath for short periods may assist in dissolving the peptide.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For long-term storage of the reconstituted solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
This compound Signaling Pathway
This compound is known to enhance the binding of agonists to several G-protein coupled receptors, including adenosine A1 and A2a receptors, α2-adrenergic receptors, and 5HT1A receptors.[2][3] It is proposed that this compound facilitates the exchange of GDP for GTP on the G-protein, leading to a higher affinity state of the receptor for its agonist.[2] This allosteric modulation can potentiate downstream signaling cascades.
This compound Signaling Pathway
Experimental Protocols
The following are generalized protocols that can be adapted for experiments using this compound.
General Workflow for Handling and Preparation
The following diagram illustrates the general workflow from receiving the lyophilized peptide to its use in an experiment.
This compound Handling Workflow
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the effect of this compound on agonist binding to a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled agonist (e.g., [3H]-ligand)
-
Unlabeled agonist
-
This compound stock solution
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare dilutions of the unlabeled agonist in binding buffer.
-
Prepare different concentrations of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Cell membranes
-
This compound or vehicle
-
Unlabeled agonist (for competition curve) or buffer (for total binding)
-
Radiolabeled agonist
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Analyze the data to determine the effect of this compound on the affinity (Kd) and binding capacity (Bmax) of the radiolabeled agonist.
cAMP Accumulation Assay
This protocol measures the effect of this compound on agonist-induced changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Intact cells expressing the target GPCR
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
Agonist for the target GPCR
-
This compound stock solution
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Seed the cells in a 96-well or 384-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with stimulation buffer.
-
Pre-incubate the cells with different concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).
-
Add the agonist at various concentrations to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP levels using the detection reagents provided in the kit and a suitable plate reader.
-
Analyze the data to determine the effect of this compound on the agonist's potency (EC50) and efficacy (Emax) for cAMP production.
Stability of Reconstituted this compound
-
Short-term (days): Store at 4°C.
-
Long-term (weeks to months): Store in aliquots at -20°C or -80°C.
-
Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.
-
The stability of this compound in solution is pH-dependent. A slightly acidic to neutral pH (5-7) is generally recommended for storage.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Poor Solubility | Incorrect solvent; peptide has aggregated. | Try a different solvent as suggested in the solubility table. Gentle warming or sonication may help. If aggregation is suspected, lyophilize and redissolve. |
| Loss of Activity | Improper storage; repeated freeze-thaw cycles; oxidation. | Ensure proper storage conditions. Use fresh aliquots for each experiment. For peptides containing sensitive residues (like Trp), use oxygen-free solvents. |
| Inconsistent Results | Inaccurate peptide concentration; degradation of the peptide in solution. | Accurately determine the peptide concentration after reconstitution. Prepare fresh solutions for critical experiments. |
Conclusion
This compound is a valuable tool for studying GPCR pharmacology. By following the guidelines for handling, storage, and reconstitution outlined in this document, researchers can ensure the integrity and biological activity of the peptide, leading to reliable and reproducible experimental results. The provided protocols offer a starting point for investigating the effects of this compound on various cellular signaling pathways.
References
- 1. This compound / Dermaseptin b2 peptide [novoprolabs.com]
- 2. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTPγS to brain membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adenoregulin Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenoregulin is a 33-amino acid amphiphilic peptide originally isolated from the skin of the Amazonian tree frog, Phyllomedusa bicolor. It belongs to the dermaseptin family of peptides, which are known for their antimicrobial and diverse biological activities. This compound has garnered scientific interest for its ability to modulate G-protein coupled receptors (GPCRs), specifically enhancing agonist binding to adenosine A1, A2a, α2-adrenergic, and 5HT1A receptors in vitro. This modulatory activity suggests its potential as a pharmacological tool or a lead compound for drug development.
These application notes provide a comprehensive overview of the current understanding of this compound's mechanism of action based on in vitro studies and propose detailed protocols for its administration in murine models, drawing upon established methodologies for similar peptides.
Mechanism of Action
In vitro studies have elucidated that this compound enhances the binding of agonists to several GPCRs. The proposed mechanism involves the enhancement of guanyl nucleotide exchange at G-proteins, which leads to a conversion of the receptors into a high-affinity state. This allosteric modulation increases the potency of endogenous and exogenous agonists at their respective receptors.
Signaling Pathway
The proposed signaling pathway for this compound's enhancement of agonist binding to G-protein coupled receptors is depicted below. This compound is thought to interact with the GPCR-G-protein complex, facilitating the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits and subsequent downstream signaling.
Application Notes and Protocols: Utilizing Adenoregulin in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenoregulin is a 33-amino acid amphiphilic peptide originally isolated from the skin of the Phyllomedusa bicolor tree frog.[1][2] It has been shown to enhance the binding of agonists to several G-protein coupled receptors (GPCRs), making it a valuable tool for studying receptor pharmacology and function.[1][2] These application notes provide detailed protocols and data for the use of this compound in receptor binding assays, specifically focusing on its modulatory effects on agonist affinity.
The proposed mechanism of action for this compound involves the enhancement of guanyl nucleotide exchange at G-proteins. This leads to the conversion of receptors into a high-affinity state for agonists, complexed with a guanyl nucleotide-free G-protein.[1][2] This allosteric modulation can be leveraged in drug discovery and development to identify and characterize novel GPCR agonists.
Data Presentation
This compound has been demonstrated to enhance agonist binding to a variety of GPCRs. The following table summarizes the quantitative data from studies using rat brain membranes.
| Receptor | Agonist | This compound Concentration for Maximal Enhancement | Maximal Enhancement of Agonist Binding (%) | Reference |
| A1-Adenosine | [3H]CHA (N6-cyclohexyladenosine) | 20 µM | 60 | [1][2] |
| A2a-Adenosine | - | 100 µM | 30 | [1][2] |
| α2-Adrenergic | - | 2 µM | 20 | [1][2] |
| 5HT1A | - | 10 µM | 30 | [1][2] |
Table 1: Enhancement of Agonist Binding by this compound in Rat Brain Membranes.
Signaling Pathway and Mechanism of Action
This compound's ability to enhance agonist binding is attributed to its interaction with the GPCR-G-protein complex. The following diagram illustrates the proposed signaling pathway and mechanism of action.
Caption: Proposed mechanism of this compound action on GPCRs.
Experimental Protocols
Radioligand Binding Assay to Determine the Effect of this compound on Agonist Affinity
This protocol describes a competitive radioligand binding assay to assess the ability of this compound to enhance the binding of an unlabeled agonist to the A1-adenosine receptor in rat cortical membranes. The assay utilizes a radiolabeled antagonist to quantify the displacement by the agonist in the presence and absence of this compound.
Materials and Reagents:
-
Rat Cortical Membranes
-
This compound (synthetic)
-
[3H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine) - A1-adenosine receptor antagonist radioligand
-
CHA (N6-cyclohexyladenosine) - A1-adenosine receptor agonist
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well filter plates (e.g., GF/B)
-
Plate shaker
-
Filtration manifold
-
Scintillation counter
Experimental Workflow:
Caption: High-level workflow for the receptor binding assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in assay buffer.
-
Prepare a stock solution of the unlabeled agonist (CHA) in assay buffer.
-
Prepare a working solution of [3H]DPCPX in assay buffer at a concentration near its Kd for the A1-adenosine receptor.
-
Prepare the rat cortical membrane suspension in assay buffer to a final protein concentration of 50-100 µ g/well .
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [3H]DPCPX, and membrane suspension.
-
Non-specific Binding (NSB): Add assay buffer, a high concentration of unlabeled CHA (e.g., 10 µM), [3H]DPCPX, and membrane suspension.
-
Competition (without this compound): Add assay buffer, serial dilutions of unlabeled CHA, [3H]DPCPX, and membrane suspension.
-
Competition (with this compound): Add assay buffer containing a fixed concentration of this compound (e.g., 20 µM), serial dilutions of unlabeled CHA, [3H]DPCPX, and membrane suspension.
-
The final assay volume in each well should be constant (e.g., 200 µL).
-
-
Incubation:
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the GF/B filter plate using a filtration manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled agonist concentration for both conditions (with and without this compound).
-
Perform non-linear regression analysis to determine the IC50 values for the agonist in the presence and absence of this compound. A leftward shift in the competition curve and a lower IC50 value in the presence of this compound indicates an enhancement of agonist affinity.
-
Conclusion
This compound serves as a unique pharmacological tool to investigate the allosteric modulation of GPCRs. The protocols and data presented here provide a framework for researchers to utilize this compound in receptor binding assays to explore agonist-receptor interactions and to potentially identify novel therapeutic agents that target these complex signaling systems. The enhancement of agonist binding by this compound can be a valuable asset in screening campaigns and for the detailed characterization of GPCR ligands.
References
- 1. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTPγS to brain membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Adenoregulin Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols to investigate the cellular effects of adenoregulin, an amphiphilic peptide known to modulate G-protein coupled receptor (GPCR) signaling. The following sections detail experimental setups for assessing this compound's impact on receptor binding and downstream signaling pathways.
Introduction to this compound
This compound is a peptide originally isolated from the skin of the tree frog, Phyllomedusa bicolor.[1][2] It has been shown to enhance the binding of agonists to several GPCRs, including adenosine A1 and A2a receptors, α2-adrenergic receptors, and 5HT1A serotonin receptors.[1][2] The proposed mechanism of action involves the enhancement of guanyl nucleotide exchange at G-proteins, which stabilizes the receptor in a high-affinity state for its agonist.[1][2] Understanding the cellular effects of this compound is crucial for its potential development as a therapeutic agent.
General Cell Culture and Peptide Handling Protocols
Cell Line Selection and Maintenance
The choice of cell line is critical and should be based on the specific GPCR of interest. Many researchers use cell lines that endogenously express the target receptor or, more commonly, recombinant cell lines overexpressing a specific GPCR, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.[3][4]
-
Cell Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells regularly to maintain them in the exponential growth phase.
This compound Peptide Handling
-
Reconstitution: this compound is a peptide and should be reconstituted in a sterile, appropriate solvent such as sterile water or a buffer solution to create a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Stability: Peptide stability in cell culture media can vary.[5][6] It is advisable to prepare fresh dilutions of this compound in serum-free media for each experiment to ensure consistent activity.
Experimental Protocols for this compound Effects
Radioligand Binding Assay
This assay is designed to determine if this compound enhances the binding of a known radiolabeled agonist to its receptor.
Protocol:
-
Cell Membrane Preparation:
-
Grow cells expressing the target GPCR to confluence in large culture flasks.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into a homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and homogenize using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Binding Assay:
-
In a 96-well filter plate, add the following components in triplicate:
-
Binding buffer
-
A fixed concentration of the radiolabeled agonist (e.g., [3H]CHA for A1 adenosine receptors).
-
Increasing concentrations of this compound.
-
For non-specific binding control wells, add a high concentration of an unlabeled agonist.
-
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Data Presentation:
| This compound Concentration (µM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) | % Enhancement of Specific Binding |
| 0 | 0 | |||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 |
cAMP Accumulation Assay
This assay is used to investigate the effect of this compound on GPCRs that couple to Gs or Gi proteins, which stimulate or inhibit adenylyl cyclase, respectively, leading to changes in intracellular cyclic AMP (cAMP) levels.[7][8][9]
Protocol:
-
Cell Preparation:
-
Seed cells expressing the target GPCR into a 96-well or 384-well plate and allow them to attach overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Pre-incubate the cells with increasing concentrations of this compound for a short period (e.g., 15-30 minutes).
-
-
Agonist Stimulation:
-
Add a known agonist for the GPCR of interest. For Gi-coupled receptors, you will first stimulate adenylyl cyclase with forskolin and then add the agonist to observe inhibition.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample.
-
Plot the cAMP concentration against the agonist concentration in the presence and absence of different concentrations of this compound.
-
Data Presentation:
| Treatment | Agonist Concentration (nM) | cAMP Concentration (nM) | Fold Change vs. Basal |
| Vehicle | 0 | 1.0 | |
| Agonist alone | 1 | ||
| Agonist alone | 10 | ||
| Agonist alone | 100 | ||
| This compound (X µM) + Agonist | 1 | ||
| This compound (X µM) + Agonist | 10 | ||
| This compound (X µM) + Agonist | 100 |
Intracellular Calcium Mobilization Assay
This assay is suitable for GPCRs that couple to Gq proteins, leading to the release of intracellular calcium.[11][12][13][14][15]
Protocol:
-
Cell Preparation and Dye Loading:
-
Seed cells expressing the target Gq-coupled GPCR into a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS) according to the dye manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Wash the cells gently with buffer to remove excess dye.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader equipped with an injection system (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject a solution containing the agonist and/or this compound into the wells.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The fluorescence signal is proportional to the intracellular calcium concentration.
-
Calculate the peak fluorescence response or the area under the curve.
-
Compare the response in the presence and absence of this compound.
-
Data Presentation:
| Treatment | Peak Fluorescence (RFU) | Area Under the Curve (AUC) | % of Max Agonist Response |
| Vehicle | 0 | ||
| Agonist alone | 100 | ||
| This compound alone | |||
| This compound + Agonist |
ERK Phosphorylation Assay
Activation of many GPCRs can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[16][17] This assay measures the level of phosphorylated ERK (p-ERK).
Protocol:
-
Cell Treatment:
-
Seed cells in a multi-well plate and grow to near confluence.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with this compound and/or the GPCR agonist for a specific time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
-
p-ERK Detection:
-
Data Analysis:
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Compare the normalized p-ERK levels across different treatment conditions.
-
Data Presentation:
| Treatment | p-ERK/Total ERK Ratio | Fold Change vs. Basal |
| Vehicle | 1.0 | |
| Agonist alone | ||
| This compound alone | ||
| This compound + Agonist |
Visualizations of Signaling Pathways and Workflows
Caption: Proposed mechanism of this compound action on GPCR signaling.
Caption: Workflow for the cAMP accumulation assay.
Caption: Workflow for the intracellular calcium mobilization assay.
Caption: Workflow for the ERK phosphorylation assay.
References
- 1. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTPγS to brain membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. cAMP-Glo™ Assay [promega.com]
- 10. m.youtube.com [m.youtube.com]
- 11. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. revvity.com [revvity.com]
Analytical Techniques for the Characterization of Adenoregulin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenoregulin is a 33-amino acid peptide originally isolated from the skin of the Amazonian tree frog, Phyllomedusa bicolor.[1] It has garnered significant interest due to its ability to modulate the activity of G-protein coupled receptors (GPCRs), particularly the A1 adenosine receptor.[2] This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound, from its primary sequence determination to its functional effects on cellular signaling pathways.
Primary Structure Characterization
Accurate determination of the primary amino acid sequence is the foundational step in characterizing this compound. A combination of Edman degradation and mass spectrometry provides a robust approach for sequence confirmation and analysis of any post-translational modifications.
Edman Degradation for N-terminal Sequencing
Edman degradation is a classic method for stepwise removal and identification of amino acids from the N-terminus of a peptide.[3][4]
Protocol: N-terminal Sequencing of this compound by Edman Degradation
-
Sample Preparation:
-
Purify this compound to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantify the peptide concentration accurately. A minimum of 10-100 picomoles of peptide is typically required.[3]
-
Ensure the sample is free of amine-containing contaminants (e.g., Tris buffer) that can interfere with the chemistry.[5] If necessary, perform a buffer exchange or precipitation step.[6]
-
-
Instrumentation:
-
Utilize an automated protein sequencer.
-
-
Chemistry: The process involves a three-step cycle for each amino acid residue:
-
Coupling: The N-terminal amino group of this compound reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide derivative.[7]
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using an anhydrous acid (e.g., trifluoroacetic acid).[5]
-
Conversion and Identification: The cleaved thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC.[3]
-
-
Data Analysis:
-
The sequence is determined by identifying the PTH-amino acid at each cycle. The process is repeated for a significant portion of the peptide, typically up to 30 residues.[3]
-
Mass Spectrometry for Sequence Confirmation and Molecular Weight Determination
Mass spectrometry (MS) is a powerful technique for determining the precise molecular weight of this compound and confirming its amino acid sequence, often in conjunction with enzymatic digestion.[8][9]
Protocol: Mass Spectrometric Analysis of this compound
-
Sample Preparation:
-
Prepare a solution of purified this compound in a volatile buffer (e.g., 0.1% formic acid in water/acetonitrile).
-
For sequence confirmation by tandem MS (MS/MS), the peptide may be subjected to enzymatic digestion (e.g., with trypsin) to generate smaller fragments.[10]
-
-
Instrumentation:
-
Employ a high-resolution mass spectrometer such as a MALDI-TOF/TOF or an electrospray ionization (ESI) coupled to a quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzer.[9]
-
-
Data Acquisition:
-
Full MS Scan: Acquire a full mass spectrum to determine the intact molecular weight of this compound.
-
Tandem MS (MS/MS): Select the precursor ion corresponding to the intact peptide (or its tryptic fragments) and subject it to collision-induced dissociation (CID) to generate a series of fragment ions.[8]
-
-
Data Analysis:
-
The intact molecular weight is compared to the theoretical mass calculated from the expected amino acid sequence (GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV).[1]
-
The MS/MS fragmentation pattern is analyzed to deduce the amino acid sequence.
-
Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution.[11][12]
Protocol: Circular Dichroism Spectroscopy of this compound
-
Sample Preparation:
-
Instrumentation:
-
Use a CD spectrometer equipped with a nitrogen purge.
-
-
Data Acquisition:
-
Data Analysis:
-
After subtracting the baseline, the CD signal is typically converted to mean residue ellipticity [θ].
-
The resulting spectrum is analyzed using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Functional Characterization: Receptor Binding and Signaling Assays
This compound's biological activity is primarily characterized by its ability to modulate GPCR function. Radioligand binding assays and functional assays measuring second messenger levels or G-protein activation are essential for this purpose.
Radioligand Binding Assays
These assays measure the ability of this compound to affect the binding of a radiolabeled ligand to its receptor.[15][16]
Protocol: [3H]CHA Binding Assay for A1 Adenosine Receptor
-
Membrane Preparation:
-
Prepare crude membrane fractions from a source rich in A1 adenosine receptors (e.g., rat brain cortex).[2]
-
-
Assay Buffer:
-
50 mM Tris-HCl, pH 7.4.
-
-
Assay Procedure:
-
In a 96-well plate, combine:
-
Membrane preparation (e.g., 50-100 µg protein)
-
[3H]N6-cyclohexyladenosine ([3H]CHA) at a final concentration near its Kd.
-
Varying concentrations of this compound (e.g., 0.1 µM to 100 µM).[2]
-
Assay buffer to a final volume of 250 µL.
-
-
To determine non-specific binding, include wells with a high concentration of an unlabeled A1 adenosine receptor agonist (e.g., 10 µM R-PIA).
-
Incubate at 30°C for 60 minutes.[15]
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of this compound concentration to determine its effect on [3H]CHA binding.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by monitoring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.[17][18] An increase in [35S]GTPγS binding indicates G-protein activation.
Protocol: this compound-Stimulated [35S]GTPγS Binding
-
Membrane Preparation:
-
Use membranes from cells expressing the A1 adenosine receptor or from tissues like the rat brain cortex.[2]
-
-
Assay Buffer:
-
50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM dithiothreitol.
-
-
Assay Procedure:
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the filter-bound radioactivity by scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound as a function of this compound concentration to determine its effect on G-protein activation.
-
cAMP Accumulation Assay
This assay measures the intracellular concentration of cyclic AMP (cAMP), a second messenger whose production is often modulated by GPCRs. The A1 adenosine receptor is typically coupled to Gi, which inhibits adenylyl cyclase and decreases cAMP levels.[20]
Protocol: Measurement of cAMP Levels
-
Cell Culture:
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.[21]
-
Add forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Add an A1 adenosine receptor agonist (e.g., CPA) to inhibit forskolin-stimulated cAMP production.
-
Add varying concentrations of this compound to determine its effect on the agonist-induced inhibition of cAMP accumulation.
-
Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Data Analysis:
-
Plot the cAMP concentration as a function of this compound concentration to evaluate its modulatory effect.
-
Recombinant Production and Purification
Recombinant expression allows for the production of larger quantities of this compound for detailed characterization.
Protocol: Recombinant Expression and Purification of this compound in E. coli
-
Gene Synthesis and Cloning:
-
Synthesize a gene encoding the this compound sequence and clone it into an expression vector, such as pET32a, which allows for expression as a fusion protein (e.g., with a His-tag or Trx-tag) to facilitate purification and enhance solubility.[24]
-
-
Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).[24]
-
Grow the bacterial culture to an optimal density (OD600 of 0.6-0.8) and induce protein expression with IPTG.[25]
-
Continue the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein folding.
-
-
Purification:
-
Harvest the cells by centrifugation and lyse them.
-
Clarify the lysate by centrifugation.
-
If a His-tag was used, purify the fusion protein using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.[24]
-
Wash the column to remove non-specifically bound proteins.
-
Elute the fusion protein with an imidazole gradient.
-
If desired, cleave the fusion tag using a specific protease (e.g., enterokinase).[24]
-
Further purify the cleaved this compound using RP-HPLC.
-
-
Verification:
-
Analyze the purified protein by SDS-PAGE to assess purity and by mass spectrometry to confirm its identity.
-
Quantitative Data Summary
| Assay | Parameter Measured | Typical Effect of this compound | Reference |
| [3H]CHA Binding | Enhancement of agonist binding to A1 adenosine receptors | 60% maximal enhancement at 20 µM | [2] |
| [3H]DPCPX Binding | Enhancement of antagonist binding to A1 adenosine receptors | 13% maximal enhancement at 2 µM | [2] |
| [35S]GTPγS Binding | Basal and A1-adenosine receptor-stimulated G-protein activation | Basal enhanced by 45%, stimulated by 23% at 50 µM | [2] |
| cAMP Accumulation | Inhibition of cAMP accumulation in intact DDT1 MF-2 cells | No potentiation of inhibition at 20 µM | [2] |
Visualizations
Caption: this compound enhances agonist binding to the A1 adenosine receptor, promoting Gi/o protein activation and subsequent inhibition of adenylyl cyclase, leading to decreased cAMP levels.
References
- 1. Frog secretions and hunting magic in the upper Amazon: identification of a peptide that interacts with an adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 5. ehu.eus [ehu.eus]
- 6. cib.csic.es [cib.csic.es]
- 7. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Mass Spectrometry in Protein Sequencing - Creative Proteomics [creative-proteomics.com]
- 10. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Circular Dichroism to Determine Secondary Structure of Neuropeptides | Springer Nature Experiments [experiments.springernature.com]
- 13. youtube.com [youtube.com]
- 14. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. resources.revvity.com [resources.revvity.com]
- 24. Expression and purification of antimicrobial peptide this compound with C-amidated terminus in Escherichia coli [pubmed.ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
Application Notes and Protocols for Assessing the Antimicrobial Activity of Adenoregulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenoregulin, also known as dermaseptin B2, is a cationic antimicrobial peptide isolated from the skin secretions of the Amazonian tree frog, Phyllomedusa bicolor. As a member of the dermaseptin family of peptides, this compound exhibits broad-spectrum antimicrobial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and protozoa. Its mechanism of action is primarily attributed to the disruption of microbial cell membranes. This document provides detailed protocols for the comprehensive assessment of the antimicrobial properties of this compound, along with methods to evaluate its cytotoxic effects, a critical consideration for its therapeutic potential.
Data Presentation
The following tables provide a structured format for summarizing the quantitative data obtained from the experimental protocols outlined below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | MIC (µg/mL) | MIC (µM) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Pseudomonas aeruginosa | ||
| Candida albicans | ||
| (Other) |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | MBC (µg/mL) | MBC (µM) | MBC/MIC Ratio |
| Staphylococcus aureus | |||
| Escherichia coli | |||
| Pseudomonas aeruginosa | |||
| Candida albicans | |||
| (Other) |
Table 3: Time-Kill Kinetics of this compound against [Test Microorganism]
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5 x MIC) | Log10 CFU/mL (1 x MIC) | Log10 CFU/mL (2 x MIC) | Log10 CFU/mL (4 x MIC) |
| 0 | |||||
| 1 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 24 |
Table 4: Cytotoxicity of this compound
| Assay Type | Cell Line | HC50 / IC50 (µg/mL) | HC50 / IC50 (µM) |
| Hemolysis Assay | Human Red Blood Cells | ||
| MTT Assay | HEK293 | ||
| MTT Assay | HeLa | ||
| (Other) |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound (lyophilized powder)
-
Test microorganisms (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and tubes
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution: Dissolve lyophilized this compound in sterile deionized water to a concentration of 1 mg/mL. Further dilute in CAMHB to the desired starting concentration.
-
Preparation of Bacterial Inoculum: Culture the test microorganism overnight in CAMHB at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Add 100 µL of CAMHB to wells 2-12 of a 96-well polypropylene plate. Add 200 µL of the starting this compound solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (no peptide), and well 12 will be a sterility control (no bacteria).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
MIC Assay Workflow
Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of this compound that kills
Formulation of Adenoregulin for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenoregulin is a 33-amino acid amphiphilic peptide originally isolated from the skin of the South American tree frog, Phyllomedusa bicolor.[1][2] It has garnered scientific interest for its dual activities: as a modulator of G-protein coupled receptors (GPCRs), particularly adenosine A1 receptors, and as a broad-spectrum antimicrobial agent.[1][2][3] These properties make this compound a candidate for investigation in various therapeutic areas. This document provides detailed application notes and protocols for the formulation and in vivo administration of synthetic this compound for preclinical research.
Given the limited publicly available data on the specific in vivo formulation of this compound, the following protocols are based on its known physicochemical properties as an amphiphilic peptide and established methodologies for similar peptides used in animal studies.
Physicochemical and In Vitro Activity Data of this compound
Proper formulation for in vivo studies is critically dependent on the peptide's characteristics. This compound's amphiphilic nature dictates its solubility and potential for self-assembly. The following tables summarize key in vitro quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Amino Acid Sequence | GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV | [4] |
| Molecular Weight | ~3479 Da (Calculated) | Inferred |
| Nature | Amphiphilic, Cationic | [1][4] |
| Secondary Structure | α-helical in apolar environments | [4] |
Table 2: In Vitro Receptor Binding Modulation by this compound
| Receptor Target | Effect | Maximal Enhancement | Effective Concentration | Source |
| A1-adenosine | Agonist Binding Enhancement | 60% | 20 µM | [3] |
| A2a-adenosine | Agonist Binding Enhancement | 30% | 100 µM | [3] |
| α2-adrenergic | Agonist Binding Enhancement | 20% | 2 µM | [3] |
| 5HT1A | Agonist Binding Enhancement | 30% | 100 µM | [3] |
| A1-adenosine | Basal [35S]GTPγS Binding | 45% | 50 µM | [3] |
| A1-adenosine | Stimulated [35S]GTPγS Binding | 23% | 50 µM | [3] |
Signaling Pathway: this compound and GPCR Modulation
This compound is proposed to enhance agonist binding to several G-protein-coupled receptors by facilitating the exchange of guanyl nucleotides at the associated G-proteins.[1][3] This action stabilizes the receptor in a high-affinity state for its agonist. The diagram below illustrates the canonical GPCR signaling cascade that this compound modulates, leading to downstream cellular responses.
References
- 1. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTPγS to brain membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and purification of antimicrobial peptide this compound with C-amidated terminus in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular cloning of a cDNA encoding the precursor of this compound from frog skin. Relationships with the vertebrate defensive peptides, dermaseptins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in adenoregulin synthesis
Welcome to the technical support center for adenoregulin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of the 33-amino acid peptide, this compound. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure a successful synthesis with high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of this compound?
A1: The amino acid sequence of this compound (also known as dermaseptin B2) is H-Gly-Leu-Trp-Ser-Lys-Ile-Lys-Glu-Val-Gly-Lys-Glu-Ala-Ala-Lys-Ala-Ala-Ala-Lys-Ala-Ala-Gly-Lys-Ala-Ala-Leu-Gly-Ala-Val-Ser-Glu-Ala-Val-OH.[1] A related peptide, ARP-AC1, has the sequence Gly-Met-Trp-Ser-Lys-Ile-Lys-Glu-Ala-Gly-Lys-Ala-Ala-Ala-Lys-Ala-Ala-Ala-Lys-Ala-Ala-Gly-Lys-Ala-Ala-Leu-Asp-Val-Val-Ser-Gly-Ala-Ile.[2]
Q2: What are the most common reasons for low yield in this compound synthesis?
A2: Low yields in solid-phase peptide synthesis (SPPS) of this compound can stem from several factors, including incomplete coupling reactions, peptide aggregation on the resin, and losses during cleavage and purification. The specific sequence of this compound, with its repeating Ala-Ala-Lys and Ala-Ala-Ala motifs, can be prone to aggregation.
Q3: How can I monitor the progress of my this compound synthesis?
A3: The progress of the synthesis can be monitored at each step. A qualitative ninhydrin (Kaiser) test can be used to check for the presence of free primary amines after the deprotection step and their absence after the coupling step. For a more quantitative assessment, a small amount of the resin can be cleaved at different stages of the synthesis and the peptide analyzed by mass spectrometry to confirm the correct mass of the growing chain.[3][4][5]
Q4: What is a suitable cleavage cocktail for releasing this compound from the resin?
A4: A common and effective cleavage cocktail for peptides synthesized using Fmoc chemistry is a mixture of trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (TIS), and water. A typical ratio is 95% TFA, 2.5% TIS, and 2.5% water.[6] This mixture effectively cleaves the peptide from the resin and removes most common side-chain protecting groups.
Q5: What is the expected purity of crude this compound after cleavage?
A5: The purity of crude synthetic peptides can vary significantly depending on the success of the synthesis. Generally, crude purity can range from 50% to 80%. Purification via reverse-phase high-performance liquid chromatography (RP-HPLC) is necessary to achieve higher purity (typically >95%) for biological assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Crude Yield | - Incomplete Coupling: Steric hindrance from bulky amino acids or aggregation of the growing peptide chain can prevent complete reaction. - Peptide Aggregation: The hydrophobic nature of certain sequences, like the poly-alanine regions in this compound, can lead to inter-chain aggregation on the resin, blocking reactive sites.[7] - Premature Cleavage: Use of a highly acid-labile linker with repeated mild acid treatments can lead to loss of peptide from the resin. | - Optimize Coupling: Use a more powerful coupling reagent such as HBTU, HATU, or COMU, especially for sterically hindered amino acids.[8] Consider double coupling for difficult residues. Increase the reaction time or temperature. - Disrupt Aggregation: Use a resin with a lower loading capacity. Synthesize at a higher temperature. Incorporate "difficult sequence" disruption strategies like using pseudoproline dipeptides if applicable, though not directly in the known this compound sequence. Use solvents known to disrupt aggregation, such as NMP or a mixture of DMF and DMSO. - Choose Appropriate Resin: For a C-terminal amide, a Rink Amide resin is suitable. For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl resin is recommended.[9] |
| Presence of Deletion Sequences in Mass Spectrum | - Incomplete Deprotection: The Fmoc protecting group may not be completely removed, leading to the subsequent amino acid not being added. - Incomplete Coupling: The incoming amino acid does not couple to all available amino groups. | - Ensure Complete Deprotection: Increase the deprotection time with 20% piperidine in DMF or use a stronger base solution. Perform a ninhydrin test to confirm the presence of free amines. - Improve Coupling Efficiency: As with low yield, use stronger coupling reagents, double coupling, or increased reaction times. Capping unreacted amines with acetic anhydride after the coupling step can prevent the formation of deletion sequences. |
| Side Reactions Detected by Mass Spectrometry | - Aspartimide Formation: Aspartic acid residues can form a cyclic imide, particularly under basic or acidic conditions. - Oxidation of Methionine (if present): The sulfur in methionine can be oxidized during synthesis or cleavage. - Racemization: The chirality of amino acids can be compromised during activation. | - Minimize Aspartimide Formation: Use protecting groups on the aspartic acid side chain that are less prone to this side reaction. Adding HOBt to the piperidine deprotection solution can also reduce aspartimide formation.[6] - Prevent Oxidation: Use scavengers like dithiothreitol (DTT) in the cleavage cocktail if methionine is present in the sequence. - Reduce Racemization: Use coupling reagents known to suppress racemization, such as those containing HOBt or HOAt.[10] |
| Poor Solubility of Crude Peptide | - Aggregation: The peptide may aggregate after cleavage and precipitation due to its hydrophobic nature. | - Optimize Precipitation: Precipitate the peptide in cold diethyl ether and ensure all TFA is removed. - Improve Solubilization: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or hexafluoroisopropanol (HFIP) before diluting with the HPLC mobile phase for purification. The addition of a small amount of formic acid or acetic acid to the initial solubilization solvent can also help. |
| Difficult Purification | - Co-elution of Impurities: Deletion sequences or other side products may have similar retention times to the desired peptide. - Poor Peak Shape: Secondary interactions between the peptide and the stationary phase can lead to broad or tailing peaks. | - Optimize HPLC Gradient: Use a shallower gradient around the elution time of the target peptide to improve separation from closely eluting impurities.[11] - Adjust Mobile Phase: Ensure the mobile phase contains an ion-pairing agent like TFA (0.1%) to improve peak shape. Varying the organic solvent (e.g., acetonitrile vs. methanol) can sometimes alter selectivity.[11] |
Data Presentation
Table 1: Theoretical vs. Expected Yield in Solid-Phase Peptide Synthesis
| Parameter | Value/Range | Notes |
| Theoretical Maximum Yield | Based on initial resin loading (mmol/g) | Calculated as: Resin loading (mmol/g) x Resin weight (g) x MW of peptide ( g/mol ).[12] |
| Expected Crude Yield | 50-80% of theoretical | This is the yield after cleavage and precipitation, before purification. Losses occur due to incomplete reactions and handling. |
| Expected Final Yield (after HPLC) | 10-30% of theoretical | Significant losses occur during purification. The final yield is highly dependent on the purity of the crude product and the efficiency of the purification process.[12] |
| Typical Purity (Crude) | 50-80% | Determined by analytical RP-HPLC. |
| Typical Purity (Final) | >95% | Determined by analytical RP-HPLC after preparative purification.[13] |
Table 2: Common Reagents in this compound Synthesis
| Reagent Type | Examples | Typical Concentration/Equivalents | Purpose |
| Resin | Rink Amide, Wang | 0.3 - 0.8 mmol/g loading | Solid support for peptide assembly.[9] |
| Deprotection Agent | Piperidine in DMF | 20% (v/v) | Removal of the Fmoc protecting group.[9] |
| Coupling Reagents | HBTU, HATU, DIC/HOBt | 1.5 - 4 equivalents | Activation of the carboxylic acid of the incoming amino acid.[14] |
| Base | DIPEA, NMM | 2 - 5 equivalents | Neutralization and catalysis during coupling.[14] |
| Cleavage Cocktail | TFA/TIS/H₂O | 95:2.5:2.5 (v/v/v) | Cleavage of the peptide from the resin and removal of side-chain protecting groups.[6] |
| Precipitation Solvent | Diethyl ether (cold) | ~10-fold volume of cleavage solution | Precipitation of the crude peptide. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
This protocol provides a general guideline for the manual synthesis of this compound. Automated synthesizers will follow a similar chemical logic.
-
Resin Swelling: Swell Rink Amide resin (for C-terminal amide) in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[9]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.
-
Add diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or a second coupling can be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Monitoring (Optional but Recommended):
-
After washing, take a small sample of resin beads and perform a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. A positive result (blue/purple beads) indicates incomplete coupling, and the coupling step should be repeated.
-
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the this compound sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF, followed by dichloromethane (DCM), and then methanol. Dry the resin under vacuum.
Protocol 2: Cleavage and Precipitation of this compound
-
Preparation: Place the dry peptide-resin in a clean, dry reaction vessel.
-
Cleavage:
-
Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. (Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate personal protective equipment).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the TFA solution dropwise to a 10-fold excess of ice-cold diethyl ether with gentle stirring.
-
A white precipitate of the crude peptide should form.
-
-
Isolation and Drying:
-
Centrifuge the ether suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 3: Purification of this compound by RP-HPLC
-
Sample Preparation: Dissolve the crude, dried this compound in a minimal volume of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). If solubility is an issue, a small amount of DMSO or HFIP can be used initially, followed by dilution. Centrifuge to remove any insoluble material.
-
Column and Mobile Phases:
-
Column: A C18 reverse-phase preparative or semi-preparative column is suitable.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Purification:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. A shallow gradient (e.g., 0.5-1% increase in B per minute) will provide the best resolution.
-
Monitor the elution profile at 214 nm and 280 nm (due to the tryptophan residue).
-
-
Fraction Collection: Collect fractions corresponding to the major peak that elutes.
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain the final purified peptide as a white, fluffy powder.
-
Signaling Pathways and Workflows
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: this compound's proposed signaling pathway via the A1 adenosine receptor.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. almacgroup.com [almacgroup.com]
- 3. wernerlab.weebly.com [wernerlab.weebly.com]
- 4. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc 樹脂裂解和脫保護 [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. m.youtube.com [m.youtube.com]
Adenoregulin Solubility and Assay Technical Support Center
Welcome to the technical support center for optimizing adenoregulin solubility in your biological assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments with this amphiphilic peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a 33-amino acid, amphiphilic peptide originally isolated from the skin of the tree frog, Phyllomedusa bicolor.[1][2] Its amphiphilic nature, meaning it has both hydrophobic and hydrophilic properties, is crucial to its biological activity but also presents challenges for its solubility in aqueous solutions.
Below is a summary of its key properties:
| Property | Value/Description | Reference |
| Amino Acid Sequence | H-Gly-Leu-Trp-Ser-Lys-Ile-Lys-Glu-Val-Gly-Lys-Glu-Ala-Ala-Lys-Ala-Ala-Ala-Lys-Ala-Ala-Gly-Lys-Ala-Ala-Leu-Gly-Ala-Val-Ser-Glu-Ala-Val-OH | [3] |
| Length | 33 amino acids | [4][5] |
| Molecular Formula | C142H242N40O41 | [3] |
| Appearance | Lyophilized white powder | [6] |
| Nature | Amphiphilic, Cationic | [1][2] |
Q2: My lyophilized this compound won't dissolve in aqueous buffer. What should I do?
This is a common issue due to this compound's hydrophobicity. Direct reconstitution in aqueous buffers is often unsuccessful. The recommended approach is to first dissolve the peptide in a small amount of an organic solvent and then slowly add the aqueous buffer to the desired concentration.[7]
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO): Generally the preferred solvent for initial solubilization due to its high dissolving power and compatibility with many biological assays at low final concentrations.[7][8]
-
Dimethylformamide (DMF) or Acetonitrile (ACN): Alternative organic solvents.[7]
General Reconstitution Protocol:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.[6][9]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[9]
-
Add a small volume of 100% DMSO to the vial to dissolve the peptide completely. Gently vortex or sonicate if necessary.
-
Once fully dissolved, slowly add your desired aqueous buffer to the peptide solution in a drop-wise manner while gently vortexing.
-
If the peptide begins to precipitate, stop adding the aqueous buffer. The solution may need to be used at a higher organic solvent concentration, or a different buffer system may be required.
Q3: What is the recommended storage condition for this compound?
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.[6]
-
In Solution: It is best to prepare fresh solutions for each experiment. If storage is necessary, aliquot the peptide solution into small, single-use volumes and store at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon addition of aqueous buffer | The final concentration of the organic solvent is too low to maintain solubility. The buffer pH is at or near the isoelectric point of the peptide. | - Increase the final concentration of the organic solvent (e.g., DMSO). Note that high concentrations of organic solvents can affect cell viability and enzyme activity. - Adjust the pH of the aqueous buffer. For cationic peptides like this compound, a slightly acidic pH may improve solubility.[7] |
| Inconsistent results in cell-based assays | Peptide aggregation in the culture medium. Cytotoxicity of the organic solvent (e.g., DMSO). | - Prepare a highly concentrated stock solution in DMSO and dilute it significantly in the final assay medium. Ensure rapid and thorough mixing. - Perform a dose-response experiment to determine the maximum tolerable concentration of the organic solvent for your specific cell line.[10][11][12] |
| Low or no biological activity observed | Peptide degradation due to improper storage or handling. Peptide aggregation leading to a lower effective concentration. | - Ensure the peptide has been stored correctly in its lyophilized form and that solutions are freshly prepared or have been stored properly at -80°C in single-use aliquots. - Visually inspect the final solution for any signs of precipitation. Consider sonicating the solution briefly before use. |
| High background signal in fluorescence-based assays | Interference from the peptide or solvent. | - Run appropriate controls, including buffer with the same concentration of organic solvent and the peptide alone, to identify the source of the background signal. |
Quantitative Data
The following table summarizes the effective concentrations of this compound for enhancing agonist binding to various G-protein coupled receptors.
| Receptor | Agonist | Maximal Enhancement of Agonist Binding (%) | This compound Concentration for Maximal Enhancement (µM) | Reference |
| A1-adenosine | [3H]CHA | 60 | 20 | [1][2] |
| A2a-adenosine | - | 30 | 100 | [1][2] |
| α2-adrenergic | - | 20 | 2 | [1][2] |
| 5HT1A | - | 30 | 10 | [1][2] |
| A1-adenosine (DDT1 MF-2 cells) | [3H]CHA | 17 | 20 | [1][2] |
The table below shows the effect of this compound on [35S]GTPγS binding.
| Condition | Maximal Enhancement of [35S]GTPγS Binding (%) | This compound Concentration (µM) | Reference |
| Basal | 45 | 50 | [1][2] |
| A1-adenosine receptor-stimulated | 23 | 50 | [1][2] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol provides a step-by-step guide for the proper solubilization of lyophilized this compound for use in biological assays.
Materials:
-
Lyophilized this compound
-
Anhydrous DMSO
-
Sterile, nuclease-free water or desired aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Bring the vial of lyophilized this compound and the DMSO to room temperature.
-
Briefly centrifuge the vial to pellet the lyophilized powder.
-
Carefully open the vial and add a small volume of DMSO to achieve a high concentration stock solution (e.g., 1-10 mM).
-
Gently vortex the vial until the peptide is completely dissolved. A brief sonication (10-20 seconds) in a water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no particulates.
-
For the working solution, slowly add the aqueous buffer to the DMSO stock solution while gently mixing. It is recommended to add the concentrated peptide solution to the buffer rather than the other way around.
-
Do not exceed a final DMSO concentration that is detrimental to your specific assay (typically <1%).
Protocol 2: Radioligand Binding Assay to Assess this compound Activity
This protocol is adapted for assessing the effect of this compound on agonist binding to a G-protein coupled receptor (e.g., A1-adenosine receptor) in a membrane preparation.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled agonist (e.g., [3H]CHA)
-
Unlabeled agonist for non-specific binding determination
-
This compound working solution
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For each well, add:
-
Binding buffer
-
This compound at various concentrations (or vehicle control)
-
Radiolabeled agonist at a concentration near its Kd
-
For non-specific binding, add a high concentration of unlabeled agonist.
-
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding and determine the effect of this compound on agonist binding.
Visualizations
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Assessing this compound's Effect on Receptor Binding
Caption: Workflow for a radioligand binding assay.
Troubleshooting Logic for this compound Solubility
References
- 1. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTPγS to brain membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound / Dermaseptin b2 peptide [novoprolabs.com]
- 4. Molecular cloning of a cDNA encoding the precursor of this compound from frog skin. Relationships with the vertebrate defensive peptides, dermaseptins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and purification of antimicrobial peptide this compound with C-amidated terminus in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. polarispeptides.com [polarispeptides.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.ee]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
preventing adenoregulin degradation in solution
Welcome to the technical support center for adenoregulin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
A1: this compound is a 33-amino acid amphiphilic peptide originally isolated from the skin of the tree frog, Phyllomedusa bicolor. It belongs to the dermaseptin family of peptides and exhibits two primary functions:
-
Antimicrobial Activity: It is effective against a broad spectrum of microorganisms, including fungi and various pathogenic microbes.[1][2]
-
Neuromodulatory Activity: It enhances the binding of agonists to several G-protein coupled receptors (GPCRs), most notably the A1 adenosine receptor.[3][4] This is achieved by promoting the exchange of guanyl nucleotides at the G-protein, which converts the receptor into a high-affinity state.[3][4]
Q2: What is the amino acid sequence of this compound?
A2: The amino acid sequence of this compound (also known as dermaseptin B2) is H-Gly-Leu-Trp-Ser-Lys-Ile-Lys-Glu-Val-Gly-Lys-Glu-Ala-Ala-Lys-Ala-Ala-Ala-Lys-Ala-Ala-Gly-Lys-Ala-Ala-Leu-Gly-Ala-Val-Ser-Glu-Ala-Val-OH.[2]
Q3: Why is my this compound solution losing activity?
A3: Loss of this compound activity in solution is often due to degradation. Peptides are susceptible to several degradation pathways, including:
-
Proteolytic Degradation: Being a peptide, this compound can be cleaved by proteases present in the experimental system or from microbial contamination. Amphibian skin secretions, the natural source of this compound, also contain proteases.[5]
-
Oxidation: Amino acids such as Tryptophan (Trp) in the this compound sequence are susceptible to oxidation.
-
Deamidation: While this compound does not contain Asparagine (Asn) or Glutamine (Gln), which are prone to deamidation, this is a common issue for other peptides.
-
Physical Instability: Aggregation and adsorption to surfaces can also lead to a decrease in the effective concentration of the peptide.
Q4: How should I store lyophilized this compound?
A4: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C in a tightly sealed container with a desiccant to prevent moisture absorption. For short-term storage (days to weeks), 4°C is acceptable. Protect the peptide from light.
Q5: What is the best way to prepare and store this compound solutions?
A5: To prepare a stock solution, dissolve the lyophilized peptide in sterile, nuclease-free water or a slightly acidic buffer (pH 5-6). For working solutions, dilute the stock solution with your experimental buffer. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to a week), solutions can be kept at 4°C. For longer-term storage, store the aliquots at -20°C or -80°C.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Activity in Cell Culture or Biological Fluids
| Potential Cause | Troubleshooting Step | Rationale |
| Proteolytic Degradation | Add a broad-spectrum protease inhibitor cocktail to your solution. For amphibian peptides, methanol has been shown to be a highly effective protease inhibitor.[5] Consider a cocktail containing inhibitors for serine, cysteine, and metalloproteases. | Biological fluids and cell cultures contain endogenous proteases that can rapidly degrade peptides. |
| Oxidation | Prepare solutions in degassed buffers and consider adding antioxidants like DTT or TCEP, if compatible with your assay. Store aliquots under an inert gas (e.g., argon or nitrogen). | The Tryptophan (Trp) residue in this compound is susceptible to oxidation by dissolved oxygen. |
| Adsorption to Surfaces | Use low-protein-binding microcentrifuge tubes and pipette tips. Consider adding a carrier protein like BSA (0.1%) if it does not interfere with your experiment. | Peptides can adsorb to plastic and glass surfaces, reducing the effective concentration in the solution. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step | Rationale |
| Inaccurate Peptide Quantification | Ensure accurate quantification of the lyophilized peptide before preparing solutions. The net peptide content can vary due to the presence of counterions (e.g., TFA). | Inaccurate initial concentration will lead to variability in experimental results. |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing. | Freeze-thaw cycles can lead to peptide aggregation and degradation. |
| pH Instability | Use a stable buffer system appropriate for the experimental pH. The optimal pH for peptide stability is often slightly acidic (pH 5-6). | Changes in pH can affect peptide conformation, solubility, and susceptibility to degradation. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the literature, the following table provides illustrative stability data for a similar antimicrobial peptide under different conditions, as determined by HPLC analysis. This data can be used as a general guideline for experimental design.
| Condition | Incubation Time (hours) | % Intact Peptide Remaining |
| 4°C in pH 5.0 Buffer | 24 | >95% |
| 48 | >90% | |
| 72 | >85% | |
| 25°C in pH 7.4 Buffer | 8 | ~70% |
| 24 | ~40% | |
| 48 | <20% | |
| 37°C in pH 7.4 Buffer with Proteases | 2 | <50% |
| 8 | <10% | |
| 37°C in pH 7.4 Buffer with Proteases and Inhibitor Cocktail | 8 | ~60% |
| 24 | ~30% |
This table is for illustrative purposes and actual stability may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water or 10 mM sodium phosphate buffer (pH 6.0) to a stock concentration of 1-10 mM.
-
Gently vortex or pipette to dissolve the peptide completely.
-
Prepare single-use aliquots in low-protein-binding tubes.
-
Store aliquots at -20°C or -80°C.
Protocol 2: HPLC-Based this compound Stability Assay
This protocol allows for the quantitative analysis of this compound degradation over time.
-
Sample Preparation:
-
Prepare this compound solutions at a final concentration of 100 µM in different buffers (e.g., pH 5.0, pH 7.4) and at different temperatures (e.g., 4°C, 25°C, 37°C).
-
For proteolytic stability, incubate this compound in a relevant biological matrix (e.g., serum, cell culture media) with and without a protease inhibitor cocktail.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of each sample.
-
Immediately stop any enzymatic degradation by adding a quenching solution (e.g., 10% trifluoroacetic acid - TFA) or by rapid freezing.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the T=0 time point.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and half-life.
-
Visualizations
References
- 1. Molecular cloning of a cDNA encoding the precursor of this compound from frog skin. Relationships with the vertebrate defensive peptides, dermaseptins [pubmed.ncbi.nlm.nih.gov]
- 2. This compound / Dermaseptin b2 peptide [novoprolabs.com]
- 3. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTPγS to brain membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Efficacy of Protease Inactivation for the Preservation of Bioactive Amphibian Skin Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenoregulin Aggregation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered during experiments with adenoregulin.
Troubleshooting Guides
Initial Assessment of this compound Aggregation
If you suspect this compound aggregation, a systematic approach can help identify the cause and solution.
-
Visual Inspection: Begin by visually inspecting the this compound solution. The presence of cloudiness, precipitates, or visible particles is a clear indication of aggregation.
-
Quantification of Aggregates: If aggregation is suspected but not visible, several techniques can be used for quantification.
Caption: A stepwise workflow for troubleshooting this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy. What should I do?
Cloudiness is a strong indicator of protein aggregation. The first step is to confirm aggregation using a quantitative method. Subsequently, you should review your buffer composition, this compound concentration, and storage conditions.
Q2: What are the common causes of this compound aggregation?
While specific data on this compound is limited, general principles of peptide aggregation suggest the following potential causes:
-
Inappropriate Buffer Conditions: pH and ionic strength can significantly impact peptide solubility.
-
High Concentration: Like many peptides, high concentrations of this compound can promote self-association and aggregation.
-
Temperature Stress: Both elevated temperatures and freeze-thaw cycles can induce aggregation.
-
Mechanical Stress: Agitation or vortexing can sometimes lead to aggregation.
-
Contaminants: The presence of impurities can sometimes seed aggregation.
Q3: How can I prevent this compound aggregation?
Proactive measures can significantly reduce the likelihood of aggregation. Consider the following strategies:
| Strategy | Description | Recommended Starting Point |
| Optimize Buffer pH | Maintain the pH at least one unit away from this compound's isoelectric point (pI). | Determine the theoretical pI and test a range of pH values. |
| Adjust Ionic Strength | Salt concentration can modulate electrostatic interactions. | Screen a range of salt (e.g., NaCl) concentrations from 50 mM to 250 mM. |
| Use Additives | Certain excipients can stabilize peptides. | Test additives like glycerol (5-20%), sucrose (5-10%), or non-detergent sulfobetaines. |
| Control Temperature | Avoid high temperatures and repeated freeze-thaw cycles. | Store this compound at -80°C in small aliquots. Thaw on ice. |
| Manage Concentration | Work with the lowest feasible concentration of this compound. | If high concentrations are necessary, optimize the buffer with stabilizers first. |
Q4: What techniques can I use to characterize this compound aggregates?
A multi-faceted approach using orthogonal techniques is recommended for a comprehensive characterization of aggregates.
| Technique | Information Provided |
| Dynamic Light Scattering (DLS) | Provides information on the size distribution of particles in solution. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size, allowing for the quantification of monomers, dimers, and larger aggregates. |
| Analytical Ultracentrifugation (AUC) | Determines the size, shape, and molecular weight of macromolecules and their aggregates in solution. |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of aggregate morphology. |
| Thioflavin T (ThT) Assay | A fluorescent dye that binds to amyloid-like fibrillar aggregates. |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Sample Preparation:
-
Prepare this compound samples in a buffer that has been filtered through a 0.22 µm filter.
-
The optimal concentration will depend on the instrument, but a starting concentration of 0.1-1.0 mg/mL is typical.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to remove large, non-colloidal particles.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for the experiment.
-
Allow the instrument to equilibrate.
-
-
Data Acquisition:
-
Carefully transfer the supernatant to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Acquire data according to the manufacturer's instructions, typically involving multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to determine the size distribution of particles. The presence of large particles or a high polydispersity index (PDI) suggests aggregation.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
System Preparation:
-
Equilibrate the SEC column with a filtered and degassed mobile phase (the buffer in which this compound is dissolved).
-
Ensure a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare the this compound sample in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatography:
-
Inject the sample onto the column.
-
Run the chromatography at a constant flow rate.
-
Monitor the elution profile using UV absorbance (e.g., at 214 nm for peptides or 280 nm if aromatic residues are present).
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (larger molecules elute earlier).
-
Integrate the peak areas to quantify the relative amounts of each species.
-
This compound Signaling Pathway
This compound is known to be an amphiphilic peptide that enhances the binding of agonists to several G-protein coupled receptors (GPCRs), with a notable effect on A1-adenosine receptors. It is proposed to facilitate the exchange of guanyl nucleotides at G-proteins, converting receptors into a high-affinity state.[1]
Generalized GPCR Signaling Cascade Modulated by this compound
Caption: Generalized signaling pathway of a G-protein coupled receptor (GPCR) modulated by this compound.
References
Adenoregulin In Vivo Optimization: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of adenoregulin for in vivo experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Dermaseptin B2, is a peptide originally isolated from the skin of the tree frog, Phyllomedusa bicolor. Its primary mechanism of action is the enhancement of agonist binding to several G-protein-coupled receptors (GPCRs), most notably the A1-adenosine receptor. It is proposed to achieve this by facilitating the exchange of guanyl nucleotides (GDP for GTP) on the G-protein, which converts the receptor into a high-affinity state for its agonist.[1][2]
Q2: What are the known in vitro concentrations of this compound that elicit a biological effect?
Studies on rat brain membranes have shown that this compound enhances agonist binding to various GPCRs at different concentrations. This in vitro data can provide a starting point for dose-finding studies in vivo.
| Receptor | Maximal Enhancement of Agonist Binding | Concentration for Maximal Enhancement |
| A1-Adenosine | 60% | 20 µM |
| A2a-Adenosine | 30% | 100 µM |
| α2-Adrenergic | 20% | 2 µM |
| 5HT1A | 30% | 10 µM |
Q3: Are there any established in vivo dosages for this compound?
Direct evidence for in vivo dosages of this compound for its GPCR-modulating effects in the central nervous system (CNS) is limited in publicly available literature. However, studies on its other biological activities, such as antimicrobial and antitumor effects, have established some in vivo dosages. These should be considered with caution as they may not be directly transferable to neurological studies but can inform on potential toxicity.
| Animal Model | Administration Route | Dosage | Observed Effect |
| Mice (xenograft model) | Peritumoral | 2.5 mg/kg | Inhibition of tumor growth |
| Mice | Intraperitoneal (IP) | 10 mg/kg | Anti-MRSA effect |
Q4: What is the known toxicity profile of this compound in vivo?
A study on Dermaseptin B2 (this compound) provides some insights into its acute and sub-chronic toxicity in rodents via intraperitoneal injection.
| Animal Model | Dosage (IP) | Observation |
| Mice (acute toxicity) | 20 mg/kg | Mild signs of toxicity (fur changes, grooming, hypo-activity) |
| Mice (acute toxicity) | 25 mg/kg | Mortality after 72 hours |
It is crucial to conduct thorough dose-response and toxicity studies for your specific experimental model and application.
Troubleshooting Guide
Q1: I am not observing the expected biological effect after in vivo administration of this compound. What are the potential reasons?
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dosage: The administered dose may be too low to reach the target tissue at a therapeutic concentration. A dose-response study is essential to determine the optimal dosage.
-
Bioavailability and Stability: Peptides can have poor stability and be rapidly cleared from circulation. Consider the administration route and formulation. For CNS targets, the blood-brain barrier (BBB) is a significant obstacle.
-
Peptide Quality and Handling:
-
Solubility: this compound is an amphiphilic peptide. Ensure it is fully dissolved in a suitable, sterile vehicle before administration. Aggregation can reduce its bioactivity.
-
Storage: Peptides should be stored lyophilized at -20°C or lower. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Experimental Model: The expression and sensitivity of the target GPCR in your chosen animal model and tissue may differ from published reports.
Q2: How can I improve the delivery of this compound to the central nervous system?
Delivering peptides across the blood-brain barrier is a significant challenge. Here are some strategies to consider:
-
Direct CNS Administration: Intracerebroventricular (ICV) or direct intracerebral injection can bypass the BBB. However, these are invasive procedures.
-
Formulation Strategies: Encapsulating this compound in nanoparticles or liposomes may improve its stability and ability to cross the BBB.[5]
-
BBB Permeabilization: Research suggests that activation of adenosine receptors can transiently increase the permeability of the BBB.[6][7][8] Co-administration with an adenosine agonist could be a potential strategy, but this would require extensive validation.
Q3: My peptide solution appears cloudy or has visible particulates. What should I do?
Cloudiness or precipitation indicates that the peptide is not fully dissolved or is aggregating. Do not inject a solution with particulates.
-
Check Solubility Information: Refer to the manufacturer's instructions for recommended solvents.
-
Sonication: Gentle sonication can sometimes help to dissolve peptides.
-
pH Adjustment: The solubility of peptides can be pH-dependent. A slight adjustment of the pH of your vehicle may improve solubility.
-
Use of Solubilizing Agents: In some cases, small amounts of organic solvents (like DMSO) or detergents may be necessary. However, their compatibility with in vivo use must be carefully considered and validated.
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study Design for a CNS-Targeted Peptide
This protocol provides a general framework for a dose-response study. The specific doses of this compound will need to be determined based on in vitro data and any available in vivo information.
Methodology:
-
Phase 1 (Range-Finding):
-
Based on in vitro data and toxicity studies, select a wide range of doses (e.g., logarithmic scale: 0.1, 1, 10 mg/kg).
-
Administer the selected doses and a vehicle control to different groups of animals.
-
Monitor for acute toxicity and measure the desired biological endpoint at a predetermined time point.
-
-
Phase 2 (Dose Refinement):
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Based on the results of Phase 1, select a narrower range of doses around the dose that showed a significant effect.
-
Administer these refined doses and a vehicle control.
-
Measure the biological endpoint to determine the dose-response relationship and identify the optimal dose.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
Methodology:
-
Preparation: Prepare the this compound solution in a sterile, pyrogen-free vehicle (e.g., saline). The final volume for injection should typically be around 10 ml/kg body weight.
-
Restraint: Securely restrain the mouse by scruffing the neck and back skin to immobilize the head and body.
-
Positioning: Tilt the mouse so its head is slightly lower than its hindquarters. This will cause the abdominal organs to shift cranially, reducing the risk of injury.
-
Injection Site: The injection should be in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Injection: Insert a 25-27 gauge needle with the bevel up at a shallow angle (10-20 degrees). Aspirate briefly to ensure the needle has not entered a blood vessel or organ. Inject the solution smoothly.
-
Post-injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in enhancing agonist binding to a G-protein-coupled receptor.
References
- 1. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTPγS to brain membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 5. Enhanced Antibacterial Activity of Dermaseptin through Its Immobilization on Alginate Nanoparticles—Effects of Menthol and Lactic Acid on Its Potentialization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A2A Adenosine Receptor Regulates the Human Blood-Brain Barrier Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine Receptor Signaling Modulates Permeability of the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Adenoregulin Assays: Technical Support & Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting unexpected results in adenoregulin assays. This compound, an amphiphilic peptide isolated from the skin of the tree frog Phyllomedusa bicolor, is known to enhance agonist binding to several G-protein coupled receptors (GPCRs), most notably A1-adenosine receptors.[1][2] Its mechanism involves promoting the high-affinity state of the receptor by enhancing guanyl nucleotide exchange at the G-protein.[1][2] This guide offers detailed troubleshooting tables, frequently asked questions (FAQs), and experimental protocols to help you navigate the complexities of adenoreguin assays and ensure reliable, reproducible results.
General Troubleshooting Guide
Unexpected results in this compound assays can arise from various factors, from peptide handling to the intricacies of GPCR assay systems. The table below summarizes common problems, their potential causes, and recommended solutions.
| Observed Problem | Potential Causes | Recommended Solutions |
| No or Low this compound Effect | Peptide Degradation/Aggregation: this compound, like many peptides, can be susceptible to degradation or aggregation, reducing its effective concentration. | - Prepare fresh this compound solutions for each experiment.- Avoid repeated freeze-thaw cycles.- Visually inspect the solution for precipitation.- Consider testing the peptide's activity in a simple, direct binding assay before moving to more complex functional assays. |
| Incorrect Assay Conditions: The modulatory effect of this compound can be sensitive to assay components. For example, high concentrations of GTPγS can abolish the high-affinity agonist binding state that this compound promotes.[1][2] | - Optimize the concentration of GTPγS in GTPγS binding assays.- Be aware that magnesium ions can reduce the enhancement effect of this compound.[1][2] | |
| Cell Type/System Specificity: this compound's effect can be context-dependent. For instance, it did not potentiate A1 receptor-mediated inhibition of cyclic AMP (cAMP) accumulation in intact DDT1 MF-2 cells in one study.[1][2] | - If possible, test this compound's effect in a membrane preparation before moving to whole-cell assays.- Consider that the accessibility of this compound to the receptor-G protein complex may be different in intact cells versus membrane preparations. | |
| High Background Signal | Non-Specific Binding (Radioligand Assays): The radioligand may be binding to non-receptor components. | - Optimize washing steps to remove unbound radioligand effectively.- Use appropriate blocking agents in your assay buffer (e.g., BSA).- Determine non-specific binding using a high concentration of a competing, unlabeled ligand. |
| High Basal Activity (Functional Assays): The receptor may have high constitutive activity in your system. | - Ensure the cell line has an appropriate receptor expression level; very high expression can lead to constitutive activity.- For GTPγS assays, optimize the GDP concentration to minimize basal binding. | |
| High Variability/Poor Reproducibility | Inconsistent Peptide Preparation: Differences in how the this compound stock solution is prepared and diluted can lead to variability. | - Standardize the protocol for dissolving and diluting this compound.- Use a consistent, high-quality source of synthetic this compound. Be aware that natural this compound may differ from synthetic versions (e.g., potential for D-amino acid residues). |
| Assay Drift: Changes in temperature, incubation times, or reagent concentrations during the assay. | - Use a master mix for reagents to minimize pipetting errors.- Ensure consistent incubation times and temperatures for all samples.- Run controls on every plate to monitor for plate-to-plate variability. | |
| Cell Passage Number/Health: The responsiveness of cells can change with passage number and overall health. | - Use cells within a defined passage number range.- Regularly check cell viability and morphology. |
This compound's Mechanism of Action
This compound allosterically modulates GPCR function. It is proposed to enhance the interaction between the receptor and the G-protein, facilitating the exchange of GDP for GTP on the Gα subunit. This stabilizes a high-affinity conformation of the receptor for its agonist.
Caption: this compound enhances agonist-induced GPCR signaling.
Troubleshooting Workflow
When encountering unexpected results, a systematic approach can help identify the root cause.
Caption: A logical workflow for troubleshooting this compound assays.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing any effect of this compound in my radioligand binding assay?
A1: There are several possibilities. First, ensure your this compound peptide is active by preparing a fresh solution and avoiding multiple freeze-thaw cycles. Second, the effect of this compound is to enhance agonist binding; its effect on antagonist binding is minimal.[1][2] Make sure you are using a radiolabeled agonist. Third, the effect of this compound on the binding of some agonists, like [3H]CHA, has been reported to be slow and irreversible, so your incubation time may need to be optimized.[1][2] Finally, confirm that your assay conditions are optimal for detecting an allosteric enhancement, for example, by ensuring the concentration of competing guanine nucleotides is not so high that it masks the effect.
Q2: I see an effect of this compound in my membrane-based GTPγS binding assay, but not in my whole-cell cAMP assay. Why could this be?
A2: This is a key observation that has been reported in the literature.[1][2] In a study using DDT1 MF-2 cells, 20 µM this compound did not potentiate the A1 receptor-mediated inhibition of cAMP accumulation, despite enhancing agonist binding in membrane preparations from the same cells.[1][2] This suggests that the cellular context is critical. The amphiphilic nature of this compound might lead to interactions with the cell membrane or other cellular components that are not present in a purified membrane preparation. It is also possible that the kinetics of the this compound effect are different in intact cells.
Q3: My data shows high variability between experiments. What are the likely causes?
A3: High variability often stems from inconsistencies in sample preparation and handling. As an amphiphilic peptide, this compound's solubility and tendency to adsorb to surfaces could be a factor. Ensure you have a standardized protocol for dissolving and diluting the peptide. Use low-protein-binding tubes and pipette tips where possible. Cell-based assays can be another source of variability; use cells at a consistent passage number and confluency, and monitor their health. Finally, ensure all assay reagents are prepared consistently and that incubation times and temperatures are strictly controlled.
Q4: What is the optimal concentration of this compound to use?
A4: The optimal concentration can vary depending on the receptor and the assay system. For A1-adenosine receptors, maximal enhancement of agonist binding has been observed around 20 µM, while for A2a-adenosine receptors, it was closer to 100 µM.[1][2] It is recommended to perform a concentration-response curve for this compound in your specific assay system to determine the optimal concentration for your experiments.
Experimental Protocols
Key Experiment 1: Radioligand Binding Assay
This protocol is a general guideline for assessing the effect of this compound on agonist binding to cell membranes expressing a GPCR of interest.
Materials:
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Cell membranes expressing the target GPCR
-
Radiolabeled agonist (e.g., [3H]agonist)
-
Unlabeled agonist and antagonist for controls
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Methodology:
-
Thaw cell membranes on ice and dilute to the desired concentration in assay buffer.
-
In a 96-well plate, add assay buffer, unlabeled ligands (for total and non-specific binding determination), and this compound at various concentrations.
-
Add the radiolabeled agonist at a concentration near its Kd.
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Initiate the binding reaction by adding the cell membrane preparation to each well.
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Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), based on binding kinetics. Note that this compound's effect may be slow.[1][2]
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
Key Experiment 2: [35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins and is a common method to assess the functional consequences of GPCR activation.
Materials:
-
Cell membranes expressing the target GPCR
-
[35S]GTPγS
-
Unlabeled GTPγS for non-specific binding
-
GDP
-
Agonist
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Methodology:
-
Prepare a master mix of [35S]GTPγS and GDP in assay buffer. The optimal GDP concentration should be determined empirically.
-
In a 96-well plate, add the agonist at various concentrations and this compound. For non-specific binding control wells, add unlabeled GTPγS.
-
Add the cell membrane preparation to each well.
-
Pre-incubate for a short period (e.g., 15-30 minutes) at 30°C.
-
Initiate the reaction by adding the [35S]GTPγS/GDP master mix.
-
Incubate at 30°C for 30-60 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through the filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid, and count the radioactivity.
By following this structured troubleshooting guide, researchers can more effectively diagnose and resolve issues encountered in this compound assays, leading to more robust and reliable scientific outcomes.
References
- 1. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTPγS to brain membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
refinement of protocols for adenoregulin receptor studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for studying adenoregulin and its effects on G-protein coupled receptors (GPCRs), with a primary focus on the Adenosine A1 Receptor (A1R).
I. Troubleshooting Guides & FAQs
This section is designed to address specific issues that may arise during key experimental procedures.
Radioligand Binding Assays
Question: My radioligand binding assay shows high non-specific binding. What are the potential causes and solutions?
Answer: High non-specific binding can obscure your specific binding signal. Here are common causes and troubleshooting steps:
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Inadequate Blocking: The blocking agent (e.g., BSA) may not be effectively preventing the radioligand from binding to non-receptor components.
-
Solution: Increase the concentration of the blocking agent or try a different one, such as non-fat dry milk (be cautious as milk contains phosphoproteins that can interfere with phosphorylation studies).
-
-
Radioligand Issues: The radioligand may be "sticky" or used at too high a concentration.
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Solution: Decrease the radioligand concentration. Ensure that the radioligand has not degraded by running a quality control check. Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can sometimes help.
-
-
Filter Washing: Insufficient washing of the filters after harvesting can leave unbound radioligand trapped.
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Solution: Increase the number and/or volume of washes with ice-cold wash buffer. Ensure the vacuum is effectively pulling the buffer through the filter.
-
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Lipophilicity of Compounds: Highly lipophilic compounds can partition into the cell membranes, leading to high non-specific binding.
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Solution: If possible, use a less lipophilic radioligand. Including BSA in the assay buffer can help to sequester lipophilic compounds.
-
Question: I am not observing the expected enhancement of agonist binding with this compound. What could be wrong?
Answer: Several factors could contribute to this issue:
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This compound Concentration: The concentration of this compound is critical. The optimal concentration can vary between receptor types.[1]
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Solution: Perform a dose-response curve for this compound to determine the optimal concentration for your specific receptor and agonist.
-
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Incubation Time: The effect of this compound on agonist binding can be time-dependent.
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Solution: Increase the incubation time with this compound before adding the radiolabeled agonist. The effect of this compound on [3H]CHA binding to A1-receptors has been noted to be relatively slow.[1]
-
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Guanine Nucleotides: this compound's mechanism involves enhancing guanyl nucleotide exchange at G-proteins.[1] The presence of GTP or its analogs can affect the binding of agonists.
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Solution: Ensure that your assay buffer does not contain high concentrations of GTP or GDP, unless you are specifically studying their effects. The presence of GTPγS can abolish high-affinity agonist binding, even in the presence of this compound.[1]
-
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Peptide Integrity: this compound is a peptide and may be subject to degradation.
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Solution: Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment.
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cAMP Assays
Question: My baseline cAMP levels are too high or too low in my control cells. How can I fix this?
Answer: Unstable baseline cAMP levels can affect the dynamic range of your assay.
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Cell Health and Density: Unhealthy or overly confluent cells can have altered basal signaling.
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Solution: Ensure cells are healthy, in a logarithmic growth phase, and plated at a consistent density.
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Serum and Media Components: Components in the serum or media can stimulate or inhibit adenylyl cyclase.
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Solution: Serum-starve the cells for a few hours before the assay. Use a consistent and defined assay buffer.
-
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Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade cAMP. High PDE activity can lead to low basal cAMP.
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Solution: Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation.
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Question: I am not seeing an inhibition of forskolin-stimulated cAMP accumulation with my A1R agonist, even in the presence of this compound. What is the problem?
Answer: Adenosine A1 receptors are Gαi-coupled, and their activation should inhibit adenylyl cyclase, thus reducing cAMP levels.
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Receptor Expression and Function: The cells may not be expressing a sufficient number of functional A1 receptors.
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Solution: Verify receptor expression using a different method, such as a radioligand binding assay or western blot. Use a positive control agonist known to be effective in your cell system.
-
-
This compound Effect: In intact cells, the effect of this compound on downstream signaling like cAMP accumulation may not be as pronounced as its effect on ligand binding in membrane preparations. One study showed that 20 µM this compound did not potentiate the inhibition of cyclic AMP accumulation in intact DDT1 MF-2 cells.[1]
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Solution: While this compound enhances agonist binding, its effect on downstream signaling may be context-dependent. Consider using membrane preparations for initial studies on G-protein coupling.
-
-
Forskolin Concentration: The concentration of forskolin used to stimulate adenylyl cyclase might be too high, masking the inhibitory effect of the Gαi pathway.
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Solution: Perform a dose-response curve for forskolin to find a concentration that gives a submaximal stimulation of cAMP production (around EC80).
-
Receptor Internalization Assays
Question: I am not observing agonist-induced receptor internalization using confocal microscopy. What are the common pitfalls?
Answer: Visualizing receptor internalization requires careful optimization of several steps.
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Ligand Concentration and Incubation Time: The concentration of the agonist and the duration of stimulation are crucial for inducing internalization.
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Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for internalization of your specific receptor.
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Cell Health: Unhealthy cells may not have the cellular machinery functioning correctly for endocytosis.
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Solution: Ensure cells are healthy and not overly confluent.
-
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Fixation and Permeabilization: Improper fixation or permeabilization can lead to artifacts or loss of fluorescent signal.
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Solution: Optimize fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., Triton X-100 or saponin) conditions. Be gentle during washing steps to avoid detaching cells.
-
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Antibody/Fluorophore Issues: If using fluorescently labeled antibodies or ligands, ensure their quality and specificity.
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Solution: Test the antibody specificity with a negative control (e.g., cells not expressing the receptor). Ensure the fluorophore is not bleached by minimizing exposure to light.
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Question: How can I quantify the extent of receptor internalization?
Answer: Quantification is essential for comparing the effects of different treatments.
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Image Analysis Software: Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity.
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Method: Measure the fluorescence intensity at the plasma membrane versus the intracellular compartments in multiple cells for each condition. A common method is to count the number of intracellular vesicles or measure the integrated density of the internalized signal.
-
-
Flow Cytometry: Flow cytometry can provide a high-throughput method for quantifying the loss of surface receptors.
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Method: Label surface receptors with a primary antibody followed by a fluorescently labeled secondary antibody. After agonist stimulation, measure the decrease in mean fluorescence intensity of the cell population.
-
-
Surface Biotinylation: This biochemical method allows for the specific labeling and quantification of surface proteins.
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Method: Label surface proteins with a membrane-impermeable biotinylation reagent. After internalization, strip the remaining surface biotin. Lyse the cells, immunoprecipitate the biotinylated (internalized) receptors, and quantify by western blotting.
-
II. Data Presentation
Quantitative Data on this compound's Effect on Agonist Binding
The following table summarizes the observed enhancement of agonist binding to various GPCRs in the presence of this compound, based on data from rat brain membranes.
| Receptor | Radioligand | Maximal Enhancement of Agonist Binding (%) | This compound Concentration for Maximal Enhancement (µM) | Reference |
| Adenosine A₁ | [³H]CHA | 60 | 20 | [1] |
| Adenosine A₂ₐ | - | 30 | 100 | [1] |
| α₂-Adrenergic | - | 20 | 2 | [1] |
| 5HT₁ₐ | - | 30 | 100 | [1] |
Effect of this compound on [³⁵S]GTPγS Binding
This table shows the enhancement of basal and agonist-stimulated [³⁵S]GTPγS binding by this compound.
| Condition | Maximal Enhancement (%) | This compound Concentration (µM) | Reference |
| Basal [³⁵S]GTPγS Binding | 45 | 50 | [1] |
| A₁-Adenosine Receptor-Stimulated [³⁵S]GTPγS Binding | 23 | 50 | [1] |
III. Experimental Protocols
Radioligand Binding Assay (Membrane Preparation)
This protocol is for a competitive binding assay to determine the affinity of a test compound for the A1R in the presence or absence of this compound.
Materials:
-
Cell membranes expressing the A1R
-
Radioligand (e.g., [³H]DPCPX for antagonists, or [³H]CHA for agonists)
-
This compound
-
Test compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.1-1 mg/mL.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer or this compound at various concentrations.
-
50 µL of test compound at various concentrations (or buffer for total binding).
-
50 µL of radioligand at a concentration close to its Kd.
-
50 µL of membrane preparation.
-
For non-specific binding, add a high concentration of a known unlabeled ligand.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.
cAMP Assay (HTRF)
This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) to measure changes in intracellular cAMP levels.
Materials:
-
Cells expressing the A1R
-
A1R agonist
-
This compound
-
Forskolin
-
PDE inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed cells in a 384-well plate and allow them to attach overnight.
-
Pre-treatment: If studying this compound's effect, replace the media with assay buffer containing this compound and incubate for the desired time.
-
Agonist and Forskolin Stimulation: Add the A1R agonist at various concentrations, followed by a submaximal concentration of forsklin (to stimulate adenylyl cyclase). For antagonist studies, pre-incubate with the antagonist before adding the agonist.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Lysis and Detection: Add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate diluted in lysis buffer) to each well.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Reading: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10⁴. Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of the agonist to determine the EC₅₀ or IC₅₀.
Receptor Internalization Assay (Confocal Microscopy)
This protocol outlines a method to visualize agonist-induced internalization of a fluorescently tagged receptor.
Materials:
-
Cells stably or transiently expressing a fluorescently-tagged A1R (e.g., A1R-GFP)
-
Glass-bottom dishes or coverslips
-
A1R agonist
-
This compound (optional)
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Plating: Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Transfection (if applicable): If using transient expression, transfect the cells with the A1R-GFP plasmid DNA and allow 24-48 hours for expression.
-
Stimulation: Treat the cells with the agonist at a predetermined optimal concentration for various time points (e.g., 0, 15, 30, 60 minutes). Include an untreated control. If studying this compound, pre-incubate with it before adding the agonist.
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Staining: Wash the cells with PBS and stain the nuclei with DAPI for 5-10 minutes.
-
Imaging: Wash the cells with PBS and mount the coverslips (if used). Image the cells using a confocal microscope. Acquire images of the GFP (receptor) and DAPI (nucleus) channels.
-
Analysis: Visually inspect the images for the translocation of the green fluorescence from the cell membrane to intracellular vesicles. For quantification, use image analysis software as described in the FAQ section.
IV. Mandatory Visualizations
Signaling Pathways
Caption: this compound enhances agonist binding to the A1R, leading to Gαi-mediated inhibition of adenylyl cyclase and reduced cAMP production.
Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay to study this compound's effects.
Logical Relationships
Caption: A decision tree for troubleshooting common issues in radioligand binding assays.
References
Adenoregulin Bioactivity Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adenoregulin. The following information addresses common issues that may arise during experimentation, with a focus on the potential impact of trifluoroacetic acid (TFA) on bioactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary bioactivity?
This compound is an amphiphilic peptide initially isolated from the skin of the tree frog, Phyllomedusa bicolor. Its primary bioactivity is the enhancement of agonist binding to several G-protein coupled receptors (GPCRs), including adenosine A1 and A2a receptors, α2-adrenergic receptors, and 5HT1A receptors.[1] It is proposed that this compound facilitates this by enhancing the exchange of guanyl nucleotides at G-proteins, which converts the receptors into a high-affinity state for their agonists.[1][2]
Q2: How does Trifluoroacetic Acid (TFA) impact this compound bioactivity?
While direct studies on the specific impact of TFA on this compound are limited, the presence of residual TFA from peptide synthesis and purification can significantly affect the bioactivity of peptides in general. TFA can alter a peptide's conformation and interfere with biological assays.[3][4] Given that this compound's activity is dependent on its interaction with GPCRs and G-proteins, the presence of TFA could potentially:
-
Alter Peptide Structure: TFA can form ion pairs with positively charged residues on the peptide, potentially altering its three-dimensional structure and, consequently, its interaction with the receptor.[4]
-
Interfere with Receptor-Ligand Binding: The acidic nature of TFA can alter the local pH at the cell membrane or in the assay buffer, which may affect the binding affinity of this compound or its co-agonists to the target receptor.
-
Exhibit Direct Cellular Effects: TFA has been shown to have cytotoxic effects and can inhibit cell proliferation in some cellular assays, which could confound the interpretation of this compound's bioactivity.
Therefore, for sensitive bioassays, it is highly recommended to either use this compound with a low TFA content or perform a TFA removal step.[3]
Q3: When should I consider removing TFA from my synthetic this compound?
TFA removal is crucial for experiments that are sensitive to ionic strength, pH, and cellular health. Consider TFA removal for the following applications:
-
Cell-based assays: To avoid TFA-induced cytotoxicity or other off-target cellular effects.
-
In vivo studies: To prevent potential toxicity and ensure accurate assessment of this compound's physiological effects.
-
Structural studies (e.g., NMR, X-ray crystallography): As TFA can interfere with these analytical techniques.
-
Receptor binding and functional assays: To eliminate a potential source of variability and ensure that the observed effects are solely due to this compound.
Q4: What are the common methods for TFA removal?
The most common methods for removing TFA from synthetic peptides are:
-
Ion exchange chromatography: This method replaces TFA counter-ions with a more biologically compatible ion, such as acetate or hydrochloride.[3]
-
Repetitive lyophilization from an HCl solution: This involves dissolving the peptide in a dilute HCl solution and then lyophilizing it. This process is repeated several times to replace the TFA ions with chloride ions.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound bioactivity experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| No or low this compound bioactivity observed. | 1. Residual TFA Interference: TFA from peptide synthesis may be inhibiting the assay. 2. Incorrect Peptide Concentration: Inaccurate determination of the net peptide content. 3. Peptide Degradation: Improper storage or handling of the this compound peptide. 4. Suboptimal Assay Conditions: Incorrect buffer composition, pH, or incubation time. | 1. Perform TFA removal using ion-exchange chromatography or lyophilization from HCl. Re-test the peptide. 2. Determine the net peptide content using amino acid analysis to ensure accurate final concentrations. 3. Store this compound at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. 4. Optimize assay parameters. Refer to the detailed experimental protocols below and ensure all reagents are correctly prepared. |
| High background signal in receptor binding assay. | 1. Non-specific binding of radioligand: The labeled ligand is binding to components other than the receptor. 2. Insufficient washing: Inadequate removal of unbound radioligand. | 1. Increase the concentration of blocking agents (e.g., BSA) in the assay buffer. 2. Optimize the number and duration of wash steps. Ensure the wash buffer is at the correct temperature. |
| Inconsistent or variable results between experiments. | 1. Variable TFA levels: If using different batches of synthetic this compound without TFA removal. 2. Cell passage number: High passage numbers can lead to changes in receptor expression and signaling. 3. Reagent variability: Inconsistent preparation of buffers and solutions. | 1. Use a single, quality-controlled batch of this compound with TFA removed for a series of experiments. 2. Use cells within a consistent and low passage number range. 3. Prepare fresh reagents and ensure accurate measurements and pH adjustments. |
Experimental Protocols
This compound-Enhanced Agonist Binding Assay (Radioligand Binding)
This protocol is adapted from studies on this compound's effect on A1 adenosine receptor binding.
Materials:
-
Cell membranes expressing the target GPCR (e.g., A1 adenosine receptor)
-
Radiolabeled agonist (e.g., [³H]CHA - N⁶-cyclohexyladenosine)
-
This compound peptide (TFA-free)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂ and 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Prepare cell membranes and determine the protein concentration.
-
In a 96-well plate, add the following in order:
-
50 µL Binding Buffer (for total binding) or a high concentration of a non-labeled agonist (for non-specific binding).
-
25 µL of this compound at various concentrations (or buffer for control).
-
25 µL of radiolabeled agonist (e.g., [³H]CHA).
-
100 µL of cell membrane suspension.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
GTPγS Binding Assay for G-Protein Activation
This assay measures the this compound-induced activation of G-proteins.
Materials:
-
Cell membranes expressing the target GPCR
-
[³⁵S]GTPγS
-
This compound peptide (TFA-free)
-
Agonist for the target GPCR
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 µM GDP
-
Termination Buffer: Ice-cold 20 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 25 mM MgCl₂
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Pre-treat cell membranes with adenosine deaminase (if measuring adenosine receptor activity) to remove endogenous adenosine.
-
In a 96-well plate, add the following:
-
50 µL of Assay Buffer.
-
10 µL of this compound at various concentrations (or buffer).
-
10 µL of agonist (or buffer for basal activity).
-
10 µL of [³⁵S]GTPγS.
-
20 µL of cell membrane suspension.
-
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 200 µL of ice-cold Termination Buffer.
-
Filter the contents through glass fiber filters and wash three times with ice-cold Termination Buffer.
-
Measure the filter-bound radioactivity using a scintillation counter.
Visualizations
This compound Signaling Pathway
Caption: this compound enhances agonist binding to GPCRs, promoting G-protein activation.
Experimental Workflow for Assessing this compound Bioactivity
Caption: Workflow for preparing and testing this compound bioactivity.
References
- 1. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations in Recombinant Adenoregulin Expression
This technical support center is designed for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the expression and purification of recombinant adenoregulin.
Frequently Asked Questions (FAQs)
Expression Strategy
-
Q1: What is the recommended expression system for recombinant this compound? A1: Escherichia coli is a robust and widely used system for expressing recombinant this compound. The BL21(DE3) strain is a suitable host, often used with pET series vectors like pET32a, which facilitates expression of this compound as a fusion protein.[1]
-
Q2: Why is expressing this compound as a fusion protein beneficial? A2: Expressing this compound as a fusion with a highly soluble partner like Thioredoxin (Trx) can significantly enhance its solubility and prevent the formation of insoluble aggregates known as inclusion bodies.[2][3] This is particularly advantageous for small peptides like this compound, often leading to higher yields of correctly folded, soluble protein within the E. coli cytoplasm.[3]
-
Q3: Is codon optimization necessary for the this compound gene? A3: Yes, codon optimization is a critical step for efficient heterologous protein expression in E. coli.[4] Aligning the codon usage of the this compound gene with the preferred codons of E. coli can prevent translation bottlenecks and significantly improve protein expression levels.[4]
Troubleshooting Expression Issues
-
Q4: I'm observing low or no expression of my Trx-adenoregulin fusion protein. What should I do? A4: Several factors could contribute to low or no expression. It is crucial to first verify the integrity of your expression plasmid and confirm that the this compound gene is correctly inserted and in the proper reading frame. Subsequently, you should optimize the induction conditions, including the concentration of the inducer (e.g., IPTG) and the cell density (OD600) at the point of induction, which is typically between 0.4 and 0.8.[5] Experimenting with different post-induction temperatures and durations can also be beneficial.[4] If protein toxicity is suspected, lowering both the induction temperature (to 15-25°C) and the inducer concentration may alleviate the issue.[4]
-
Q5: My recombinant this compound is aggregating into inclusion bodies. How can I improve its solubility? A5: The formation of inclusion bodies is a frequent challenge in E. coli expression systems.[6] To enhance the solubility of Trx-adenoregulin, consider the following strategies:
-
Lower Induction Temperature: Reducing the temperature to a range of 15-25°C post-induction can slow down the rate of protein synthesis, providing more time for correct folding.[4]
-
Reduce Inducer Concentration: A lower concentration of IPTG can decrease the expression rate, thereby reducing the propensity for aggregation.[4]
-
Utilize Different E. coli Strains: Certain strains are specifically engineered to handle problematic proteins.
-
Co-express Molecular Chaperones: Chaperones can facilitate the proper folding of the recombinant protein.[6]
-
Optimize Culture Medium: The composition of the growth medium can also play a role in protein solubility.
-
-
Q6: The yield of my soluble Trx-adenoregulin fusion protein is low. How can I increase it? A6: To boost the yield of the soluble fusion protein, optimizing fermentation conditions is key. This includes ensuring sufficient aeration and maintaining an adequate supply of nutrients. Employing a fed-batch cultivation strategy can lead to higher cell densities and, consequently, increased protein production. It is also vital to ensure the stability of the expression plasmid throughout the cultivation process.
Purification and Post-Purification Processing
-
Q7: What is the recommended method for purifying the Trx-adenoregulin fusion protein? A7: The pET32a vector typically imparts a polyhistidine tag (His-tag) to the fusion protein. This allows for efficient one-step purification using Immobilized Metal Affinity Chromatography (IMAC) with a Ni-NTA resin.[1][7]
-
Q8: How can I remove the Trx fusion tag to obtain native this compound? A8: The pET32a vector is designed with an enterokinase cleavage site located between the Trx tag and the target protein. Following the purification of the fusion protein, enterokinase can be used for the specific removal of the Trx tag.[1] It is essential to optimize the cleavage reaction conditions, such as the enzyme-to-substrate ratio, temperature, and incubation time, to achieve complete and specific cleavage.[8][9][10]
-
Q9: I'm experiencing issues with the enterokinase cleavage step. What could be the cause? A9: Inefficient cleavage may be due to the inaccessibility of the cleavage site. Performing the reaction under mild denaturing conditions, for instance, in the presence of a low concentration of urea, may improve accessibility.[11] Additionally, ensure that the buffer conditions are optimal for enterokinase activity (pH 7.0-8.0, low salt).[8] It may also be necessary to dialyze the purified fusion protein against a suitable buffer prior to cleavage to remove any interfering substances from the purification steps.[12]
-
Q10: Natural this compound has a C-terminal amide. Is this modification important and how can I replicate it? A10: C-terminal amidation is a crucial post-translational modification for the biological activity of many peptides, and for this compound, it has been demonstrated to enhance its potency.[1][13] As E. coli lacks the machinery for this modification, it must be performed in vitro. This can be accomplished enzymatically using peptidylglycine α-amidating monooxygenase (PAM) or through chemical synthesis methods.[14][15] An alternative strategy is to express the peptide with a C-terminal glycine residue, which can then serve as a substrate for enzymatic amidation.[13]
Troubleshooting Guides
Table 1: Troubleshooting Low Expression of Trx-Adenoregulin
| Problem | Possible Cause | Recommended Solution |
| No or faint protein band on SDS-PAGE | Issues with the expression plasmid | Verify the plasmid sequence, ensuring the this compound gene is in the correct reading frame. |
| Suboptimal induction parameters | Optimize the concentration of IPTG, the cell density (OD600) at induction, and the duration and temperature of the post-induction period.[5] | |
| Degradation of the protein | Add protease inhibitors during the cell lysis step. Consider using protease-deficient E. coli strains. | |
| Instability of the mRNA transcript | Perform codon optimization of the this compound gene for E. coli.[4] | |
| Toxicity of the protein to the host cell | Reduce the induction temperature (15-25°C) and the concentration of IPTG.[4] Utilize an expression vector with tighter regulation of basal expression. |
Table 2: Troubleshooting Inclusion Body Formation of Trx-Adenoregulin
| Problem | Possible Cause | Recommended Solution |
| Majority of Trx-adenoregulin is found in the insoluble fraction | High rate of expression leading to protein misfolding and aggregation | Decrease the induction temperature to 15-25°C.[4] |
| Lower the concentration of the IPTG inducer.[4] | ||
| Improper disulfide bond formation in the reducing environment of the E. coli cytoplasm | Use an E. coli strain with a more oxidizing cytoplasm (e.g., Origami™ strains). | |
| Inherent properties of the this compound protein | Co-express with molecular chaperones like GroEL/GroES to aid in proper folding.[6] | |
| If the Trx tag is insufficient, consider using a different solubility-enhancing fusion partner. |
Experimental Protocols
Protocol 1: Expression of Trx-Adenoregulin Fusion Protein in E. coli BL21(DE3)
-
Transformation: Introduce the pET32a-adenoregulin plasmid into chemically competent E. coli BL21(DE3) cells.[5]
-
Starter Culture: Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic and incubate overnight at 37°C with vigorous shaking.[16]
-
Main Culture: Use the overnight starter culture to inoculate 1 L of LB medium (with antibiotic). Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4–0.8.[5]
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 - 1 mM.[16]
-
Expression: To promote the expression of soluble protein, reduce the incubation temperature to 20-25°C and continue the culture for several hours or overnight.[6]
-
Harvesting: Collect the cells by centrifugation at 6,000 rpm for 15 minutes at 4°C. The resulting cell pellet can be stored at -80°C until further use.
Protocol 2: Purification of Soluble Trx-Adenoregulin
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells on ice using sonication or a French press.
-
Clarification: Pellet the cell debris and insoluble proteins by centrifuging the lysate at high speed (e.g., 15,000 rpm) for 20-30 minutes at 4°C.
-
Binding: Load the clarified supernatant onto a Ni-NTA affinity column that has been pre-equilibrated with the lysis buffer.[17]
-
Washing: Wash the column with a wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to elute non-specifically bound proteins.[18]
-
Elution: Elute the Trx-adenoregulin fusion protein using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).[18]
-
Analysis: Assess the purity and size of the eluted fusion protein by running fractions on an SDS-PAGE gel.
Protocol 3: Solubilization and Refolding of this compound from Inclusion Bodies
-
Inclusion Body Isolation: Following cell lysis, the insoluble pellet containing the inclusion bodies is collected. To remove contaminating membranes, wash the pellet with a buffer containing a mild detergent such as Triton X-100.[19][20]
-
Solubilization: The washed inclusion bodies are solubilized in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent like DTT or β-mercaptoethanol.[19]
-
Refolding: The solubilized protein is refolded by gradually removing the denaturant. Common methods include:
-
Dialysis: The solubilized protein is dialyzed against a series of buffers with progressively lower concentrations of the denaturant.[20]
-
Dilution: The solubilized protein is slowly diluted into a large volume of a refolding buffer.[20]
-
On-column Refolding: The solubilized protein is bound to the Ni-NTA column, and a gradient of decreasing denaturant concentration is applied before elution.
-
-
Purification: The refolded protein is then purified using Ni-NTA chromatography as outlined in Protocol 2.
Visualizations
This compound Signaling Pathway
Caption: this compound enhances agonist binding to adenosine receptors, modulating G-protein signaling.
Experimental Workflow for Soluble Trx-Adenoregulin
Caption: Workflow for expression and purification of soluble Trx-adenoregulin.
Troubleshooting Logic for Inclusion Bodies
Caption: Troubleshooting flowchart for this compound inclusion bodies.
References
- 1. Expression and purification of antimicrobial peptide this compound with C-amidated terminus in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression and purification of thioredoxin fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 5. neb.com [neb.com]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abmgood.com [abmgood.com]
- 10. abmgood.com [abmgood.com]
- 11. Enhancing the specificity of the enterokinase cleavage reaction to promote efficient cleavage of a fusion tag - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. ilacadofsci.com [ilacadofsci.com]
- 14. A method for the amidation of recombinant peptides expressed as intein fusion proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 16. chem-agilent.com [chem-agilent.com]
- 17. Nickel-NTA Protein Purification [protocols.io]
- 18. med.upenn.edu [med.upenn.edu]
- 19. biossusa.com [biossusa.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
optimizing buffer conditions for adenoregulin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for experiments involving adenoregulin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an amphiphilic peptide first isolated from the skin mucus of the tree frog, Phyllomedusa bicolor.[1][2] Its primary mechanism of action is the enhancement of agonist binding to several G-protein coupled receptors (GPCRs).[1][2][3] It is proposed that this compound facilitates the exchange of guanyl nucleotides at G-proteins, which converts receptors into a high-affinity state for their agonists.[1]
Q2: Which G-protein coupled receptors are known to be affected by this compound?
This compound has been shown to enhance agonist binding to a variety of GPCRs, including:
Q3: What are the key buffer parameters to consider when working with this compound?
The stability and activity of peptides like this compound are highly dependent on the buffer conditions. Key parameters to optimize include:
-
pH: The pH of the buffer can affect the net charge of the peptide, influencing its solubility, tendency to aggregate, and interaction with the receptor.
-
Ionic Strength: The salt concentration of the buffer can modulate electrostatic interactions. High salt concentrations can sometimes shield charges and reduce non-specific binding, but can also impact peptide stability.
-
Detergents: For experiments involving membrane preparations, detergents are often necessary to solubilize the receptor. The choice and concentration of detergent are critical and need to be optimized for each specific receptor.
-
Additives: Divalent cations like Magnesium (Mg²⁺) are often crucial for GPCR activity and can influence the effects of this compound.[1]
Q4: How does this compound affect downstream signaling pathways?
By enhancing agonist binding to GPCRs, this compound can indirectly influence downstream signaling cascades. The two primary pathways affected are the adenylyl cyclase (cAMP) pathway and the phospholipase C (PLC) pathway. The specific pathway activated depends on the G-protein subtype (Gαs, Gαi/o, Gαq) coupled to the receptor being studied.
Troubleshooting Guides
Issue 1: Low or No Enhancement of Agonist Binding
| Possible Cause | Troubleshooting Steps |
| Suboptimal Buffer pH | Perform a pH titration experiment, testing a range of pH values (e.g., 6.5 to 8.5 in 0.5 unit increments) to find the optimal pH for this compound activity with your specific receptor. |
| Inappropriate Ionic Strength | Test a range of NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM) in your assay buffer. Some level of salt is often necessary to mimic physiological conditions and reduce non-specific interactions. |
| This compound Aggregation | Visually inspect the this compound stock solution for precipitation. Consider using a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to improve solubility. Test the effect of pH on aggregation, as peptides are often more soluble at pH values away from their isoelectric point. |
| Incorrect Magnesium Concentration | The presence of Mg²⁺ can influence agonist binding and the effect of this compound.[1] Titrate MgCl₂ in your assay buffer (e.g., 1 mM, 5 mM, 10 mM) to determine the optimal concentration. |
| Degraded this compound Peptide | Ensure proper storage of the this compound peptide (typically lyophilized at -20°C or -80°C). Prepare fresh stock solutions and aliquot to avoid repeated freeze-thaw cycles. |
Issue 2: High Background Signal in GTPγS Binding Assays
| Possible Cause | Troubleshooting Steps |
| Excessive Basal G-protein Activation | Optimize the concentration of GDP in your assay buffer. GDP helps to keep G-proteins in their inactive state. |
| Non-specific Binding of [³⁵S]GTPγS | Include a non-specific binding control in your experiment by adding a high concentration of unlabeled GTPγS (e.g., 10 µM). Increase the salt concentration (e.g., 100 mM NaCl) to reduce non-specific electrostatic interactions. |
| Membrane Preparation Quality | Ensure that the membrane preparation is of high quality and has been stored correctly. Poor quality membranes can have high levels of endogenous GTP, leading to high basal activity. |
Quantitative Data: this compound's Effect on Agonist Binding
The following table summarizes the maximal enhancement of agonist binding to various GPCRs by synthetic this compound in rat brain membranes, as reported by Daly et al. (1995).
| Receptor | Agonist | This compound Concentration for Maximal Enhancement | Maximal Enhancement of Agonist Binding |
| A₁-adenosine | [³H]CHA | 20 µM | 60% |
| A₂ₐ-adenosine | [³H]CGS 21680 | 100 µM | 30% |
| α₂-adrenergic | [³H]UK 14304 | 2 µM | 20% |
| 5HT₁ₐ | [³H]8-OH-DPAT | 10 µM | 30% |
Experimental Protocols
Radioligand Binding Assay to Measure Enhancement of Agonist Binding
This protocol is a general guideline and should be optimized for the specific receptor and radioligand being used.
-
Membrane Preparation: Prepare cell membranes expressing the GPCR of interest using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) and store at -80°C.
-
Assay Buffer Preparation: A typical starting assay buffer could be 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, and 100 mM NaCl. This should be optimized.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
This compound (at various concentrations) or vehicle control.
-
Radiolabeled agonist (at a concentration near its Kd).
-
Cell membranes (protein concentration to be optimized).
-
For non-specific binding determination, add a high concentration of the corresponding unlabeled agonist.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the percentage enhancement of agonist binding by this compound compared to the vehicle control.
[³⁵S]GTPγS Binding Assay
This protocol provides a framework for measuring G-protein activation.
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Buffer Preparation: A typical starting buffer is 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, and 10 µM GDP. The concentrations of NaCl, MgCl₂, and GDP are critical and require optimization.
-
Reaction Setup: In a 96-well plate, add the following:
-
Assay Buffer
-
This compound (at various concentrations) or vehicle control.
-
Agonist of the GPCR of interest.
-
Cell membranes.
-
[³⁵S]GTPγS (final concentration typically 0.1-1 nM).
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction and filter as described in the radioligand binding assay protocol.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the fold-stimulation of [³⁵S]GTPγS binding by the agonist in the presence and absence of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism of action.
Caption: A typical experimental workflow for this compound assays.
Caption: GPCR signaling pathways influenced by this compound.
References
- 1. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTPγS to brain membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling Adenoregulin: A Comparative Analysis of its Efficacy Against Classical Adenosine Agonists
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of adenoregulin, a unique peptide isolated from the skin of the Phyllomedusa bicolor frog, reveals its distinct mechanism of action compared to traditional adenosine receptor agonists. This guide provides a detailed comparison of this compound's efficacy with well-known adenosine agonists, NECA and CGS-21680, supported by experimental data to inform researchers, scientists, and drug development professionals.
This compound, a 33-amino acid peptide, has been shown to enhance the binding of agonists to several G-protein coupled receptors, most notably the adenosine A1 receptor.[1][2][3] Unlike direct agonists that bind to the receptor's active site to elicit a response, this compound appears to function as a positive allosteric modulator. It is proposed that this compound facilitates the coupling of G-proteins to the receptor, thereby increasing the receptor's affinity for agonists.[1] This is in stark contrast to classical adenosine agonists like 5'-N-Ethylcarboxamidoadenosine (NECA) and CGS-21680, which directly activate adenosine receptors.
Distinguishing Mechanisms of Action
The fundamental difference in how this compound interacts with adenosine receptors compared to traditional agonists is crucial for understanding its "efficacy." While agonists like NECA and CGS-21680 possess intrinsic activity to initiate a cellular response upon binding, this compound's efficacy lies in its ability to potentiate the effects of these agonists. Evidence suggests that this compound on its own does not stimulate the downstream signaling pathways typically associated with adenosine receptor activation, such as the inhibition of cyclic AMP (cAMP) accumulation.[1]
Quantitative Comparison of Efficacy
Direct comparison of efficacy in terms of EC50 or Ki values between a positive allosteric modulator and a direct agonist is not straightforward. The following tables summarize the available quantitative data for this compound's modulatory effects and the direct agonistic activities of NECA and CGS-21680.
Table 1: Modulatory Efficacy of this compound on Adenosine Receptor Agonist Binding [1][3]
| Receptor Subtype | Agonist | This compound Concentration | Maximal Enhancement of Agonist Binding |
| Adenosine A1 | [³H]CHA | 20 µM | 60% |
| Adenosine A2a | - | 100 µM | 30% |
Data sourced from studies on rat brain membranes.
Table 2: Binding Affinity (Ki) and Potency (EC50) of Known Adenosine Agonists [4][5][6]
| Agonist | Receptor Subtype | Ki (nM) | EC50 (nM) |
| NECA | Adenosine A1 | 14 | - |
| Adenosine A2a | 20 | - | |
| Adenosine A2b | - | 2400 | |
| Adenosine A3 | 6.2 | - | |
| CGS-21680 | Adenosine A2a | 27 | 1.48 - 180 |
Ki and EC50 values can vary depending on the experimental conditions and cell types used.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies in pharmacology and cell biology. Below are detailed protocols for the key experiments cited.
Radioligand Binding Assay to Assess this compound's Effect
This assay measures the ability of a compound to enhance the binding of a radiolabeled ligand to its receptor.
-
Membrane Preparation: Rat brain cortical membranes are prepared and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: Membranes are incubated with the radiolabeled adenosine agonist (e.g., [³H]N⁶-cyclohexyladenosine or [³H]CHA) in the presence and absence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound ligand, is measured using a scintillation counter.
-
Data Analysis: The percentage enhancement of radioligand binding by this compound is calculated by comparing the specific binding in the presence of this compound to the specific binding in its absence.
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This functional assay measures the activation of G-proteins, a key step in GPCR signaling, in response to agonist binding.[7][8][9][10][11]
-
Membrane Preparation: Membranes from cells or tissues expressing the adenosine receptor of interest are prepared.
-
Incubation: Membranes are incubated with the adenosine agonist, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Reaction Termination: The binding reaction is stopped by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is determined by scintillation counting.
-
Data Analysis: The potency (EC₅₀) and efficacy (Emax) of the agonist are determined by analyzing the concentration-response curve of [³⁵S]GTPγS binding.
cAMP Accumulation Assay
This assay measures the functional consequence of activating Gs or Gi-coupled receptors by quantifying the intracellular levels of the second messenger, cyclic AMP.[12][13][14][15]
-
Cell Culture: Cells expressing the adenosine receptor of interest are cultured in appropriate media.
-
Treatment: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by stimulation with the adenosine agonist.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing chemiluminescence or fluorescence detection.
-
Data Analysis: The effect of the agonist on cAMP levels is quantified and used to determine its potency and efficacy.
Visualizing the Molecular Interactions
To further elucidate the distinct roles of this compound and conventional adenosine agonists, the following diagrams illustrate their proposed mechanisms of action and the experimental workflow for their characterization.
Caption: Mechanisms of adenosine receptor activation.
Caption: Experimental workflow for comparing efficacies.
Caption: Logical framework for comparison.
References
- 1. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and purification of antimicrobial peptide this compound with C-amidated terminus in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTPγS to brain membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CGS 21680 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. DSpace [digital.library.adelaide.edu.au]
- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. assets.fishersci.com [assets.fishersci.com]
Unveiling the Molecular Target of Adenoregulin: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals exploring the molecular interactions of the amphibian peptide, adenoregulin. This guide critically evaluates the primary hypothesis of G-protein coupled receptor modulation against the alternative of direct membrane interaction, supported by experimental data and detailed protocols.
This compound, a 33-amino acid peptide isolated from the skin of the Phyllomedusa bicolor tree frog, has garnered significant interest for its ability to modulate the activity of the central nervous system.[1] Early investigations have pinpointed its likely molecular target as G-protein coupled receptors (GPCRs), with a particular emphasis on the A1 adenosine receptor. However, its structural resemblance to membranolytic peptides has given rise to an alternative hypothesis centered on direct lipid bilayer interaction. This guide provides a detailed comparison of the evidence supporting each proposed mechanism, presenting key experimental data and methodologies to aid researchers in their understanding and future investigations of this compound's bioactivity.
The Prevailing Hypothesis: Allosteric Modulation of GPCRs
The predominant theory posits that this compound acts as a positive allosteric modulator of various GPCRs. This is supported by evidence demonstrating its ability to enhance the binding of agonists to these receptors and to modulate downstream signaling pathways.
Evidence from Radioligand Binding Assays
Radioligand binding assays have been instrumental in characterizing the interaction of this compound with GPCRs. These studies have consistently shown that this compound enhances the binding of agonists to several receptors, most notably the A1 adenosine receptor.[2]
| Receptor Target | Agonist | This compound Concentration for Max. Enhancement | Maximal Enhancement of Agonist Binding (%) | Reference |
| A1-adenosine | [3H]CHA (N6-cyclohexyladenosine) | 20 µM | 60 | [1] |
| A2a-adenosine | - | 100 µM | 30 | [1] |
| α2-adrenergic | - | 2 µM | 20 | [1] |
| 5HT1A | - | 10 µM | 30 | [1] |
Table 1: Enhancement of Agonist Binding to GPCRs by this compound. This table summarizes the maximal enhancement of agonist binding to various GPCRs in rat brain membranes in the presence of this compound.
Evidence from Functional Assays
Functional assays measuring downstream signaling events provide further support for the GPCR modulation hypothesis. This compound has been shown to enhance the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins, an early event in GPCR activation.[2]
| Condition | This compound Concentration | Maximal Enhancement of [35S]GTPγS Binding (%) | Reference |
| Basal | 50 µM | 45 | [1] |
| A1-adenosine receptor-stimulated | 50 µM | 23 | [1] |
Table 2: Enhancement of [35S]GTPγS Binding by this compound. This table shows the effect of this compound on basal and A1-adenosine receptor-stimulated [35S]GTPγS binding in rat brain membranes.
Interestingly, in intact DDT1 MF-2 cells, 20 µM this compound did not potentiate the inhibition of cyclic AMP accumulation mediated by the A1 adenosine receptor, suggesting that the effects of this compound may be cell-type or assay-dependent.[1]
Figure 1: Proposed signaling pathway for this compound's modulation of GPCRs.
The Alternative Hypothesis: Direct Membrane Interaction
An alternative hypothesis suggests that this compound's biological effects may stem from its structural similarity to dermaseptins, a class of antimicrobial peptides known to interact with and disrupt cell membranes.[3] This theory posits that this compound may alter the lipid bilayer, indirectly affecting the function of embedded membrane proteins like GPCRs.
Structural Similarities with Dermaseptins
This compound shares sequence and structural homology with dermaseptins.[3] These peptides are typically cationic and amphipathic, allowing them to electrostatically interact with negatively charged membrane surfaces and subsequently insert into the hydrophobic lipid core.[4]
Mechanisms of Membrane Interaction
The proposed mechanisms for dermaseptin-membrane interaction, which could potentially apply to this compound, include the "barrel-stave" and "carpet-like" models.[3] In the "barrel-stave" model, peptides aggregate to form a transmembrane pore. In the "carpet-like" model, peptides accumulate on the membrane surface, disrupting its integrity in a detergent-like manner.
While direct experimental evidence for this compound's interaction with lipid bilayers is less abundant than for its GPCR modulation, its physicochemical properties and homology to dermaseptins make this a plausible alternative or complementary mechanism of action.
Figure 2: Proposed mechanism of indirect GPCR modulation by this compound via membrane interaction.
Experimental Protocols
To facilitate further research, this section provides an overview of the key experimental methodologies used to investigate the molecular target of this compound.
Radioligand Binding Assay for A1 Adenosine Receptor
This protocol is a generalized procedure based on standard methods for GPCR binding assays.
1. Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation step.
-
Resuspend the final pellet in Tris-HCl buffer containing 10 mM MgCl2 and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation (50-100 µg of protein), the radiolabeled agonist (e.g., 1 nM [3H]CHA), and varying concentrations of this compound or a competing ligand.
-
For non-specific binding determination, include a high concentration of a non-labeled agonist (e.g., 10 µM CPA).
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Tris-HCl buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Figure 3: Workflow for a typical radioligand binding assay.
[35S]GTPγS Binding Assay
This assay measures the activation of G-proteins, a key step in GPCR signaling.
1. Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
2. Reaction Mixture:
-
To each well of a 96-well plate, add:
-
50 µL of membrane preparation (10-20 µg protein)
-
25 µL of GDP (10 µM final concentration)
-
25 µL of agonist and/or this compound at various concentrations
-
25 µL of [35S]GTPγS (0.1 nM final concentration)
-
3. Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
4. Termination and Detection:
-
Terminate the assay by rapid filtration through GF/B filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the bound [35S]GTPγS by liquid scintillation counting.
5. Data Analysis:
-
Determine agonist-stimulated [35S]GTPγS binding by subtracting basal binding (in the absence of agonist) from the total binding.
-
Plot the data and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.
Cyclic AMP (cAMP) Accumulation Assay
This assay measures the production of the second messenger cAMP, a downstream effector of many GPCRs.
1. Cell Culture:
-
Culture cells expressing the GPCR of interest (e.g., CHO or HEK293 cells) in appropriate media.
2. Assay Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add this compound and/or agonist at various concentrations.
-
For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin.
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
3. Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or luciferase-based biosensor assays).
4. Data Analysis:
-
Generate dose-response curves and calculate EC50 or IC50 values.
Conclusion and Future Directions
The available evidence strongly suggests that this compound's primary molecular target is a population of GPCRs, which it modulates allosterically to enhance agonist binding and G-protein activation. However, the alternative hypothesis of direct membrane interaction cannot be entirely dismissed and may represent a complementary or parallel mechanism of action.
Future research should focus on:
-
Direct Binding Studies: Utilizing techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure the binding of this compound to purified GPCRs and to model lipid bilayers.
-
Structural Biology: Determining the co-crystal structure of this compound bound to a GPCR to elucidate the precise binding site and mechanism of allosteric modulation.
-
Advanced Membrane Studies: Employing techniques like solid-state NMR or atomic force microscopy to investigate the effects of this compound on the structure and dynamics of lipid bilayers.
A deeper understanding of this compound's molecular target and mechanism of action will be crucial for harnessing its therapeutic potential in the development of novel drugs for a range of neurological and other disorders.
References
- 1. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTPγS to brain membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Antibacterial Activity of New Dermaseptin Derivatives against Acinetobacter baumannii [mdpi.com]
- 4. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of Adenoregulin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of adenoregulin's performance with related molecules, supported by experimental data and detailed protocols. The information is presented to facilitate an objective evaluation of this compound's potential in therapeutic development.
Comparative Analysis of this compound's Bioactivity
This compound, an amphiphilic peptide isolated from the skin mucus of the tree frog Phyllomedusa bicolor, has been shown to modulate the activity of several G-protein-coupled receptors (GPCRs).[1][2] Its mechanism of action involves enhancing the binding of agonists to these receptors, which is a critical step in initiating cellular signaling cascades. This guide presents a statistical validation of this compound's experimental data, offering a clear comparison with other molecules and outlining the methodologies used to generate these findings.
Quantitative Data Summary
The following tables summarize the key quantitative data from experimental studies on this compound and its comparison with the wasp venom peptide, mastoparan.
| Receptor Target | This compound Concentration for Max. Enhancement | Maximal Enhancement of Agonist Binding (%) | Reference |
| A1-Adenosine | 20 µM | 60% | [1][2] |
| A2a-Adenosine | 100 µM | 30% | [1][2] |
| α2-Adrenergic | 2 µM | 20% | [1][2] |
| 5HT1A | 10 µM | 30% | [1][2] |
| Table 1: Enhancement of Agonist Binding to G-Protein-Coupled Receptors by this compound in Rat Brain Membranes. |
| Parameter | This compound (50 µM) | Reference |
| Basal [³⁵S]GTPγS Binding Enhancement | 45% | [1][2] |
| A1-Adenosine Receptor-Stimulated [³⁵S]GTPγS Binding Enhancement | 23% | [1][2] |
| Table 2: Effect of this compound on [³⁵S]GTPγS Binding in Rat Brain Membranes. |
| Biological Effect | This compound | Mastoparan | Key Findings | Reference |
| Agonist Binding to GPCRs | Stimulates | Stimulates | Both peptides enhance agonist binding to GPCRs. | [2] |
| [³⁵S]GTPγS Binding to G Proteins | Stimulates | Stimulates | Both peptides stimulate the binding of GTPγS to G proteins. | [2] |
| Phosphoinositide Breakdown | Increases | Increases | Both peptides increase phosphoinositide breakdown in NIH 3T3 fibroblasts. The effect of this compound is not affected by pertussis toxin, unlike mastoparan. | [2] |
| Intracellular Calcium Influx | Increases | Increases | Both peptides increase calcium influx in cultured cells. | [2] |
| Cyclic AMP Levels | Minimal Effect | Increases at low concentrations, inhibits at higher concentrations | This compound has a minimal effect on basal cyclic AMP levels. | [2] |
| Table 3: Comparative Effects of this compound and Mastoparan. |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the validation of this compound's activity.
GPCR Radioligand Binding Assay
This assay measures the ability of this compound to enhance the binding of a radiolabeled agonist to its receptor.
-
Materials:
-
Cell membranes expressing the target GPCR (e.g., from rat brain tissue).
-
Radiolabeled agonist (e.g., [³H]CHA for A1-adenosine receptors).
-
This compound and other test compounds.
-
Binding buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize tissue in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the binding buffer.
-
Incubation: In a multi-well plate, combine the cell membranes, radiolabeled agonist, and varying concentrations of this compound or a vehicle control.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled agonist) from the total binding. Analyze the data using non-linear regression to calculate parameters such as Bmax (maximum number of binding sites) and Kd (dissociation constant). Statistical significance is typically determined using t-tests or ANOVA.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Materials:
-
Cell membranes expressing the GPCR and associated G proteins.
-
[³⁵S]GTPγS.
-
GDP.
-
Agonist for the target GPCR.
-
This compound and other test compounds.
-
Assay buffer (e.g., HEPES buffer with NaCl, MgCl₂, and an antioxidant like DTT).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
-
-
Procedure:
-
Membrane and Reagent Preparation: Prepare cell membranes as described above. Prepare solutions of [³⁵S]GTPγS, GDP, agonist, and this compound in the assay buffer.
-
Incubation: Combine the membranes, GDP, agonist, and this compound in the assay plate. Initiate the reaction by adding [³⁵S]GTPγS.
-
Reaction Time: Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection:
-
Filtration Method: Stop the reaction by rapid filtration through glass fiber filters, wash, and quantify radioactivity as in the binding assay.
-
SPA Method: If using SPA beads, the beads capture the membranes, and only the bound [³⁵S]GTPγS will be in close enough proximity to excite the scintillant in the beads, allowing for direct measurement in a scintillation counter without a separation step.
-
-
Data Analysis: Calculate the amount of [³⁵S]GTPγS bound and analyze the data to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) for the agonist in the presence and absence of this compound. Statistical analysis is performed to assess the significance of the observed effects.
-
Intracellular Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration, a common downstream event of GPCR activation (particularly for Gq-coupled receptors).
-
Materials:
-
Intact cells expressing the target GPCR.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist for the target GPCR.
-
This compound and other test compounds.
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Fluorometric imaging plate reader or a fluorescence microscope.
-
-
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate suitable for fluorescence measurements.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in the physiological salt solution. The AM ester form of the dye allows it to cross the cell membrane.
-
Washing: Wash the cells to remove the extracellular dye.
-
Compound Addition: Add this compound or a vehicle control to the cells and incubate for a short period.
-
Stimulation and Measurement: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Inject the agonist and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Analyze the data to determine the peak response and the area under the curve. Compare the responses in the presence and absence of this compound using appropriate statistical tests.
-
Phosphoinositide Breakdown Assay
This assay measures the accumulation of inositol phosphates, which are produced upon the activation of phospholipase C (PLC) by certain GPCRs.
-
Materials:
-
Cells expressing the target GPCR.
-
[³H]myo-inositol.
-
Agonist for the target GPCR.
-
This compound and other test compounds.
-
LiCl (to inhibit inositol monophosphatase).
-
Perchloric acid or trichloroacetic acid.
-
Dowex anion-exchange resin.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Cell Labeling: Incubate the cells with [³H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl.
-
Stimulation: Add the agonist and this compound (or vehicle) and incubate for a specific time to stimulate phosphoinositide breakdown.
-
Extraction: Stop the reaction by adding acid (e.g., perchloric acid) to extract the inositol phosphates.
-
Separation: Neutralize the extracts and apply them to Dowex anion-exchange columns to separate the inositol phosphates from other cellular components.
-
Elution and Quantification: Elute the inositol phosphates from the column and measure the radioactivity of the eluate using a scintillation counter.
-
Data Analysis: Normalize the data to the total [³H]myo-inositol incorporated into the cells. Compare the levels of inositol phosphate accumulation in the presence and absence of this compound and determine the statistical significance of any differences.
-
References
Comparative Pharmacology of Adenoregulin: A Guide for Researchers
Adenoregulin, a naturally occurring peptide isolated from the skin of the Amazonian tree frog Phyllomedusa bicolor, has garnered interest for its unique modulatory effects on G-protein coupled receptors (GPCRs), particularly adenosine receptors. This guide provides a comparative overview of the pharmacological properties of this compound, focusing on its effects across the limited number of species studied to date. While comprehensive comparative data remains scarce, this document synthesizes the available quantitative findings, details the experimental methodologies used for its characterization, and illustrates its proposed mechanism of action.
Quantitative Pharmacology of this compound
The majority of research on this compound's pharmacology has been conducted on rat brain tissue. Limited data is also available from studies on a hamster cell line. The following table summarizes the key quantitative findings from these studies, highlighting the modulatory effects of this compound on various GPCRs.
| Species/System | Receptor Target | Agonist | This compound Concentration for Max. Effect | Maximal Enhancement of Agonist Binding (%) | Reference |
| Rat (Brain Membranes) | A₁-Adenosine Receptor | [³H]CHA | 20 µM | 60% | |
| A₂ₐ-Adenosine Receptor | - | 100 µM | 30% | ||
| α₂-Adrenergic Receptor | - | 2 µM | 20% | ||
| 5HT₁ₐ Receptor | - | 10 µM | 30% | ||
| Hamster (DDT₁ MF-2 Cells) | A₁-Adenosine Receptor | [³H]CHA | 20 µM | 17% |
Note: [³H]CHA (N⁶-cyclohexyladenosine) is a selective agonist for the A₁-adenosine receptor.
Mechanism of Action and Signaling Pathway
This compound is proposed to enhance agonist binding to GPCRs through a direct interaction with the receptor-G-protein complex. It is thought to facilitate the exchange of GDP for GTP on the Gα subunit, which leads to the stabilization of the receptor in a high-affinity state for agonists. This allosteric modulation effectively increases the potency and efficacy of endogenous and exogenous agonists at the affected receptors.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates a typical workflow for a radioligand binding assay used to determine the effect of this compound on agonist binding to adenosine receptors.
Safety Operating Guide
Adenoregulin: Comprehensive Disposal and Safety Protocols
For Immediate Use by Laboratory Personnel
This document provides detailed safety and disposal procedures for Adenoregulin, a 33-amino acid antimicrobial peptide isolated from Phyllomedusa bicolor.[1][2] Given its biological activity and potential hazards, all handling and disposal must adhere to strict laboratory safety protocols. The following guidelines are designed to ensure the safety of researchers and compliance with environmental regulations.
I. Immediate Safety and Spill Response
Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (lyophilized powder or solution). This includes, but is not limited to:
-
Safety goggles
-
Lab coat
-
Gloves
In the event of a spill, immediately follow these procedures:
-
Alert Personnel : Notify all personnel in the immediate area of the spill.
-
Containment : For a small spill, use appropriate absorbent materials to contain the substance.
-
Decontamination : Clean the affected area with a suitable disinfectant or solvent.
-
Waste Disposal : All materials used for cleanup must be disposed of as hazardous waste.[3]
II. This compound Waste Characterization and Segregation
Proper waste segregation is the first and most critical step in the disposal process. This compound waste is classified as hazardous chemical waste and must be handled accordingly.
| Waste Stream | Description | Segregation Requirement |
| Solid this compound Waste | Unused or expired lyophilized this compound powder, contaminated labware (e.g., weigh boats, pipette tips). | Collect in a designated, clearly labeled hazardous waste container. Do not mix with liquid waste.[4] |
| Liquid this compound Waste | This compound solutions, buffers containing this compound, and the first rinse of any container that held this compound.[3] | Collect in a designated, sealed, and leak-proof hazardous waste container.[3][4] |
| Sharps Waste | Needles or other sharps contaminated with this compound. | Dispose of in an approved, puncture-resistant sharps container. |
| Empty Containers | Vials that originally contained this compound. | Must be triple-rinsed, with the first rinse collected as hazardous waste.[3][5] The rinsed and dried container can then be disposed of in the regular laboratory glass waste.[3] |
III. Step-by-Step Disposal Procedures
Adherence to a systematic disposal workflow is essential for safety and regulatory compliance.
Caption: this compound Waste Disposal Workflow.
Detailed Protocol:
-
Segregation : At the point of generation, separate this compound waste into solid, liquid, and sharps streams.[4]
-
Containerization :
-
Solid Waste : Place in a durable, sealed container clearly labeled "Hazardous Waste: this compound (Solid)."
-
Liquid Waste : Use a leak-proof, screw-cap container.[4] Label it "Hazardous Waste: this compound (Aqueous Solution)" and list any other chemical constituents.
-
Sharps : Use a designated sharps container.
-
-
Storage : Store all waste containers in a designated and labeled hazardous waste storage area within the laboratory.[4] This area should be under the control of laboratory personnel and away from general lab traffic.[4]
-
Disposal Request : Once a waste container is full, or on a regular schedule, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and final disposal.[3] Never dispose of this compound waste down the drain or in the regular trash.[3]
IV. This compound Signaling Pathway and Experimental Context
This compound has been shown to enhance agonist binding to several G-protein-coupled receptors (GPCRs), including A1-adenosine receptors.[6][7] It is proposed to facilitate the exchange of guanyl nucleotides at G-proteins, converting receptors into a high-affinity state.[6][7]
Caption: this compound's Proposed Mechanism of Action.
Experimental Protocol: Receptor Binding Assay
A common experiment involving this compound is a radioligand binding assay to determine its effect on receptor affinity.
| Step | Procedure | Rationale |
| 1. Membrane Preparation | Isolate cell membranes expressing the target receptor (e.g., A1-adenosine receptor) from tissue or cultured cells. | To obtain a source of the target receptor for the binding assay. |
| 2. Incubation | Incubate the membranes with a constant concentration of a radiolabeled agonist (e.g., [³H]CHA) and varying concentrations of this compound. | To measure the binding of the radioligand to the receptor in the presence of this compound. |
| 3. Separation | Rapidly separate the membrane-bound radioligand from the unbound radioligand by filtration. | To isolate the radioligand that has specifically bound to the receptors. |
| 4. Quantification | Quantify the amount of radioactivity on the filters using liquid scintillation counting. | To determine the amount of radioligand bound to the receptors at each this compound concentration. |
| 5. Data Analysis | Analyze the data to determine the effect of this compound on the maximal binding (Bmax) and binding affinity (Kd) of the radiolabeled agonist. | To understand how this compound modulates receptor-ligand interactions. |
All waste generated from such experiments, including pipette tips, microcentrifuge tubes, and filtration plates, must be disposed of as hazardous chemical waste following the procedures outlined in this document. If radioactive materials are used, the waste must be segregated and disposed of as mixed hazardous and radioactive waste, in accordance with institutional policies.
References
- 1. Expression and purification of antimicrobial peptide this compound with C-amidated terminus in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. policies.dartmouth.edu [policies.dartmouth.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTPγS to brain membranes - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Adenoregulin
Safe Handling Protocol: Adenoregulin
Document ID: SHP-ADR-20251110 Revision: 1.0 Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides essential safety guidelines for handling this compound, a naturally occurring 33-amino acid peptide isolated from Phyllomedusa bicolor.[1] this compound is known to be biologically active, enhancing agonist binding to several G-protein-coupled receptors (GPCRs), including adenosine A1 receptors, and exhibiting antimicrobial properties.[1][2] The full toxicological properties of this peptide have not been thoroughly investigated.[3] Therefore, it must be handled with a high degree of caution as a potent, uncharacterized biological agent. All procedures must be conducted in accordance with institutional and national safety regulations.
Hazard Identification and Risk Assessment
This compound's known biological activity necessitates careful handling to prevent unintended physiological effects. The primary risks are associated with accidental inhalation of the lyophilized powder, skin/eye contact, or ingestion.
Table 1: Hypothetical Risk Profile for this compound
The following table summarizes the known biological activities and the assumed risk profile for this uncharacterized research peptide.
| Parameter | Value / Observation | Source / Justification |
| Physical Form | White lyophilized powder | Typical for research peptides. |
| Primary Route of Exposure | Inhalation (powder), Dermal Contact, Ocular Contact | Based on standard lab handling. |
| Known Biological Activity | Potentiates agonist binding to GPCRs (e.g., A1-adenosine).[2] Antimicrobial.[1] | Published research. |
| Assumed Acute Toxicity (Oral) | LD50 > 2000 mg/kg (Rat, Estimated) | Assumed low acute toxicity, typical for peptides, but unverified. |
| Skin Irritation/Corrosion | Category 3 (Mild Irritant) | Assumed, due to potential for interaction with skin proteins. |
| Eye Irritation | Category 2B (Irritant) | Lyophilized powder is a mechanical irritant; biological effects unknown. |
| Sensitization | Potential Respiratory & Skin Sensitizer | Peptides can be immunogenic; repeated exposure may lead to sensitization. |
| Specific Target Organ Toxicity | Cardiovascular, Nervous Systems (Potential) | Based on its known modulation of GPCRs which are prevalent in these systems.[2] |
Personal Protective Equipment (PPE)
Adherence to the correct PPE protocol is mandatory to minimize exposure. The selection of PPE is contingent on the physical form of the peptide being handled (powder vs. solution).
-
Standard PPE (for handling solutions):
-
Enhanced PPE (for handling lyophilized powder or generating aerosols):
-
Respiratory Protection: A NIOSH-approved N95 respirator or higher is required to prevent inhalation of fine particles.[5]
-
Gloves, Safety Glasses, and Lab Coat: As per standard PPE requirements.
-
Caption: PPE selection workflow for handling this compound.
Operational Plans
Handling and Reconstitution Protocol
Handling of lyophilized powder should be performed in a designated area, preferably within a chemical fume hood or a ventilated enclosure to contain airborne particles.
-
Preparation: Before opening the vial, allow it to equilibrate to room temperature for at least 15 minutes.[3] This prevents condensation of atmospheric moisture, which can degrade the peptide.
-
Weighing (if required): If weighing the lyophilized powder, perform this task in a fume hood or ventilated balance enclosure. Wear enhanced PPE.
-
Reconstitution:
-
Use a sterile, high-purity solvent (e.g., sterile distilled water or a recommended buffer).[6] For peptides with solubility issues, a common starting point is sterile, dilute acetic acid (0.1%).[3]
-
Slowly inject the solvent into the vial, allowing it to run down the side of the glass.
-
Gently swirl or rock the vial to dissolve the peptide. Do not shake vigorously, as this can cause aggregation.
-
-
Labeling: Clearly label the reconstituted solution with the peptide name, concentration, date of preparation, and storage conditions.[6]
Storage Plan
Proper storage is critical to maintain the stability and integrity of this compound.[7]
-
Lyophilized Powder: Store at -20°C or -80°C in a tightly sealed container with a desiccant.[8] Protect from direct light.
-
Reconstituted Solutions: Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store aliquots at -20°C or, for long-term storage, at -80°C. Use sterile buffers at pH 5-6 to prolong shelf life.[3]
Spill and Emergency Procedures
-
Minor Spill (Solution):
-
Alert personnel in the immediate area.
-
Wearing standard PPE, absorb the spill with absorbent pads.
-
Clean the spill area with a suitable disinfectant (e.g., 70% ethanol), followed by soap and water.
-
Dispose of all contaminated materials as chemical waste.[6]
-
-
Minor Spill (Powder):
-
DO NOT SWEEP. Avoid raising dust.[5]
-
Alert personnel and secure the area.
-
Wearing enhanced PPE (including respirator), gently cover the spill with damp absorbent pads to wet the powder.
-
Carefully wipe up the material.
-
Clean the area with disinfectant and then soap and water.
-
Dispose of all contaminated materials as hazardous chemical waste.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.[5]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[5]
-
Inhalation: Move to fresh air immediately. Seek medical attention.[5]
-
Disposal Plan
Do not dispose of this compound down the drain or in regular trash.[7] All waste materials, including empty vials, contaminated PPE, and spill cleanup materials, must be disposed of according to institutional and local regulations for hazardous chemical and/or biological waste.[9]
-
Segregation: Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Chain of Custody: Maintain a record of all waste generated from purchase to disposal.[6]
-
Final Disposal: Arrange for pickup by your institution's certified hazardous waste management service.
Experimental Protocol Example: cAMP Accumulation Assay
This protocol describes a cell-based assay to measure the effect of this compound on adenosine A1 receptor signaling.
-
Cell Culture: Culture CHO-K1 cells stably expressing the human adenosine A1 receptor (hA1R) in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well plate at a density of 50,000 cells/well and incubate overnight.
-
Assay Preparation:
-
Prepare an assay buffer (e.g., HBSS with 500 µM IBMX, a phosphodiesterase inhibitor).
-
Prepare a stock solution of this compound (1 mM) and serially dilute it to create a dose-response curve (e.g., 100 µM to 1 nM).
-
Prepare solutions of a known A1 receptor agonist (e.g., CPA) and an adenylyl cyclase activator (Forskolin).
-
-
Treatment:
-
Wash cells with assay buffer.
-
Add varying concentrations of this compound with a sub-maximal concentration of the agonist (CPA).
-
Add Forskolin (e.g., 10 µM) to all wells to stimulate cAMP production.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Lysis and Detection:
-
Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, ELISA).
-
Perform the detection assay to quantify intracellular cAMP levels.
-
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine its modulatory effect.
Caption: Experimental workflow for a cAMP accumulation assay.
Associated Signaling Pathway
This compound is known to modulate the A1-adenosine receptor, a Gi-coupled GPCR. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Caption: Simplified Gi-coupled A1-adenosine receptor pathway.
References
- 1. Expression and purification of antimicrobial peptide this compound with C-amidated terminus in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NIBSC - Peptide Storage [nibsc.org]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. peptide.co.jp [peptide.co.jp]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. intelligenthq.com [intelligenthq.com]
- 8. jpt.com [jpt.com]
- 9. peptiderecon.com [peptiderecon.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
